PRX-08066
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C23H21ClFN5O4S |
|---|---|
分子量 |
518.0 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C19H17ClFN5S.C4H4O4/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22;5-3(6)1-2-4(7)8/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
RPYIKXHIQXRXEM-WLHGVMLRSA-N |
異性体SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
PRX-08066: A Deep Dive into its Mechanism of Action in Pulmonary Arterial Hypertension
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. Current therapeutic strategies primarily focus on vasodilation, but the underlying cellular proliferation and remodeling of the pulmonary vasculature remain significant challenges. PRX-08066, a potent and selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR), has emerged as a promising therapeutic candidate. This technical guide provides an in-depth analysis of the mechanism of action of this compound in PAH, summarizing key preclinical data, detailing experimental methodologies, and visualizing the core signaling pathways.
Core Mechanism of Action: Selective 5-HT2B Receptor Antagonism
The central mechanism of action of this compound in the context of pulmonary arterial hypertension is its selective antagonism of the 5-hydroxytryptamine receptor 2B (5-HT2BR).[1][2][3] Serotonin (B10506) (5-HT), acting through the 5-HT2BR, has been implicated in the pathogenesis of PAH by promoting pulmonary vasoconstriction and stimulating the proliferation of pulmonary artery smooth muscle cells, which contributes to vascular remodeling.[3] this compound directly counteracts these pathological effects by blocking the 5-HT2BR.
In Vitro Pharmacology
This compound demonstrates high affinity and selectivity for the 5-HT2B receptor. This targeted binding profile is crucial for its therapeutic effect while minimizing off-target side effects.
| Parameter | Value | Cell Line/System | Reference |
| Ki (5-HT2BR) | 3.4 nM | - | [2][3] |
| IC50 (5-HT induced MAPK activation) | 12 nM | Chinese Hamster Ovary (CHO) cells expressing human 5-HT2BR | [2][3] |
| IC50 (Thymidine Incorporation) | 3 nM | Chinese Hamster Ovary (CHO) cells expressing human 5-HT2BR | [2] |
Downstream Signaling Pathways
Activation of the 5-HT2B receptor by serotonin initiates a signaling cascade that contributes to the pathological changes seen in PAH. A key pathway involved is the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation and survival.[4] this compound, by blocking the 5-HT2B receptor, effectively inhibits the downstream activation of this pathway.
Preclinical Efficacy in a PAH Model
The therapeutic potential of this compound has been extensively evaluated in the monocrotaline (B1676716) (MCT)-induced rat model of PAH. This model recapitulates key features of human PAH, including increased pulmonary artery pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.
Hemodynamic and Cardiac Effects
Oral administration of this compound demonstrated significant improvements in key hemodynamic and cardiac parameters in MCT-treated rats.
| Parameter | Control | MCT + Vehicle | MCT + this compound (50 mg/kg) | MCT + this compound (100 mg/kg) | Reference |
| Peak Pulmonary Artery Pressure (mmHg) | Not Reported | Elevated | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.01) | [1] |
| Right Ventricular Ejection Fraction (%) | Not Reported | Reduced | Not Reported | Significantly Improved (p < 0.05) | [1] |
| Right Ventricle (RV) / Body Weight | Not Reported | Increased | Significantly Reduced (p < 0.01) | Significantly Reduced (p < 0.01) | [1] |
| RV / (Left Ventricle + Septum) | Not Reported | Increased | Significantly Reduced (p < 0.01) | Significantly Reduced (p < 0.001) | [1] |
Effects on Pulmonary Vascular Remodeling
Histological analysis of the pulmonary arterioles in MCT-treated rats revealed that this compound significantly attenuated vascular remodeling.
| Parameter | Control | MCT + Vehicle | MCT + this compound (50 mg/kg) | MCT + this compound (100 mg/kg) | Reference |
| Medial Wall Thickening | Normal | Increased | Significantly Reduced (p < 0.01) | Significantly Reduced (p < 0.01) | [1] |
| Lumen Occlusion | None | Increased | Significantly Reduced (p < 0.01) | Significantly Reduced (p < 0.01) | [1] |
Detailed Experimental Protocols
Reproducibility of preclinical findings is paramount. This section provides a detailed overview of the methodologies employed in the key experiments cited.
Monocrotaline-Induced PAH Rat Model
-
Animal Model: Male Sprague-Dawley rats are typically used.[5]
-
Induction of PAH: A single subcutaneous injection of monocrotaline (MCT) at a dose of 40-60 mg/kg is administered to induce PAH.[1][5] Control animals receive an equivalent volume of saline.
-
Treatment: Following MCT injection, rats are treated orally twice a day with either vehicle or this compound at doses of 50 or 100 mg/kg for a duration of 5 weeks.[1]
Hemodynamic Measurements
-
Procedure: At the end of the treatment period, rats are anesthetized. A catheter is inserted into the right jugular vein and advanced through the right atrium and right ventricle into the pulmonary artery to measure pressure.[6][7]
-
Parameters Measured: Key parameters recorded include peak pulmonary artery pressure, mean pulmonary artery pressure, and right ventricular systolic pressure.
Assessment of Right Ventricular Hypertrophy
-
Procedure: Following hemodynamic measurements, the heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S).
-
Analysis: The wet weight of the RV and the LV+S are recorded. The ratio of RV weight to body weight and the ratio of RV weight to LV+S weight (Fulton's Index) are calculated as indices of right ventricular hypertrophy.[1]
Histological Analysis of Pulmonary Vascular Remodeling
-
Tissue Preparation: Lungs are perfused, fixed (e.g., with 10% neutral buffered formalin), and embedded in paraffin.
-
Staining: Tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and/or specific stains for smooth muscle (e.g., alpha-smooth muscle actin) and connective tissue.[8][9]
-
Morphometric Analysis: The medial wall thickness and the degree of lumen occlusion of small pulmonary arteries (typically 50-100 µm in diameter) are quantified using image analysis software.[1][10]
Conclusion and Future Directions
This compound, through its selective antagonism of the 5-HT2B receptor, presents a compelling mechanism of action for the treatment of pulmonary arterial hypertension. Preclinical studies have robustly demonstrated its ability to not only ameliorate the hemodynamic consequences of PAH but also to address the underlying vascular remodeling. The detailed in vitro and in vivo data, along with the established experimental protocols, provide a strong foundation for its further clinical development. While a Phase 2 trial was terminated for undisclosed reasons, the potent and targeted mechanism of this compound warrants continued investigation, potentially in specific subpopulations of PAH patients or in combination with other therapeutic agents. Further research should focus on elucidating the long-term effects of 5-HT2BR antagonism and its potential to reverse established pulmonary vascular disease.
References
- 1. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. heart.bmj.com [heart.bmj.com]
- 7. Measurement of Pulmonary Artery Pressure in Rats Using Right Heart Catheterization [jove.com]
- 8. Vascular remodeling of the small pulmonary arteries and measures of vascular pruning on computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. biorxiv.org [biorxiv.org]
PRX-08066: A Technical Whitepaper on a Selective 5-HT2B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PRX-08066, a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor. The information presented herein is intended to support research and development efforts by providing detailed insights into its chemical properties, mechanism of action, and preclinical data.
Chemical Structure and Properties
This compound is a small molecule with the chemical name 5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluoro-benzonitrile.[1] Its chemical structure and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile |
| CAS Number | 866206-54-4[1] |
| Molecular Formula | C19H17ClFN5S[1][2] |
| Molecular Weight | 401.89 g/mol [2] |
| SMILES | C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N[2] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2B).[2][3] The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily couples to Gq/11 proteins.[4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively.
Downstream of this initial activation, the 5-HT2B receptor has been shown to modulate several signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which is crucial for cell proliferation and differentiation.[2][4] By antagonizing the 5-HT2B receptor, this compound effectively inhibits these downstream signaling events.
Preclinical Pharmacology
In Vitro Studies
A summary of the key in vitro pharmacological data for this compound is presented below.
| Assay | Cell Line | Parameter | Value |
| Receptor Binding | - | Ki (5-HT2B) | 3.4 nM[2][3] |
| MAPK Activation | Chinese Hamster Ovary (CHO) expressing human 5-HT2BR | IC50 | 12 nM[2][5] |
| Thymidine Incorporation | CHO expressing human 5-HT2BR | IC50 | 3 nM[2][5] |
| Cell Proliferation | KRJ-I (small intestinal neuroendocrine tumor) | IC50 | 4.6 nM[5] |
| 5-HT Secretion (basal) | KRJ-I | IC50 | 6.9 pM[2] |
| 5-HT Secretion (Isoproterenol-stimulated) | KRJ-I | IC50 | 1.25 pM[2] |
This compound has also been shown to inhibit the expression of fibrotic factors such as TGFβ1, CTGF, and FGF2, and to induce apoptosis through caspase-3 activation in KRJ-I cells.[2]
In Vivo Studies
The primary in vivo model used to evaluate the efficacy of this compound is the monocrotaline (B1676716) (MCT)-induced pulmonary arterial hypertension (PAH) model in rats.
| Animal Model | Treatment | Key Findings |
| Monocrotaline-induced PAH in rats | 50 and 100 mg/kg this compound, orally, twice daily for 5 weeks | - Significantly reduced peak pulmonary artery pressure.[6] - Attenuated right ventricular hypertrophy.[6] - Improved right ventricular ejection fraction.[6] - Diminished pulmonary vascular remodeling.[6] |
Experimental Protocols
Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats (General Protocol)
This protocol outlines the general methodology for inducing PAH in rats using monocrotaline, as described in the literature for evaluating compounds like this compound.
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 40-60 mg/kg) is administered.[6][7][8]
-
Treatment: Following MCT administration, animals are treated with this compound (e.g., 50 or 100 mg/kg) or vehicle, typically via oral gavage, twice daily for a specified period (e.g., 5 weeks).[6]
-
Assessment of Efficacy:
-
Hemodynamics: Right ventricular systolic pressure and mean pulmonary arterial pressure are measured via right heart catheterization.
-
Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton Index) is calculated.
-
Echocardiography: Cardiac function, including right ventricular ejection fraction, is assessed.
-
Histology: Pulmonary artery remodeling (medial wall thickness) is evaluated from lung tissue sections.
-
Conclusion
This compound is a well-characterized, potent, and selective 5-HT2B receptor antagonist with demonstrated efficacy in preclinical models of pulmonary arterial hypertension. Its mechanism of action, involving the inhibition of the MAPK/ERK signaling pathway and reduction of pro-fibrotic factors, provides a strong rationale for its therapeutic potential. The data summarized in this whitepaper support further investigation of this compound in relevant disease models and clinical settings.
References
- 1. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. apexbt.com [apexbt.com]
- 6. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
PRX-08066: A Technical Guide to its 5-HT2B Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the 5-HT2B receptor selectivity profile of PRX-08066. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective antagonist of the 5-hydroxytryptamine (serotonin) 2B receptor (5-HT2B).[1] It was developed to address conditions where 5-HT2B receptor activation is implicated, such as pulmonary arterial hypertension (PAH).[2][3] The selectivity of this compound for the 5-HT2B receptor over other serotonin (B10506) receptor subtypes, particularly the closely related 5-HT2A and 5-HT2C receptors, is a critical aspect of its pharmacological profile.[1][4]
Quantitative Selectivity Profile
The following tables summarize the available quantitative data for the binding affinity and functional activity of this compound at the human 5-HT2B receptor. While this compound is reported to have high selectivity over 5-HT2A and 5-HT2C receptors, specific Ki or IC50 values for these subtypes are not publicly available.[1][4]
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Ki (nM) | Assay System |
| Human 5-HT2B | This compound | 3.4[1] | Radioligand binding assay |
Table 2: Functional Antagonist Activity
| Assay | Cell Line | IC50 (nM) | Description |
| Inhibition of 5-HT induced Mitogen-Activated Protein Kinase (MAPK) activation | Chinese Hamster Ovary (CHO) cells expressing human 5-HT2B receptor | 12[2][5] | Measures the ability of this compound to block the downstream signaling cascade initiated by serotonin. |
| Inhibition of 5-HT induced thymidine (B127349) incorporation | CHO cells expressing human 5-HT2B receptor | 3[2][5] | Assesses the inhibitory effect of this compound on cell proliferation stimulated by serotonin. |
| Inhibition of serotonin-induced intracellular Ca2+ flux | CHOK1 cells expressing 5-HT2B receptor | 3.5 | Measurement of antagonist activity via aequorin luminescence assay. |
| Inhibition of KRJ-I cell proliferation | KRJ-I small intestinal neuroendocrine tumor cell line | 4.6 (pM)[6] | Demonstrates the anti-proliferative effects on a cell line endogenously expressing the 5-HT2B receptor. |
| Inhibition of basal 5-HT secretion | KRJ-I cells | 6.9 (pM)[6] | Measures the effect on the constitutive release of serotonin. |
| Inhibition of isoproterenol-stimulated 5-HT secretion | KRJ-I cells | 1.25 (pM)[6] | Assesses the impact on stimulated serotonin release. |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms of action and the methods used to determine selectivity, the following diagrams are provided.
Caption: 5-HT2B Receptor Signaling Pathway.
Caption: Experimental Workflow for Receptor Selectivity Profiling.
Experimental Protocols
The following are detailed, representative protocols for the key experiments used to characterize the selectivity profile of this compound.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of this compound for the 5-HT2B receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from CHO cells stably expressing the human 5-HT2B receptor.
-
Radioligand: [3H]-Serotonin or another suitable 5-HT2B receptor radioligand.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2B ligand (e.g., unlabeled serotonin).
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Fluid.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (with the non-specific binding control).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation.
MAPK Phosphorylation Assay (Western Blot)
This functional assay measures the ability of this compound to inhibit the 5-HT-induced phosphorylation of MAPK (e.g., ERK1/2), a downstream signaling event of 5-HT2B receptor activation.
Materials:
-
Cells: CHO cells stably expressing the human 5-HT2B receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Cell Lysis Buffer: Containing protease and phosphatase inhibitors.
-
Protein Assay Reagents: (e.g., BCA or Bradford).
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-MAPK and rabbit anti-total-MAPK.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate.
-
Imaging System.
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Serum-starve the cells to reduce basal MAPK phosphorylation. Pre-incubate the cells with varying concentrations of this compound before stimulating with a fixed concentration of serotonin.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-MAPK.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total MAPK.
-
Data Analysis: Quantify the band intensities for phospho-MAPK and total MAPK. The ratio of phospho-MAPK to total MAPK is calculated for each treatment condition. The IC50 for this compound is determined by plotting the inhibition of MAPK phosphorylation against the concentration of this compound.
Conclusion
This compound is a highly potent and selective antagonist of the 5-HT2B receptor. The quantitative data from binding and functional assays consistently demonstrate its sub-nanomolar to low-nanomolar activity at this target. While its high selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C subtypes is a key feature, further studies providing specific quantitative comparisons would be beneficial for a complete understanding of its selectivity profile. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel 5-HT2B receptor modulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
PRX-08066: A Comprehensive Technical Guide on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRX-08066 is a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor (5-HT2BR) that has been investigated for its therapeutic potential, primarily in the context of pulmonary arterial hypertension (PAH). This technical guide provides an in-depth overview of the discovery, preclinical, and clinical development of this compound. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides representative experimental protocols for the core assays used in its evaluation. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific rationale and developmental pathway of this compound.
Introduction and Discovery
This compound was discovered and developed by Predix Pharmaceuticals (later Epix Pharmaceuticals) as a selective antagonist for the 5-HT2B receptor.[1] The rationale for targeting this receptor stemmed from the discovery that the potent 5-HT2B agonist norfenfluramine (B1679916) was associated with the development of pulmonary arterial hypertension and heart valve damage.[1] The 5-HT2B receptor is implicated in the pathophysiology of PAH, where its activation on pulmonary artery smooth muscle cells contributes to vasoconstriction and vascular remodeling.[2] this compound was designed using Epix's proprietary G-protein-coupled receptor (GPCR) modeling and optimization technology to achieve high potency and selectivity for the 5-HT2B receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2C.[1][3]
Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT2B receptor. By binding to the receptor, it blocks the downstream signaling cascade initiated by serotonin (5-HT). The 5-HT2B receptor is a Gq/G11-coupled GPCR. Upon activation by an agonist like serotonin, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, which promotes cell proliferation and fibrosis.[4][5] this compound effectively inhibits this entire process.[4]
Preclinical Development
In Vitro Studies
This compound has demonstrated high potency and selectivity for the 5-HT2B receptor in a variety of in vitro assays. The compound effectively inhibits downstream signaling and cellular processes associated with PAH and neuroendocrine tumor proliferation.
| Assay | Cell Line/System | Parameter | Value | Reference |
| Receptor Binding Affinity | CHO cells expressing human 5-HT2BR | Ki | 3.4 nM | [1][4] |
| MAPK Activation Inhibition | CHO cells expressing human 5-HT2BR | IC50 | 12 nM | [2][4] |
| Thymidine Incorporation Inhibition | CHO cells expressing human 5-HT2BR | IC50 | 3 nM | [2][5] |
| Cell Proliferation Inhibition | KRJ-I (human small intestinal neuroendocrine tumor) | IC50 | 4.6 pM | [4] |
| Basal 5-HT Secretion Inhibition | KRJ-I | IC50 | 6.9 pM | [4] |
| Isoproterenol-Stimulated 5-HT Secretion Inhibition | KRJ-I | IC50 | 1.25 pM | [4] |
In Vivo Studies
The efficacy of this compound has been evaluated in animal models of pulmonary arterial hypertension, where it has shown significant improvements in key disease indicators. The primary model used was the monocrotaline (B1676716) (MCT)-induced PAH model in rats.
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Monocrotaline-induced PAH in rats | 50-100 mg/kg, p.o., twice daily for 5 weeks | - Significantly reduced peak pulmonary artery pressure. - Reversed right ventricular hypertrophy. - Improved right ventricular ejection fraction. - Reduced medial wall thickening and lumen occlusion of pulmonary arterioles. | [2][6] |
| Hypoxia-induced PAH in mice and rats | Not specified | - Reversed the hypoxia-dependent increase in right ventricular systolic pressure. | [5][7] |
Clinical Development
This compound has progressed to Phase II clinical trials. A notable study evaluated its safety and efficacy in patients with pulmonary hypertension associated with chronic obstructive pulmonary disease (COPD).
Phase IIa Clinical Trial in PH-COPD
-
Design: Randomized, double-blind, placebo-controlled.[3]
-
Patient Population: 71 patients with PH associated with COPD.[3]
-
Treatment Arms:
-
Duration: Two-week double-blind phase, followed by a six-week open-label extension.[3]
-
Endpoints:
| Dose Group | Median Reduction in SPAP | Responder Rate (≥4 mmHg decrease) | Reference |
| Placebo | No change | 14% | [3] |
| 200 mg | 1.1 mmHg | Not specified | [3] |
| 400 mg | 3.37 mmHg | 45% | [3] |
The trial demonstrated a statistically significant dose-response, and this compound was generally well-tolerated with no serious adverse events related to the drug.[3] A key finding was that this compound did not affect systemic blood pressure, indicating its selective action on the pulmonary vasculature.[3]
Experimental Protocols
The following are detailed, representative protocols for the key assays used in the evaluation of this compound.
In Vitro: 5-HT2B Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2B receptor.
Materials:
-
Membrane preparations from CHO-K1 cells stably expressing the human 5-HT2B receptor.
-
Radioligand: [3H]-LSD or another suitable 5-HT2B radioligand.
-
Non-specific binding control: Mianserin or another appropriate 5-HT receptor ligand.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
This compound stock solution and serial dilutions.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, [3H]-LSD (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of this compound.
-
For non-specific binding wells, add a saturating concentration of mianserin.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro: MAPK (ERK1/2) Phosphorylation Assay (Western Blot)
Objective: To assess the inhibitory effect of this compound on 5-HT-induced MAPK (ERK1/2) phosphorylation.
Materials:
-
CHO cells expressing the human 5-HT2B receptor.
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Serotonin (5-HT).
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound or vehicle for 30-60 minutes.
-
Stimulate the cells with a predetermined concentration of 5-HT (e.g., 1 µM) for 5-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
-
Quantify band intensities and express the results as the ratio of phosphorylated ERK to total ERK.
In Vivo: Monocrotaline (MCT)-Induced PAH in Rats
Objective: To evaluate the therapeutic efficacy of this compound in a rat model of pulmonary arterial hypertension.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Monocrotaline (MCT).
-
This compound.
-
Vehicle for oral gavage.
-
Anesthesia.
-
Pressure transducer and catheter for hemodynamic measurements.
-
Equipment for tissue collection and processing (histology).
Procedure:
-
Induction of PAH: Administer a single subcutaneous or intraperitoneal injection of MCT (60 mg/kg) to the rats.
-
Treatment: Begin oral administration of this compound (e.g., 50 and 100 mg/kg, twice daily) or vehicle. Treatment can start on day 1 or after PAH is established (e.g., day 14).
-
Monitoring: Monitor the animals for signs of distress and record body weight regularly.
-
Endpoint Measurements (after 4-5 weeks):
-
Hemodynamics: Anesthetize the rats and insert a catheter into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP).
-
Right Ventricular Hypertrophy: Euthanize the animals, excise the heart, and dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh each component and calculate the Fulton Index (RV / (LV+S)).
-
Histology: Perfuse and fix the lungs. Embed the lung tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) or other relevant stains. Perform morphometric analysis of the pulmonary arterioles to assess medial wall thickness and the degree of muscularization.
-
-
Data Analysis: Compare the data from the this compound-treated groups to the vehicle-treated MCT group and a healthy control group. Use appropriate statistical tests (e.g., ANOVA) to determine significance.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT2B receptor antagonist. Preclinical studies have robustly demonstrated its efficacy in reducing the key pathological features of pulmonary arterial hypertension in established animal models. Early clinical data in a relevant patient population have shown promise, with a good safety profile and indications of efficacy. The targeted mechanism of action, focused on a key pathway in the pathogenesis of PAH, positions this compound as a compound of significant interest for further development in this and potentially other fibroproliferative diseases.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. eo.bioscientifica.com [eo.bioscientifica.com]
- 6. biorxiv.org [biorxiv.org]
- 7. apexbt.com [apexbt.com]
PRX-08066: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRX-08066 is a potent and selective antagonist of the serotonin (B10506) 2B receptor (5-HT2B). It has demonstrated significant therapeutic potential in preclinical models of pulmonary arterial hypertension (PAH). This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, detailed experimental protocols for its evaluation, and a summary of key preclinical findings. The information presented herein is intended to support researchers and drug development professionals in further exploring the therapeutic applications of this compound.
Chemical and Physical Properties
This compound is a small molecule with the following chemical and physical properties.
| Property | Value | Reference(s) |
| CAS Number | 866206-54-4 | [1][2][3][4] |
| Molecular Formula | C₁₉H₁₇ClFN₅S | [1][2][4] |
| Molecular Weight | 401.89 g/mol | [1][2][5] |
| IUPAC Name | 5-({4-[(6-chloro-1,3-thiazolo[5,4-d]pyrimidin-4-yl)amino]piperidin-1-yl}methyl)-2-fluorobenzonitrile | [2] |
| Synonyms | PRX08066, PRX 08066 | [1] |
| Solubility | Soluble in DMSO | [4][5] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the 5-HT2B receptor, exhibiting a high binding affinity with a Ki of 3.4 nM.[2][3] The 5-HT2B receptor is implicated in the pathophysiology of pulmonary arterial hypertension, where its activation can lead to vasoconstriction and vascular remodeling.[6][7]
The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[7] Upon activation by serotonin (5-HT), the receptor stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are known to play crucial roles in cell proliferation, survival, and fibrosis, all of which contribute to the vascular remodeling observed in PAH.
By blocking the 5-HT2B receptor, this compound inhibits these downstream signaling events, thereby mitigating the pathological effects of excessive 5-HT signaling in the pulmonary vasculature.
Preclinical Efficacy
This compound has demonstrated significant efficacy in preclinical models of pulmonary arterial hypertension. In the monocrotaline-induced PAH rat model, oral administration of this compound led to a reduction in pulmonary arterial pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.[5][8]
| Parameter | Effect of this compound | Reference(s) |
| Pulmonary Arterial Pressure | Significantly reduced | [5][8] |
| Right Ventricular Hypertrophy | Significantly reduced | [5][8] |
| Pulmonary Vascular Remodeling | Attenuated | [5][8] |
| MAPK Activation in Lung Tissue | Inhibited | [9] |
Experimental Protocols
In Vivo Model: Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats
This protocol describes the induction of PAH in rats using monocrotaline (B1676716) (MCT) and subsequent treatment with this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Saline
-
Anesthesia (e.g., isoflurane)
-
Equipment for hemodynamic measurements (e.g., pressure transducer, catheter)
-
Equipment for tissue collection and processing
Procedure:
-
Induction of PAH: Administer a single subcutaneous injection of MCT (60 mg/kg) dissolved in saline.[10][11] Control animals receive a saline injection.
-
Treatment: Begin treatment with this compound (e.g., 50 or 100 mg/kg, administered orally twice daily) or vehicle on day 1 and continue for the duration of the study (typically 28 days).[8]
-
Monitoring: Monitor animal weight and general health daily.
-
Hemodynamic Assessment: At the end of the study, anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Tissue Collection: Following hemodynamic measurements, euthanize the animals and collect the heart and lungs.
-
Analysis:
-
Calculate the Fulton index (ratio of right ventricular weight to left ventricle plus septum weight) as a measure of right ventricular hypertrophy.[10]
-
Process lung tissue for histological analysis to assess pulmonary vascular remodeling (e.g., medial wall thickness).
-
In Vitro Assays
This assay measures the effect of this compound on 5-HT-induced ERK phosphorylation in a relevant cell line (e.g., human pulmonary artery smooth muscle cells or CHO cells expressing the human 5-HT2B receptor).
Materials:
-
Cell line expressing 5-HT2B receptor
-
Cell culture medium and supplements
-
This compound
-
Serotonin (5-HT)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Plate cells and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours prior to treatment.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate cells with 5-HT (e.g., 1 µM) for 10-15 minutes.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
This assay assesses the anti-proliferative effects of this compound.
Materials:
-
Cell line (e.g., KRJ-I)[5]
-
Cell culture medium and supplements
-
This compound
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well.[9]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).
-
Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
This assay determines the ability of this compound to induce apoptosis.
Materials:
-
Cell line (e.g., KRJ-I, HEK293)[5]
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound is a promising therapeutic candidate for the treatment of pulmonary arterial hypertension. Its high selectivity for the 5-HT2B receptor and its demonstrated efficacy in preclinical models warrant further investigation. The experimental protocols and technical information provided in this guide are intended to facilitate continued research and development of this compound.
References
- 1. adooq.com [adooq.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Function of the serotonin 5-hydroxytryptamine 2B receptor in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting Serotonin to Treat Pulmonary Arterial Hypertension: An Exciting New Chapter in an Old Story - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of PRX-08066 on ERK Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRX-08066 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR). In vitro studies have demonstrated its efficacy in modulating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway, a critical cascade in cell proliferation and survival. This document provides a comprehensive overview of the in vitro effects of this compound on ERK phosphorylation, including quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.
Quantitative Data Summary
The in vitro activity of this compound has been characterized by several key quantitative metrics, highlighting its potency and selectivity. These findings are summarized in the tables below for ease of comparison.
| Parameter | Value | Cell Line | Assay | Reference |
| Ki | 3.4 nM | - | Radioligand Binding Assay | [1] |
| IC50 | 12 nM | Hamster Ovary Cells (expressing human 5-HT2BR) | 5-HT Induced Mitogen-Activated Protein Kinase Activation | [1] |
| IC50 | 3 nM | Hamster Ovary Cells (expressing human 5-HT2BR) | Thymidine Incorporation | [2] |
| IC50 | 4.6 pM | KRJ-I | Cell Proliferation | [2] |
| Effective Concentration | 0.5 pM | KRJ-I | Reduction of ERK Phosphorylation | [1] |
Table 1: In Vitro Potency and Efficacy of this compound
Signaling Pathway and Mechanism of Action
This compound exerts its effects by antagonizing the 5-HT2B receptor, thereby inhibiting the downstream activation of the MAPK/ERK signaling pathway. The binding of serotonin (B10506) (5-HT) to its 5-HT2B receptor typically initiates a cascade that leads to the phosphorylation and activation of ERK. By blocking this initial step, this compound effectively reduces the levels of phosphorylated ERK (p-ERK), which in turn inhibits cellular processes such as proliferation.
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments to assess the effect of this compound on ERK phosphorylation.
Cell Culture
The human small intestinal neuroendocrine tumor cell line, KRJ-I, is a suitable model for these studies.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency.
Western Blot for ERK Phosphorylation
This protocol outlines the steps to measure the levels of phosphorylated ERK (p-ERK) and total ERK in cell lysates.
-
Cell Seeding and Treatment:
-
Seed KRJ-I cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK phosphorylation.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 pM to 100 pM) for a predetermined time (e.g., 30 minutes).
-
Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a 5-HT2BR agonist (e.g., serotonin) for 5-10 minutes to induce ERK phosphorylation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
Strip the membrane of the bound antibodies using a stripping buffer.
-
Wash the membrane thoroughly with TBST.
-
Re-block the membrane and probe with a primary antibody for total ERK1/2 as a loading control.
-
Repeat the secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Conclusion
The in vitro data strongly support the role of this compound as a potent antagonist of the 5-HT2B receptor that effectively inhibits the MAPK/ERK signaling pathway. The provided protocols offer a robust framework for the continued investigation of this compound and similar compounds in a laboratory setting. This technical guide serves as a valuable resource for researchers aiming to elucidate the molecular mechanisms of 5-HT2BR antagonists and their potential therapeutic applications.
References
The Attenuation of Fibroblast Activation by PRX-08066: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX-08066 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2B).[1][2][3][4] Emerging research has highlighted its potential therapeutic applications, particularly in conditions characterized by pathological tissue remodeling, such as pulmonary arterial hypertension (PAH).[1][2][4][5] A key mechanism underlying its efficacy is the modulation of fibroblast activation, a critical process in the pathogenesis of fibrotic diseases. This technical guide provides an in-depth analysis of the core effects of this compound on fibroblast activation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action: 5-HT2B Receptor Antagonism
This compound exerts its effects by selectively blocking the 5-HT2B receptor, a G-protein coupled receptor implicated in a range of cellular processes, including cell proliferation and fibrosis.[3][4] The activation of the 5-HT2B receptor by its ligand, serotonin (B10506) (5-HT), is known to stimulate downstream signaling cascades that promote fibroblast proliferation and differentiation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition in fibrotic tissues. By antagonizing this receptor, this compound effectively inhibits these pro-fibrotic signaling pathways.
Quantitative Effects on Cellular Processes
The following tables summarize the key quantitative data demonstrating the inhibitory effects of this compound on various cellular processes related to fibroblast activation and pro-fibrotic signaling.
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Ki) | Cells expressing human 5-HT2B receptor | 3.4 nM | [2][3] |
| MAPK Activation (IC50) | Chinese hamster ovary cells expressing h5-HT2BR | 12 nM | [2][3] |
| Thymidine Incorporation (IC50) | Chinese hamster ovary cells expressing h5-HT2BR | 3 nM | [2] |
| Cell Proliferation (IC50) | KRJ-I cells | 0.46 nM (24h) | [2] |
| Basal 5-HT Secretion (IC50) | KRJ-I cells | 6.9 nM (2h) | [2] |
| Isoproterenol-Stimulated 5-HT Secretion (IC50) | KRJ-I cells | 1.25 nM (2h) | [2] |
Table 1: In Vitro Inhibitory Concentrations of this compound
| Parameter | Animal Model | Treatment Group | Result | P-value | Reference |
| Peak Pulmonary Artery Pressure | Monocrotaline-induced PAH rats | 50 mg/kg this compound | Significant reduction | < 0.05 | [1] |
| 100 mg/kg this compound | Significant reduction | < 0.01 | [1] | ||
| Right Ventricular Ejection Fraction | Monocrotaline-induced PAH rats | 100 mg/kg this compound | Significant improvement | < 0.05 | [1] |
| Right Ventricle / Body Weight | Monocrotaline-induced PAH rats | This compound therapy | Significant reduction | < 0.01 | [1] |
| Right Ventricle / Left Ventricle + Septum | Monocrotaline-induced PAH rats | This compound therapy | Significant reduction | < 0.001 | [1] |
| Medial Wall Thickening & Lumen Occlusion | Monocrotaline-induced PAH rats | 50 mg/kg & 100 mg/kg this compound | Significant reduction | < 0.01 | [1] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Pulmonary Arterial Hypertension
Signaling Pathways Modulated by this compound
This compound inhibits fibroblast activation by interfering with key signaling pathways downstream of the 5-HT2B receptor. The primary pathway affected is the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a central role in cell proliferation and differentiation. Furthermore, this compound has been shown to reduce the expression of key fibrotic factors, including Transforming Growth Factor-beta 1 (TGFβ1), Connective Tissue Growth Factor (CTGF), and Fibroblast Growth Factor 2 (FGF2).[3]
Caption: this compound signaling pathway antagonism.
Experimental Protocols
In Vitro Inhibition of MAPK Activation and Thymidine Incorporation
Objective: To determine the potency of this compound in inhibiting 5-HT-induced fibroblast proliferation and signaling.
Cell Line: Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2B receptor.
Methodology:
-
Cell Culture: CHO-h5-HT2BR cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
MAPK Activation Assay:
-
Cells are serum-starved for 24 hours prior to the experiment.
-
Cells are pre-incubated with varying concentrations of this compound for 30 minutes.
-
Cells are then stimulated with a submaximal concentration of 5-HT for 10 minutes.
-
Cell lysates are collected, and the levels of phosphorylated ERK (a key component of the MAPK pathway) are quantified using an ELISA-based assay or Western blotting.
-
The IC50 value is calculated from the dose-response curve.
-
-
Thymidine Incorporation Assay:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are serum-starved and then pre-incubated with this compound.
-
Cells are stimulated with 5-HT in the presence of [³H]thymidine for 24 hours.
-
The amount of incorporated [³H]thymidine is measured using a scintillation counter, which serves as an index of DNA synthesis and cell proliferation.
-
The IC50 value is determined from the dose-response curve.
-
Caption: In vitro experimental workflow.
In Vivo Monocrotaline-Induced Pulmonary Arterial Hypertension Model
Objective: To evaluate the in vivo efficacy of this compound in a well-established animal model of PAH, a disease characterized by significant vascular remodeling and fibrosis.
Animal Model: Male Sprague-Dawley rats.
Methodology:
-
Induction of PAH: A single subcutaneous injection of monocrotaline (B1676716) (MCT; 60 mg/kg) is administered to induce PAH. Control animals receive a vehicle injection.
-
Treatment: Two weeks post-MCT injection, rats are randomized to receive twice-daily oral gavage of either vehicle or this compound (50 or 100 mg/kg) for a period of two weeks.
-
Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle via the right jugular vein to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of RV weight to LV+S weight (Fulton's Index) and the ratio of RV weight to body weight are calculated as indices of right ventricular hypertrophy.
-
Histological Analysis of Pulmonary Vascular Remodeling: Lung tissue is collected, fixed, and embedded in paraffin. Lung sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome to assess medial wall thickness of pulmonary arterioles and collagen deposition, respectively.
Caption: In vivo experimental workflow.
Conclusion
The available data strongly indicate that this compound is a potent inhibitor of fibroblast activation and pro-fibrotic signaling. Its ability to antagonize the 5-HT2B receptor leads to the attenuation of the MAPK pathway and a reduction in the expression of key fibrotic mediators. These molecular effects translate to significant anti-proliferative and anti-remodeling effects in both in vitro and in vivo models. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this compound as a potential therapeutic agent for fibrotic diseases. Further research focusing on its effects on specific fibroblast subpopulations and the broader extracellular matrix dynamics will be crucial in fully elucidating its therapeutic potential.
References
- 1. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Clinical Data, Inc. Granted Orphan Drug Designation for PRX-8066 for Pulmonary Arterial Hypertension - BioSpace [biospace.com]
Preclinical Safety and Toxicology Profile of PRX-08066: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRX-08066 is a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor (5-HT2BR), investigated for its therapeutic potential in pulmonary arterial hypertension (PAH). This document provides a comprehensive overview of the publicly available preclinical safety and toxicology data for this compound. While detailed GLP (Good Laboratory Practice) toxicology studies are not extensively published, this guide synthesizes the available non-clinical and early clinical safety information. The mechanism of action involves the inhibition of the MAPK pathway, reduction of 5-HT release, and decreased expression of fibrotic factors.[1] Preclinical studies in animal models of PAH have demonstrated efficacy in reducing pulmonary artery pressure and right ventricular hypertrophy.[2][3]
Introduction
This compound, chemically known as 5-((4-(6-Chlorothieno[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl)methyl)-2-fluorobenzonitrile monofumarate, is an orally active antagonist of the 5-HT2B receptor with a high binding affinity (Ki of 3.4 nM).[1][4] The 5-HT2B receptor is implicated in the pathophysiology of PAH, where its activation can lead to vasoconstriction and vascular remodeling.[3] By selectively blocking this receptor, this compound was developed to induce vasodilation of pulmonary arteries and mitigate disease progression.[2][3] Animal studies have shown its efficacy to be comparable to established PAH treatments such as bosentan (B193191) and sildenafil.[4] While the compound progressed to Phase II clinical trials, comprehensive preclinical toxicology data in the public domain is limited.[5] This guide consolidates the available information to provide a technical resource for researchers.
Mechanism of Action
This compound exerts its pharmacological effect by selectively antagonizing the 5-HT2B receptor. This antagonism interferes with downstream signaling cascades implicated in PAH pathogenesis. Key mechanistic actions include:
-
Inhibition of the MAPK Pathway: this compound inhibits 5-HT-induced mitogen-activated protein kinase (MAPK) activation.[1]
-
Reduction of 5-HT Secretion: It has been shown to inhibit both basal and isoproterenol-stimulated 5-HT secretion in vitro.[3]
-
Anti-proliferative and Anti-fibrotic Effects: The compound inhibits the proliferation of certain cell types and reduces the expression of fibrotic factors such as TGFβ1, CTGF, and FGF2.[1]
-
Induction of Apoptosis: this compound has been observed to induce apoptosis through the activation of caspase-3.[1]
Figure 1: Signaling pathway of this compound's antagonistic action on the 5-HT2B receptor.
Preclinical Efficacy and Safety in a PAH Model
The primary source of in vivo preclinical data for this compound comes from a study utilizing a monocrotaline (B1676716) (MCT)-induced pulmonary arterial hypertension rat model. This study, while focused on efficacy, provides valuable insights into the safety and tolerability of the compound in a disease model.
Experimental Protocol: Monocrotaline-Induced PAH in Rats
-
Animal Model: Male rats were administered a single dose of 40 mg/kg monocrotaline (MCT) to induce PAH.[2]
-
Treatment Groups: Following MCT administration, rats were treated orally (p.o.) twice daily with either a vehicle control, 50 mg/kg this compound, or 100 mg/kg this compound.[2]
-
Duration: The treatment was carried out for 5 weeks.[2]
-
Assessments: Efficacy and safety were evaluated through hemodynamics, heart weight, magnetic resonance imaging (MRI), pulmonary artery morphology, and histology.[2]
Figure 2: Experimental workflow for the monocrotaline-induced PAH rat model study.
Quantitative Data from In Vivo PAH Model
The following table summarizes the key findings from the 5-week study in MCT-treated rats. These results demonstrate the efficacy of this compound in reversing key indicators of PAH.
| Parameter | Vehicle Control (MCT-treated) | 50 mg/kg this compound | 100 mg/kg this compound | Significance vs. Control |
| Peak Pulmonary Artery Pressure | Elevated | Significantly Reduced | Significantly Reduced | P < 0.05 (50 mg/kg), P < 0.01 (100 mg/kg) |
| Right Ventricle / Body Weight | Increased | Significantly Reduced | Significantly Reduced | P < 0.01 |
| RV / (Left Ventricle + Septum) | Increased | Significantly Reduced | Significantly Reduced | P < 0.001 |
| Right Ventricular Ejection Fraction | Decreased | - | Significantly Improved | P < 0.05 (100 mg/kg) |
| Medial Wall Thickening | Increased | Significantly Reduced | Significantly Reduced | P < 0.01 |
| Lumen Occlusion | Increased | Significantly Reduced | Significantly Reduced | P < 0.01 |
Data synthesized from Porvasnik et al., 2010.[2]
Safety Observations from the PAH Model
In this specific preclinical model, this compound was reported to have no significant gastrointestinal side effects or systemic toxicity.[1] It selectively reduced pulmonary artery pressure without affecting systemic blood pressure.[1]
In Vitro Pharmacology & Toxicology Data
A summary of the key in vitro parameters for this compound is presented below.
| Parameter | Cell Line / System | Value | Reference |
| 5-HT2B Receptor Binding Affinity (Ki) | - | 3.4 nM | [1][3] |
| MAPK Activation Inhibition (IC50) | Hamster ovary cells with human 5-HT2BR | 12 nM | [1][3] |
| Thymidine Incorporation Inhibition (IC50) | Hamster ovary cells with human 5-HT2BR | 3 nM | [3] |
| Cell Proliferation Inhibition (IC50) | KRJ-I cells | 4.6 pM | [1] |
| Basal 5-HT Secretion Inhibition (IC50) | KRJ-I cells | 6.9 pM | [1] |
| Isoproterenol-Stimulated 5-HT Secretion Inhibition (IC50) | KRJ-I cells | 1.25 pM | [1] |
Formal Preclinical Safety Assessment
Detailed, publicly available reports on formal preclinical safety assessments for this compound, such as dedicated single-dose and repeated-dose toxicity, safety pharmacology, and genotoxicity studies, are limited. Standard preclinical development programs typically include the following assessments to support first-in-human trials:
-
General Toxicology: Single-dose and repeated-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
Safety Pharmacology: A core battery of tests to assess effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity: A battery of in vitro and in vivo tests to evaluate the potential for mutagenicity and clastogenicity (e.g., Ames test, micronucleus test, chromosomal aberration assay).
While this compound advanced to Phase II clinical trials, suggesting a supportive preclinical safety package was submitted to regulatory authorities, the specific data from these studies are not available in the public domain.
Early Clinical Safety Observations
In Phase II clinical studies involving patients with pulmonary hypertension associated with Chronic Obstructive Pulmonary Disease (COPD), this compound was found to be well-tolerated.[5] The most commonly reported adverse events were diarrhea and nausea.[5]
Conclusion
This compound is a selective 5-HT2B receptor antagonist with demonstrated efficacy in a preclinical model of pulmonary arterial hypertension. The available data from this model suggest a favorable safety profile at efficacious doses, with no significant systemic toxicity or adverse effects on systemic blood pressure observed. In vitro studies confirm its potent and selective mechanism of action. However, a comprehensive preclinical toxicology and safety pharmacology package, including quantitative data from dedicated GLP studies, is not publicly available. The information presented in this guide, synthesized from published research and company announcements, provides the core available knowledge on the preclinical safety of this compound for the scientific community. Further detailed toxicological insights would require access to proprietary regulatory submission documents.
References
PRX-08066: A Novel 5-HT2B Receptor Antagonist with Therapeutic Potential in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PRX-08066 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2B). Initially investigated for its therapeutic potential in pulmonary arterial hypertension, emerging preclinical evidence has highlighted its promising anti-cancer properties, particularly in the context of neuroendocrine tumors. This technical guide provides a comprehensive overview of the core scientific data related to this compound's applications in oncology research. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for the cited research, and visualizes the involved signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule antagonist with high affinity and selectivity for the 5-HT2B receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes. The 5-HT2B receptor is known to play a role in cell proliferation, fibrosis, and inflammation. Its involvement in cancer has become an area of increasing interest, with studies suggesting a role in tumor growth, metastasis, and the tumor microenvironment. This compound's ability to selectively block this receptor presents a targeted therapeutic strategy for cancers where 5-HT2B signaling is a key driver of disease progression.
Mechanism of Action in Cancer
In the context of cancer, this compound exerts its effects primarily through the inhibition of the 5-HT2B receptor on tumor cells. This antagonism has been shown to disrupt key signaling pathways involved in cell growth and survival. Specifically, in neuroendocrine tumor cells, this compound has been demonstrated to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival. By blocking the 5-HT2B receptor, this compound can lead to a reduction in tumor cell proliferation and the induction of apoptosis (programmed cell death). Furthermore, it has been shown to modulate the tumor microenvironment by inhibiting the secretion of profibrotic factors.
Quantitative Data from Preclinical Studies
The anti-cancer effects of this compound have been quantified in several preclinical studies. The following tables summarize the key in vitro data from research on the human neuroendocrine tumor cell line, KRJ-I.
Table 1: In Vitro Efficacy of this compound in the KRJ-I Neuroendocrine Tumor Cell Line
| Parameter | IC50 Value | Cell Line | Reference |
| Inhibition of Cell Proliferation | 4.6 pM | KRJ-I | [1] |
| Inhibition of Basal 5-HT Secretion | 6.9 pM | KRJ-I | [1] |
| Inhibition of Isoproterenol-Stimulated 5-HT Secretion | 1.25 pM | KRJ-I | [1] |
Table 2: Effect of this compound on Downstream Signaling and Secretion
| Parameter | Concentration | Effect | Cell Line | Reference |
| ERK Phosphorylation | 0.5 pM | Significant reduction | KRJ-I | [1] |
| Fibrotic Factor Expression (TGFβ1, CTGF, FGF2) | 1-2 h treatment | Reduction | KRJ-I | [1] |
| Apoptosis Induction (Caspase-3 Activation) | 1 pM (24 h) | Significant increase | KRJ-I | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound in the KRJ-I neuroendocrine tumor cell line.
Cell Culture and Drug Treatment
The human neuroendocrine tumor cell line KRJ-I is cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For drug treatment, this compound is dissolved in a suitable solvent like DMSO to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations for the experiments.
Cell Proliferation Assay (Ki67 Immunostaining)
-
Cell Seeding: KRJ-I cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Fixation and Permeabilization: After treatment, the cells are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding is blocked by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody against Ki67 (a marker of proliferation) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, the cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining and Imaging: The cell nuclei are counterstained with DAPI. The plates are then imaged using a high-content imaging system or fluorescence microscope.
-
Quantification: The percentage of Ki67-positive cells is determined by automated image analysis software.
Apoptosis Assay (Caspase-3 Activity by Flow Cytometry)
-
Cell Treatment: KRJ-I cells are seeded in 6-well plates and treated with this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in a binding buffer.
-
Staining: A fluorescently labeled substrate for active caspase-3 is added to the cell suspension and incubated according to the manufacturer's instructions, typically for 30-60 minutes at 37°C, protected from light. A viability dye (e.g., propidium (B1200493) iodide) can be included to distinguish between apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the cleaved caspase-3 substrate is measured to quantify the percentage of apoptotic cells.
Western Blot for ERK1/2 Phosphorylation
-
Protein Extraction: Following treatment with this compound for a short period (e.g., 15-30 minutes), KRJ-I cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of this compound on ERK activation.
ELISA for Profibrotic Factors (TGFβ1, CTGF, FGF2)
-
Sample Collection: The supernatant from KRJ-I cell cultures treated with this compound is collected.
-
ELISA Procedure: Commercially available enzyme-linked immunosorbent assay (ELISA) kits for TGFβ1, CTGF, and FGF2 are used according to the manufacturer's protocols.
-
Data Analysis: The absorbance is read on a microplate reader, and the concentrations of the profibrotic factors in the samples are determined by comparison to a standard curve.
Visualizations
Signaling Pathways
Caption: this compound inhibits the 5-HT2B receptor, blocking the MAPK/ERK signaling pathway.
Experimental Workflows
Caption: General experimental workflow for evaluating this compound's effects on KRJ-I cells.
Conclusion
This compound demonstrates significant potential as a therapeutic agent in cancer research, particularly for neuroendocrine tumors. Its selective antagonism of the 5-HT2B receptor leads to the inhibition of key oncogenic signaling pathways, resulting in reduced cell proliferation and induction of apoptosis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the clinical utility of this compound. Future research should focus on in vivo studies to validate these preclinical findings and explore the potential of this compound in combination with other anti-cancer therapies.
References
PRX-08066: A Novel Inhibitor of TGF-β1 Signaling in Pulmonary Arterial Hypertension
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by vascular remodeling and increased pressure in the pulmonary arteries. Transforming Growth Factor-β1 (TGF-β1) is a key cytokine implicated in the pathogenesis of PAH, promoting fibrosis and cellular proliferation. PRX-08066 has emerged as a promising therapeutic agent that indirectly inhibits TGF-β1 signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a selective 5-hydroxytryptamine receptor 2B (5-HT2B) antagonist and the subsequent downstream effects on the TGF-β1 pathway. This document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows to support further research and development in this area.
Introduction
The serotonin (B10506) (5-hydroxytryptamine, 5-HT) signaling pathway, particularly through the 5-HT2B receptor, has been identified as a significant contributor to the pathophysiology of PAH.[1] Activation of the 5-HT2B receptor is linked to pro-fibrotic effects that are dependent on TGF-β1.[2][3] this compound is a potent and selective antagonist of the 5-HT2B receptor, which has demonstrated efficacy in preclinical models of PAH by attenuating vascular remodeling and reducing pulmonary artery pressure.[4] While its primary target is the 5-HT2B receptor, a significant aspect of its therapeutic potential lies in its ability to inhibit the downstream signaling of TGF-β1. This document will explore the intricate relationship between 5-HT2B receptor antagonism by this compound and the modulation of TGF-β1-mediated cellular responses.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity for the 5-HT2B receptor and its effects on various cellular processes.
| Parameter | Target/Assay | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 5-HT2B Receptor | 3.4 nM | - | |
| IC50 | 5-HT induced MAPK activation | 12 nM | Chinese Hamster Ovary (CHO) cells expressing human 5-HT2B receptor | [1] |
| IC50 | Thymidine incorporation | 3 nM | CHO cells expressing human 5-HT2B receptor | [1] |
| IC50 | Cell Proliferation | 0.46 nM (24h) | KRJ-I cells | [1] |
| IC50 | Basal 5-HT secretion | 6.9 nM (2h) | KRJ-I cells | [1] |
| IC50 | Isoproterenol-stimulated 5-HT secretion | 1.25 nM (2h) | KRJ-I cells | [1] |
Mechanism of Action: Inhibition of TGF-β1 Signaling
This compound exerts its inhibitory effect on TGF-β1 signaling through its primary action as a 5-HT2B receptor antagonist. The cross-talk between the 5-HT2B receptor and the TGF-β1 signaling pathway is crucial to understanding the anti-fibrotic and anti-proliferative effects of this compound.
The TGF-β1 Signaling Pathway
The TGF-β1 signaling pathway can be broadly divided into two branches: the canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.
-
Non-Canonical Pathway: In addition to the Smad-dependent pathway, TGF-β1 can activate other signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) and Src tyrosine kinase pathways. These non-canonical pathways also contribute to the pathological effects of TGF-β1.
This compound and the Inhibition of Non-Canonical TGF-β1 Signaling
Research indicates that 5-HT2B receptor antagonism by compounds like this compound primarily interferes with the non-canonical TGF-β1 signaling pathway.[2][3] Studies have shown that while 5-HT2B antagonists do not inhibit the TGF-β1-induced phosphorylation of Smad3 (a key step in the canonical pathway), they effectively prevent the phosphorylation of p38 MAPK.[2][3] Furthermore, it has been demonstrated that 5-HT2B antagonism can physically arrest the activity of Src tyrosine kinase, another component of the non-canonical pathway.[3] Some evidence also suggests that 5-HT2B receptor antagonism can block the phospho-Smad2 mediated downstream signaling of TGF-β1.[5]
By selectively targeting the non-canonical pathways, this compound can mitigate the pro-fibrotic and pro-proliferative effects of TGF-β1 without completely shutting down all TGF-β1 signaling, which could have unintended consequences due to the pleiotropic nature of this cytokine.
The binding of serotonin (5-HT) to the 5-HT2B receptor can lead to an increase in the transcription of TGF-β1, thus creating a feedback loop that promotes fibrotic responses.[6] By blocking the 5-HT2B receptor, this compound can reduce the expression of profibrotic growth factors, including TGF-β1 itself, thereby diminishing the overall signaling input into the TGF-β1 pathway.[1]
Caption: TGF-β1 signaling pathway and the inhibitory points of this compound.
Experimental Protocols
The following protocols are generalized methodologies for assessing the inhibitory effect of this compound on TGF-β1 signaling. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Inhibition of TGF-β1-induced Non-Canonical Signaling (p38 MAPK and Src Phosphorylation)
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of p38 MAPK and Src in response to TGF-β1 stimulation in a relevant cell line, such as pulmonary artery smooth muscle cells (PASMCs).
Materials:
-
This compound
-
Human PASMCs
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-Src, anti-total-Src, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Seed PASMCs in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0, 1, 10, 100 nM). Aspirate the serum-free medium and add the this compound-containing medium. Incubate for 1-2 hours at 37°C.
-
TGF-β1 Stimulation: Add TGF-β1 to each well to a final concentration of 5 ng/mL (or a pre-determined optimal concentration). Incubate for 15-60 minutes at 37°C.
-
Cell Lysis and Protein Quantification: Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells. Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control. Compare the levels of phosphorylation in this compound-treated cells to the TGF-β1 stimulated control.
Caption: General experimental workflow for Western blot analysis.
Protocol 2: Assessment of TGF-β1-induced Fibrotic Response (Collagen Synthesis)
This protocol is designed to measure the effect of this compound on collagen production, a key indicator of fibrosis, in response to TGF-β1.
Materials:
-
This compound
-
Human pulmonary fibroblasts
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
Sircol Collagen Assay kit
Procedure:
-
Cell Culture: Seed human pulmonary fibroblasts in 12-well plates.
-
Serum Starvation and Inhibitor Treatment: Once cells are confluent, replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM) and incubate for 1-2 hours.
-
TGF-β1 Stimulation: Add TGF-β1 to a final concentration of 5 ng/mL and incubate for 24-48 hours.
-
Collagen Quantification:
-
Collect the cell culture supernatant.
-
Measure the amount of soluble collagen in the supernatant using the Sircol Collagen Assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Compare the amount of collagen produced in this compound-treated cells to the TGF-β1 stimulated control.
Preclinical Evidence in PAH Models
Preclinical studies using the monocrotaline (B1676716) (MCT)-induced PAH rat model have demonstrated the in vivo efficacy of this compound.[4] Oral administration of this compound (50 and 100 mg/kg, twice daily for 5 weeks) resulted in significant reductions in pulmonary artery pressure and right ventricular hypertrophy.[4] These studies also showed a significant reduction in medial wall thickening of pulmonary arterioles, indicating an anti-remodeling effect.[4] These findings in a well-established animal model of PAH provide a strong rationale for the clinical development of this compound for this indication.
Conclusion
This compound represents a novel therapeutic strategy for PAH by targeting the 5-HT2B receptor and consequently inhibiting the pro-fibrotic and pro-proliferative signaling of TGF-β1. Its mechanism of action, primarily through the inhibition of the non-canonical TGF-β1 pathway, offers a targeted approach to mitigating the pathological vascular remodeling characteristic of PAH. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar compounds. Continued investigation into the intricate cross-talk between the serotonin and TGF-β1 signaling pathways will be essential for the development of more effective treatments for PAH and other fibrotic diseases.
References
- 1. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2B antagonism arrests non-canonical TGF-β1-induced valvular myofibroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT(2B) antagonism arrests non-canonical TGF-β1-induced valvular myofibroblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting serotonin receptor 2B inhibits TGFβ induced differentiation of human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PRX-08066 in In Vivo Rat Models of Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PRX-08066, a selective 5-hydroxytryptamine receptor 2B (5-HT2BR) antagonist, for the investigation of Pulmonary Arterial Hypertension (PAH) in preclinical rat models. The provided protocols and data are based on established in vivo studies and are intended to guide researchers in designing and executing their own experiments.
Introduction
Pulmonary Arterial Hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[1] The serotonin (B10506) (5-hydroxytryptamine, 5-HT) signaling pathway, particularly through the 5-HT2B receptor, has been implicated in the pathogenesis of PAH.[2] this compound is a potent and selective antagonist of the 5-HT2B receptor, demonstrating efficacy in reducing pulmonary artery pressure and mitigating the pathological remodeling associated with PAH in animal models.[1][2]
Mechanism of Action
This compound exerts its therapeutic effects by selectively blocking the 5-HT2B receptor.[1][2] This antagonism inhibits downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which are involved in pulmonary vascular remodeling.[2] The inhibition of these pathways leads to a reduction in pulmonary arterial smooth muscle cell proliferation and hypertrophy, contributing to the vasodilation of pulmonary arteries and a decrease in pulmonary vascular resistance.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative effects of this compound in a monocrotaline (B1676716) (MCT)-induced rat model of PAH.
| Parameter | Vehicle Control (MCT-treated) | This compound (50 mg/kg, b.i.d.) | This compound (100 mg/kg, b.i.d.) | Reference |
| Peak Pulmonary Artery Pressure | Significantly elevated | Significantly reduced (p < 0.05) | Significantly reduced (p < 0.01) | [1] |
| Right Ventricular Hypertrophy (RV/Body Weight) | Significantly increased | Significantly reduced (p < 0.01) | Significantly reduced (p < 0.01) | [1] |
| Right Ventricular Hypertrophy (RV/LV+S) | Significantly increased | Significantly reduced (p < 0.01) | Significantly reduced (p < 0.001) | [1] |
| Right Ventricular Ejection Fraction | Significantly reduced | - | Significantly improved (p < 0.05) | [1] |
| Medial Wall Thickening & Lumen Occlusion | Significantly increased | Significantly reduced (p < 0.01) | Significantly reduced (p < 0.01) | [1] |
b.i.d. = twice daily; LV+S = Left Ventricle + Septum
Experimental Protocol: Monocrotaline-Induced PAH in Rats
This protocol outlines the induction of PAH in rats using monocrotaline and subsequent treatment with this compound.
1. Animal Model
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Initial Body Weight: Approximately 200-250 g.
-
Acclimation: Animals should be acclimated for at least one week prior to the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, with ad libitum access to food and water).
2. Induction of Pulmonary Arterial Hypertension
-
A single subcutaneous or intraperitoneal injection of monocrotaline (MCT) at a dose of 40-60 mg/kg is administered to induce PAH.[1][3]
-
Control animals should receive an equivalent volume of saline or the vehicle used to dissolve the MCT.
-
The development of PAH typically occurs over a period of 3 to 4 weeks following MCT administration.[4]
3. Dosing and Administration of this compound
-
Dosage: this compound is administered at doses of 50 mg/kg and 100 mg/kg.[1][2]
-
Formulation: The compound should be appropriately formulated for oral administration (e.g., in a suspension with a suitable vehicle like 0.5% methylcellulose).
-
Administration Route: Oral gavage is the standard method of administration.
-
Frequency: Dosing is performed twice daily (b.i.d.).[1]
-
Treatment Duration: Treatment with this compound or vehicle should commence on the day of MCT injection and continue for 5 weeks.[1][2]
4. In Vivo Assessments (Conducted at the end of the 5-week treatment period)
-
Hemodynamic Measurements:
-
Echocardiography/Magnetic Resonance Imaging (MRI):
-
Perform cardiac imaging to assess right ventricular function, including right ventricular ejection fraction.[1]
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals.
-
Excise the heart and lungs.
-
Separate the right ventricle (RV) from the left ventricle and septum (LV+S) and weigh each component to determine the Fulton index (RV/LV+S) as a measure of right ventricular hypertrophy.[1]
-
Fix lung tissue in formalin and embed in paraffin (B1166041) for histological analysis.
-
Stain lung sections (e.g., with hematoxylin (B73222) and eosin) to assess pulmonary vascular remodeling, including medial wall thickness and lumen occlusion of small pulmonary arteries.[1]
-
Conclusion
This compound has demonstrated significant therapeutic potential in a well-established rat model of PAH. By antagonizing the 5-HT2B receptor, it effectively reduces pulmonary artery pressure, mitigates right ventricular hypertrophy, and improves cardiac function. The protocols and data presented herein provide a valuable resource for researchers investigating novel therapeutic strategies for Pulmonary Arterial Hypertension.
References
- 1. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRX-08066 in KRJ-I Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX-08066 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2B).[1][2][3] This receptor is implicated in various physiological and pathological processes, including pulmonary arterial hypertension and the proliferation of certain tumor cells.[2][3][4] this compound has demonstrated efficacy in preclinical models by inhibiting the MAPK signaling pathway, reducing serotonin (B10506) (5-HT) release, and decreasing the expression of fibrotic factors such as TGFβ1, CTGF, and FGF2.[1]
The KRJ-I cell line, established from a metastatic human ileal carcinoid tumor, has been utilized as an in-vitro model for neuroendocrine tumors.[5][6] Notably, studies have shown that this compound inhibits the proliferation of KRJ-I cells and induces apoptosis, suggesting a potential therapeutic application in neuroendocrine tumors.[1]
Important Note on KRJ-I Cell Line Identity: Researchers should be aware that recent evidence suggests the KRJ-I cell line may be misidentified and is potentially an EBV-transformed lymphoblastoid cell line.[7] While historical data on its use with this compound is presented here, this information should be considered when interpreting experimental outcomes.
Data Presentation
The following table summarizes the key quantitative data for the application of this compound in KRJ-I cell culture based on available literature.
| Parameter | Value | Cell Type | Reference |
| This compound Binding Affinity (Ki) | 3.4 nM | - | [1][2] |
| IC50 (MAPK Activation Inhibition) | 12 nM | Hamster ovary cells expressing human 5-HT2BR | [1][3] |
| IC50 (Thymidine Incorporation Inhibition) | 3 nM | Hamster ovary cells expressing human 5-HT2BR | [1][3] |
| IC50 (KRJ-I Cell Proliferation Inhibition) | 4.6 pM | KRJ-I | [1] |
| IC50 (Basal 5-HT Secretion Inhibition) | 6.9 pM | KRJ-I | [1] |
| IC50 (Isoproterenol-Stimulated 5-HT Secretion Inhibition) | 1.25 pM | KRJ-I | [1] |
| Effective Concentration for ERK Phosphorylation Reduction | 0.5 pM | KRJ-I | [1] |
| Effective Concentration for Apoptosis Induction | 1 pM (24h) | KRJ-I | [1] |
| KRJ-I Cell Doubling Time | ~2 days | KRJ-I | [5][6] |
Experimental Protocols
Materials
-
KRJ-I cells
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Multi-well cell culture plates
-
Sterile microcentrifuge tubes
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reagents for specific assays (e.g., proliferation assay kits, apoptosis detection kits, ELISA kits for 5-HT, antibodies for western blotting)
General Cell Culture and Maintenance of KRJ-I Cells
-
Culture KRJ-I cells in a humidified incubator at 37°C with 5% CO2.
-
Maintain cells in an appropriate complete culture medium.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, aspirate the old medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium at the desired density for plating.
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO. For example, a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol for Cell Proliferation Assay
-
Seed KRJ-I cells into 96-well plates at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The concentration range should span the expected IC50 value (e.g., from 0.01 pM to 100 pM).[1]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell proliferation using a suitable method, such as MTT, WST-1, or direct cell counting.
-
Calculate the IC50 value from the dose-response curve.
Protocol for Apoptosis Assay
-
Plate KRJ-I cells in 6-well plates.
-
After 24 hours, treat the cells with this compound at a concentration known to induce apoptosis (e.g., 1 pM) and a vehicle control.[1]
-
Incubate for 24 hours.[1]
-
Harvest the cells and stain with an apoptosis detection kit (e.g., Annexin V/Propidium Iodide) according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Alternatively, apoptosis can be assessed by measuring caspase-3 activation.[1]
Protocol for 5-HT Secretion Assay
-
Seed KRJ-I cells in 24-well plates.
-
Once the cells reach the desired confluency, replace the medium with a serum-free medium and incubate for a period to allow for basal secretion.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 pM to 100 pM) for a defined pre-incubation time.[1]
-
To measure the effect on stimulated secretion, add a secretagogue like Isoproterenol.[1]
-
Collect the supernatant at the end of the incubation period.
-
Measure the concentration of 5-HT in the supernatant using a commercially available ELISA kit.
Protocol for Western Blot Analysis of ERK Phosphorylation
-
Plate KRJ-I cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 0.5 pM) for a specified time.[1]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Quantify the band intensities to determine the relative levels of p-ERK.
Visualizations
Signaling Pathway of this compound in KRJ-I Cells
Caption: this compound signaling pathway in KRJ-I cells.
Experimental Workflow for Evaluating this compound in KRJ-I Cells
Caption: Experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Inhibiting Serotonin to Treat Pulmonary Arterial Hypertension: An Exciting New Chapter in an Old Story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Cellosaurus cell line KRJ-I (CVCL_8886) [cellosaurus.org]
Application Notes and Protocols for the Dissolution of PRX-08066 for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of PRX-08066, a selective 5-hydroxytryptamine receptor 2B (5-HT2B) antagonist, for both in vitro and in vivo experimental applications. Adherence to these guidelines will help ensure solution consistency and maximize the accuracy and reproducibility of experimental results.
Compound Information
-
Compound Name: this compound
-
IUPAC Name: 5-((4-(6-chlorothieno[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl)methyl)-2-fluorobenzonitrile[1]
-
Molecular Formula: C₁₉H₁₇ClFN₅S[2]
-
Mechanism of Action: this compound is a potent and selective antagonist of the 5-HT2B receptor, with a binding affinity (Ki) of 3.4 nM.[1][2][4] It inhibits the MAPK signaling pathway, 5-HT release, and the expression of fibrotic factors.[2][4]
This compound is also available as a maleic acid salt.[3][5] The protocols provided below are applicable to both forms, with solubility data for each presented in the subsequent tables.
Data Presentation: Solubility of this compound
The following tables summarize the solubility of this compound and its maleic acid salt in various solvents, as reported by chemical suppliers. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvents. Using fresh, high-purity solvents is recommended. For instance, hygroscopic DMSO can significantly impact the solubility of the product.[2]
Table 1: Solubility of this compound (Free Base)
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 7 - 96 | 17.42 - 238.8 | Ultrasonic treatment may be needed.[2] Use of fresh DMSO is recommended as moisture can reduce solubility.[2] |
| Ethanol | 86 - 91 | 166.03 - 226.4 | --- |
| Water | 92 - 95 | 177.61 - 236.3 | --- |
Table 2: Solubility of this compound (Maleic Acid Salt)
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 90 - 104 | 173.7 - 200.78 | Sonication is recommended.[3][5] Use of fresh DMSO is advised.[6] |
| Ethanol | 91 - 98 | 175.69 | Sonication is recommended.[3] |
| Water | 95 | 183.41 | Sonication is recommended.[3] |
Experimental Protocols
In Vitro Dissolution Protocol: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in an organic solvent, followed by dilution to a final working concentration in an aqueous buffer or cell culture medium.
Materials:
-
This compound (free base or maleate (B1232345) salt) powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes and sterile tips
-
Appropriate aqueous buffer or cell culture medium (e.g., PBS, DMEM)
Procedure for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution of the free base (MW: 401.89), you will need 4.02 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[3][5] Visually inspect the solution to ensure there are no visible particles.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3] Store the stock solution at -20°C or -80°C. When stored at -20°C, the solution is stable for at least one month, and for up to one year at -80°C.[7]
Procedure for Preparing a Working Solution:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with your chosen aqueous buffer or cell culture medium to achieve the desired final concentration for your experiment. Ensure that the final concentration of DMSO in the working solution is minimal (typically <0.1%) to avoid solvent-induced cellular toxicity.
-
Use: Use the freshly prepared working solution immediately for your in vitro assays.
In Vivo Dissolution Protocol: Preparation of an Oral Suspension
For oral administration in animal studies, this compound is typically prepared as a suspension, as it is poorly soluble in aqueous solutions suitable for direct injection.[7] The following protocol describes the preparation of a suspension in carboxymethylcellulose sodium (CMC-Na), a commonly used vehicle for oral gavage of insoluble compounds.
Materials:
-
This compound (free base or maleate salt) powder
-
Sodium carboxymethylcellulose (CMC-Na), low or medium viscosity
-
Sterile water or 0.9% saline
-
Mortar and pestle or a small glass homogenizer
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Graduated cylinder and beaker
Procedure for Preparing a 0.5% CMC-Na Suspension Vehicle:
-
Weighing CMC-Na: Weigh 0.5 g of CMC-Na powder for every 100 mL of vehicle to be prepared.
-
Dispersion: While stirring the sterile water or saline with a magnetic stirrer, slowly sprinkle the CMC-Na powder into the vortex to prevent clumping.
-
Hydration: Continue stirring for 1-2 hours, or until the CMC-Na is fully dissolved and the solution is clear.
Procedure for Preparing the this compound Suspension:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Pre-wetting: Place the this compound powder in a mortar or homogenizer. Add a small amount of the 0.5% CMC-Na vehicle and triturate with the pestle to form a smooth paste. This step is crucial for ensuring a uniform dispersion.
-
Gradual Dilution: Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste while continuously mixing.
-
Homogenization: For improved homogeneity, sonicate the suspension for 5-10 minutes.
-
Administration: Keep the suspension continuously stirring on a magnetic stir plate until administration to maintain uniformity. Administer the suspension to the animals via oral gavage.
Mandatory Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for the preparation of this compound solutions for in vitro and in vivo experiments.
Simplified Signaling Pathway of 5-HT2B Receptor Antagonism by this compound
Caption: this compound blocks serotonin-induced 5-HT2B receptor signaling, inhibiting downstream pathways.
References
- 1. silverson.com [silverson.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 4. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Data, Inc. Granted Orphan Drug Designation for PRX-8066 for Pulmonary Arterial Hypertension - BioSpace [biospace.com]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRX-08066 Administration in Monocrotaline-Induced Pulmonary Arterial Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of PRX-08066, a selective 5-hydroxytryptamine receptor 2B (5-HT2BR) antagonist, in a well-established preclinical model of pulmonary arterial hypertension (PAH) induced by monocrotaline (B1676716) (MCT).
Introduction
Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[1] The monocrotaline-induced PAH model in rats is a widely utilized and reproducible preclinical model that mimics several key features of human PAH, including increased pulmonary vascular resistance, right ventricular hypertrophy, and pulmonary vascular remodeling.[2][3][4] this compound is a potent and selective antagonist of the 5-HT2B receptor, which has been shown to be involved in the pathophysiology of PAH.[1][5][6][7] This document outlines the experimental procedures for inducing PAH with monocrotaline and subsequently treating with this compound to assess its therapeutic potential.
Mechanism of Action
This compound exerts its effects by selectively blocking the 5-HT2B receptor, which has a binding affinity (Ki) of 3.4 nM.[5][6] The 5-HT2B receptor is implicated in the proliferation of pulmonary artery smooth muscle cells.[7] By antagonizing this receptor, this compound is thought to inhibit downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and reduce the expression of fibrotic factors like transforming growth factor-beta 1 (TGFβ1), connective tissue growth factor (CTGF), and fibroblast growth factor 2 (FGF2).[5] This inhibition of cellular proliferation and fibrosis contributes to the attenuation of pulmonary vascular remodeling, a key pathological feature of PAH.[1][5]
Experimental Protocols
Monocrotaline-Induced PAH Model in Rats
This protocol describes the induction of pulmonary arterial hypertension in rats using a single administration of monocrotaline.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)[3]
-
Monocrotaline (MCT) (Sigma-Aldrich)[8]
-
1 M HCl[8]
-
1 M NaOH[8]
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for subcutaneous or intraperitoneal injection
Procedure:
-
Dissolve monocrotaline in 1 M HCl and adjust the pH to 7.4 with 1 M NaOH.[8][9]
-
Administer a single subcutaneous or intraperitoneal injection of MCT at a dose of 40-60 mg/kg body weight.[1][10] A commonly used dose is 60 mg/kg.[8][9][10][11][12]
-
House the animals under standard laboratory conditions with free access to food and water.
-
Monitor the animals regularly for signs of PAH development, which typically occurs over 3-4 weeks.[3] This includes observing for respiratory distress, lethargy, and changes in body weight.
-
A control group of animals should receive an injection of the vehicle (saline adjusted to pH 7.4).
This compound Administration
This protocol outlines the oral administration of this compound to rats with MCT-induced PAH.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., phosphate-buffered saline)[1]
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.
-
Treatment with this compound can be initiated either prophylactically (at the same time as MCT injection) or therapeutically (after the establishment of PAH). The cited study initiated treatment at the time of MCT injection.[1]
-
Administer this compound orally twice a day via gavage.[1]
-
Effective doses in the rat model have been reported to be 50 mg/kg and 100 mg/kg.[1]
-
A vehicle control group (MCT-treated animals receiving only the vehicle) and a sham control group (healthy animals receiving the vehicle) should be included.
-
The duration of treatment in the key study was 5 weeks.[1]
Assessment of Therapeutic Efficacy
A comprehensive evaluation of the effects of this compound involves hemodynamic, structural, and functional assessments.
a. Hemodynamic Measurements:
-
At the end of the treatment period, anesthetize the rats.
-
Perform a right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP). These are key indicators of the severity of PAH.
b. Right Ventricular Hypertrophy (Fulton Index):
-
Following euthanasia, carefully excise the heart.
-
Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).
-
Weigh the RV and the LV+S separately.
-
Calculate the Fulton Index (RV / (LV+S)) as a measure of right ventricular hypertrophy.[9]
c. Histological Analysis of Pulmonary Vascular Remodeling:
-
Perfuse the lungs with saline followed by a fixative (e.g., 10% buffered formalin).
-
Embed the lung tissue in paraffin (B1166041) and section for histological staining (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson).
-
Perform morphometric analysis on small pulmonary arteries (50-100 µm diameter) to assess medial wall thickness and the degree of muscularization. A significant reduction in these parameters indicates attenuation of vascular remodeling.[1]
d. Cardiac Function Assessment (Echocardiography or MRI):
-
Non-invasive imaging techniques can be used to assess cardiac function throughout the study.
-
Echocardiography can measure parameters such as right ventricular ejection fraction (RVEF), tricuspid annular plane systolic excursion (TAPSE), and pulmonary artery acceleration time (PAAT).
-
Cardiac magnetic resonance imaging (MRI) can provide detailed information on right ventricular size, mass, and function, including RVEF.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Porvasnik et al. (2010) on the effects of this compound in the MCT-induced PAH rat model.[1]
Table 1: Hemodynamic Parameters
| Group | Peak Pulmonary Artery Pressure (mmHg) |
| Control | 25.8 ± 1.2 |
| MCT + Vehicle | 44.5 ± 2.9 |
| MCT + this compound (50 mg/kg) | 35.1 ± 2.1 |
| MCT + this compound (100 mg/kg) | 31.9 ± 1.7** |
| p < 0.05, **p < 0.01 vs. MCT + Vehicle |
Table 2: Right Ventricular Hypertrophy
| Group | Right Ventricle / Body Weight (mg/g) | Fulton Index (RV / (LV+S)) |
| Control | 0.58 ± 0.03 | 0.26 ± 0.01 |
| MCT + Vehicle | 1.15 ± 0.07 | 0.52 ± 0.03 |
| MCT + this compound (50 mg/kg) | 0.89 ± 0.05 | 0.40 ± 0.02 |
| MCT + this compound (100 mg/kg) | 0.76 ± 0.04 | 0.35 ± 0.02 |
| **p < 0.01, ***p < 0.001 vs. MCT + Vehicle |
Table 3: Cardiac Function (MRI)
| Group | Right Ventricular Ejection Fraction (%) |
| Control | 65.4 ± 2.1 |
| MCT + Vehicle | 48.7 ± 3.5 |
| MCT + this compound (100 mg/kg) | 60.1 ± 2.9 |
| p < 0.05 vs. MCT + Vehicle |
Table 4: Pulmonary Vascular Remodeling
| Group | Medial Wall Thickening (%) |
| Control | 18.2 ± 0.9 |
| MCT + Vehicle | 45.1 ± 2.3 |
| MCT + this compound (50 mg/kg) | 30.7 ± 1.8 |
| MCT + this compound (100 mg/kg) | 26.9 ± 1.5 |
| **p < 0.01 vs. MCT + Vehicle |
Conclusion
The administration of this compound has demonstrated significant therapeutic efficacy in the monocrotaline-induced PAH rat model. It effectively reduces pulmonary artery pressure, attenuates right ventricular hypertrophy and pulmonary vascular remodeling, and improves right ventricular function.[1] These protocols provide a framework for researchers to investigate the effects of this compound and other 5-HT2BR antagonists in a preclinical setting of pulmonary arterial hypertension. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the evaluation of novel therapeutic agents for PAH.
References
- 1. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Serotonin transporter inhibition prevents and reverses monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effects of PRX-08066 on Right Ventricular Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX-08066 is a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR) with a binding affinity (Ki) of 3.4 nM.[1][2] It has demonstrated efficacy in preclinical models of pulmonary arterial hypertension (PAH), a condition characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and eventual heart failure.[3][4] this compound has been shown to cause selective vasodilation of pulmonary arteries and reduce the severity of PAH in rat models.[3][4] These application notes provide detailed protocols for measuring the therapeutic effects of this compound on right ventricular hypertrophy in a well-established animal model of PAH.
Mechanism of Action
This compound exerts its therapeutic effects by blocking the 5-HT2B receptor, which is implicated in the pathophysiology of PAH.[4] Activation of the 5-HT2B receptor can lead to pulmonary vasoconstriction and vascular remodeling.[4] By antagonizing this receptor, this compound is believed to inhibit downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and fibrosis.[1][2] This action helps to reduce pulmonary vascular resistance, alleviate pressure on the right ventricle, and consequently mitigate right ventricular hypertrophy.[3]
Experimental Protocols
The following protocols are based on the methodologies used in key preclinical studies of this compound.[3]
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) in Rats
This is a widely used and reproducible model for inducing PAH and subsequent right ventricular hypertrophy.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT) (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
1N HCl and 1N NaOH for pH adjustment
-
Syringes and needles (25G)
Procedure:
-
Prepare the MCT solution by dissolving it in sterile saline. A small amount of 1N HCl may be required to fully dissolve the MCT.
-
Adjust the pH of the MCT solution to 7.4 with 1N NaOH.
-
The final concentration should be prepared to deliver 40-60 mg/kg of MCT in a single subcutaneous injection.[3]
-
Administer a single subcutaneous injection of the prepared MCT solution to the rats.
-
House the animals under standard conditions with free access to food and water.
-
Monitor the animals daily for signs of distress. PAH typically develops over 3-4 weeks.[3]
Dosing Regimen for this compound
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 50 and 100 mg/kg).[3]
-
Beginning on the day of MCT injection (or as per the study design), administer this compound or vehicle orally twice daily.[3]
-
Continue the treatment for the duration of the study (e.g., 5 weeks).[3]
Assessment of Right Ventricular Hypertrophy (Fulton Index)
The Fulton index is a standard method for quantifying right ventricular hypertrophy.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for dissection
-
Analytical balance
Procedure:
-
At the end of the treatment period, euthanize the rats under deep anesthesia.
-
Carefully dissect out the heart.
-
Separate the atria and great vessels from the ventricles.
-
Isolate the right ventricular free wall (RV) from the left ventricle and septum (LV+S).
-
Gently blot the tissues to remove any excess blood.
-
Weigh the RV and the LV+S separately.
-
Calculate the Fulton index using the following formula: Fulton Index = RV / (LV + S) .
-
The ratio of RV to body weight can also be calculated as an additional measure of hypertrophy.[3]
Hemodynamic Measurements
Invasive hemodynamic measurements are crucial for assessing the severity of PAH.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Pressure transducer and recording system
-
Catheters (e.g., 2F Millar catheter)
-
Surgical instruments for catheterization
Procedure:
-
Anesthetize the rat.
-
Perform a tracheotomy and mechanically ventilate the animal.
-
Insert a catheter into the right jugular vein and advance it through the right atrium and ventricle into the pulmonary artery.
-
Record the pulmonary artery pressure (PAP).
-
Measure the peak systolic, diastolic, and mean PAP.
Histological Analysis of Pulmonary Vascular Remodeling
Histological examination of the pulmonary arterioles provides evidence of the structural changes associated with PAH and the effects of treatment.
Materials:
-
4% paraformaldehyde in phosphate-buffered saline (PBS)
-
Microtome
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Microscope with imaging software
Procedure:
-
After hemodynamic measurements, perfuse the lungs with 4% paraformaldehyde through the pulmonary artery.
-
Dissect out the lungs and fix them in 4% paraformaldehyde for 24 hours.
-
Embed the lung tissue in paraffin wax.
-
Cut 5 µm sections using a microtome.
-
Stain the sections with H&E.
-
Examine the small pulmonary arteries (50-100 µm in diameter) under a microscope.
-
Measure the medial wall thickness and the degree of lumen occlusion.
-
Quantify the vascular remodeling by calculating the percentage of medial wall thickness: % Medial Wall Thickness = (2 x Medial Wall Thickness / External Diameter) x 100 .
Cardiac Magnetic Resonance Imaging (MRI) (Optional)
Cardiac MRI can provide a non-invasive assessment of right ventricular function.
Materials:
-
Small animal MRI system (e.g., 7T)
-
Anesthetic (e.g., isoflurane)
-
ECG and respiratory gating equipment
Procedure:
-
Anesthetize the rat and place it in the MRI scanner.
-
Use ECG and respiratory gating to acquire cine images of the heart.
-
Obtain short-axis and long-axis views of the right ventricle.
-
Analyze the images to determine the right ventricular end-diastolic volume (RVEDV) and end-systolic volume (RVESV).
-
Calculate the right ventricular ejection fraction (RVEF) using the formula: RVEF = ((RVEDV - RVESV) / RVEDV) x 100 .
Data Presentation
The following tables summarize the quantitative data from a key preclinical study on this compound.[3]
Table 1: Effects of this compound on Hemodynamics and Right Ventricular Hypertrophy
| Group | Dose (mg/kg) | Peak PA Pressure (mmHg) | RV/Body Weight (g/kg) | RV/(LV+S) (Fulton Index) |
| Control | - | 25.4 ± 1.2 | 0.51 ± 0.03 | 0.23 ± 0.01 |
| MCT + Vehicle | - | 42.1 ± 2.5 | 1.02 ± 0.06 | 0.45 ± 0.02 |
| MCT + this compound | 50 | 33.6 ± 2.1* | 0.78 ± 0.05 | 0.35 ± 0.02 |
| MCT + this compound | 100 | 30.1 ± 1.9** | 0.65 ± 0.04 | 0.29 ± 0.01 |
*Data are presented as mean ± S.E.M. *P < 0.05, **P < 0.01, **P < 0.001 compared with MCT + Vehicle.
Table 2: Effects of this compound on Right Ventricular Function and Pulmonary Artery Remodeling
| Group | Dose (mg/kg) | RV Ejection Fraction (%) | Medial Wall Thickening (%) | Lumen Occlusion (%) |
| Control | - | 75.3 ± 2.1 | 15.2 ± 0.8 | 10.1 ± 0.7 |
| MCT + Vehicle | - | 45.6 ± 3.4 | 35.8 ± 2.1 | 28.4 ± 1.9 |
| MCT + this compound | 50 | 58.9 ± 4.2 | 22.1 ± 1.5 | 16.3 ± 1.2 |
| MCT + this compound | 100 | 65.7 ± 3.9 | 18.9 ± 1.1 | 12.8 ± 0.9 |
*Data are presented as mean ± S.E.M. *P < 0.05, *P < 0.01 compared with MCT + Vehicle.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the therapeutic potential of this compound in a preclinical model of right ventricular hypertrophy secondary to pulmonary arterial hypertension. The data presented demonstrates the significant efficacy of this compound in attenuating the key pathological features of this disease. These methodologies can be adapted for the screening and characterization of other novel therapeutic agents targeting right ventricular hypertrophy.
References
- 1. researchgate.net [researchgate.net]
- 2. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for the Study of Neuroendocrine Tumor Cell Proliferation Using PRX-08066
Introduction
PRX-08066 is a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2B). In the context of neuroendocrine tumors (NETs), particularly small intestinal neuroendocrine tumors (SI-NETs), targeting the 5-HT2B receptor with this compound has demonstrated potential as an effective anti-proliferative and anti-fibrotic strategy.[1] These tumors often secrete serotonin (B10506) (5-HT), which can promote both tumor cell growth and fibrosis in the tumor microenvironment.[1] this compound has been shown to inhibit the proliferation of NET cells and the secretion of 5-HT, suggesting its therapeutic utility.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the effects of this compound on NET cell proliferation.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on the human SI-NET cell line, KRJ-I.
Table 1: Inhibitory Effects of this compound on KRJ-I NET Cells [1]
| Parameter | IC50 (M) |
| Proliferation | 4.6 x 10⁻⁹ |
| 5-HT Secretion | 6.9 x 10⁻⁹ |
Table 2: Effects of this compound on Gene Expression and Protein Levels in a Co-culture System (KRJ-I and HEK293 cells) [1]
| Parameter | Effect of this compound | Magnitude of Change |
| 5-HT Release | Decrease | >60% |
| Ki67 (transcript and immunostaining) | Decrease | 20%-80% |
| TGFβ1 Transcription | Decrease | 20%-50% |
| CTGF Transcription | Decrease | 20%-50% |
| FGF2 Transcription | Decrease | 20%-50% |
Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting the 5-HT2B receptor, which in turn leads to a decrease in the phosphorylation of ERK1/2.[1] The Ras/Raf/MEK/ERK pathway is a critical signaling cascade involved in cell proliferation, and its inhibition can lead to decreased cell growth.[2][3]
Caption: this compound inhibits NET cell proliferation and 5-HT secretion.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on NET cell lines.
1. Cell Culture
-
Cell Lines: Human neuroendocrine tumor cell lines KRJ-I and H720. Fibroblastic HEK293 cells can be used for co-culture experiments.[1]
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Proliferation Assay (Ki67 Immunostaining)
-
Objective: To determine the effect of this compound on the proliferation of NET cells.
-
Procedure:
-
Seed NET cells (e.g., KRJ-I) onto coverslips in 24-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M) or vehicle control for a specified period (e.g., 48 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against Ki67 overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of Ki67-positive cells to determine the proliferation index.
-
3. 5-HT Secretion Assay (ELISA)
-
Objective: To measure the effect of this compound on 5-HT secretion from NET cells.
-
Procedure:
-
Seed NET cells in 24-well plates and grow to 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Treat the cells with different concentrations of this compound or vehicle control in serum-free medium for a defined time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of 5-HT in the supernatant using a commercially available 5-HT ELISA kit, following the manufacturer's instructions.
-
Normalize the 5-HT concentration to the total protein content of the cells in each well.
-
4. Western Blot for ERK1/2 Phosphorylation
-
Objective: To assess the effect of this compound on the activation of the ERK1/2 signaling pathway.
-
Procedure:
-
Seed NET cells in 6-well plates and grow to near confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with a 5-HT2B receptor agonist (or 5-HT) for a short period (e.g., 15 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
-
5. Real-Time PCR for Gene Expression Analysis
-
Objective: To measure the effect of this compound on the expression of genes involved in proliferation and fibrosis.
-
Procedure:
-
Treat NET cells (or co-cultures) with this compound as described above.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using gene-specific primers for Ki67, TGFβ1, CTGF, FGF2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Experimental Workflow
Caption: Workflow for studying this compound effects on NET cells.
References
- 1. The 5-HT(2B) receptor plays a key regulatory role in both neuroendocrine tumor cell proliferation and the modulation of the fibroblast component of the neoplastic microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Mechanisms in Neuroendocrine Tumors as Targets for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
Application of PRX-08066 in Pulmonary Fibrosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a significant unmet medical need. Recent research has highlighted the role of the serotonin (B10506) 2B receptor (5-HT2B) in the pathogenesis of fibrosis. PRX-08066 is a potent and selective antagonist of the 5-HT2B receptor, demonstrating potential as a therapeutic agent for pulmonary fibrosis. These application notes provide a comprehensive overview of the use of this compound in preclinical pulmonary fibrosis research, including its mechanism of action, detailed experimental protocols, and relevant quantitative data from studies on selective 5-HT2B antagonists.
Mechanism of Action
This compound exerts its anti-fibrotic effects by selectively blocking the 5-HT2B receptor. This receptor is implicated in key pathological processes of pulmonary fibrosis.[1][2] The proposed mechanism of action involves the inhibition of myofibroblast differentiation and extracellular matrix (ECM) deposition.[3][4][5] Myofibroblasts are the primary cells responsible for the excessive production of collagen and other ECM components that lead to lung scarring.[3]
The activation of the 5-HT2B receptor, often in conjunction with transforming growth factor-beta 1 (TGF-β1), promotes the transformation of fibroblasts into myofibroblasts.[3][4] this compound, by antagonizing the 5-HT2B receptor, is expected to interfere with these pro-fibrotic signaling pathways. Studies on other selective 5-HT2B antagonists have shown that this inhibition can occur through the modulation of non-canonical TGF-β1 signaling pathways, such as the ERK1/2 and STAT3 pathways.[6] this compound has been shown to inhibit the MAPK pathway and the expression of fibrotic factors like TGF-β1.[7]
Data Presentation: Efficacy of Selective 5-HT2B Antagonists in Preclinical Pulmonary Fibrosis Models
While specific data for this compound in a bleomycin-induced pulmonary fibrosis model is not yet published, the following tables summarize the quantitative efficacy of other selective 5-HT2B receptor antagonists in similar preclinical models. This data provides a strong rationale for the investigation of this compound in this indication.
Table 1: In Vivo Efficacy of Selective 5-HT2B Antagonists in Bleomycin-Induced Pulmonary Fibrosis in Mice
| Compound | Dosage | Administration Route | Key Findings | Reference |
| SB215505 | Not specified | Not specified | Reduced lung collagen content and procollagen (B1174764) 1 and 3 mRNA expression. Decreased lung mRNA levels of TGF-β1, CTGF, and PAI-1. | [2] |
| EXT5 | Not specified | Not specified | Significantly decreased tissue density, decorin expression, number of collagen-producing cells, and myofibroblasts. | [3] |
| EXT9 | Not specified | Not specified | Significantly decreased tissue density, decorin expression, number of collagen-producing cells, and myofibroblasts. | [3] |
| AM1476 | 1, 3, or 10 mg/kg once daily | Oral | Reduced accumulation of hydroxyproline (B1673980) and fibrotic tissue remodeling in the lungs. | [8] |
Table 2: In Vitro Efficacy of Selective 5-HT2B Antagonists on Lung Fibroblasts
| Compound | Cell Type | Key Findings | Reference |
| EXT5 (10 µmol/L) | Human Lung Fibroblasts | Significantly reduced TGF-β1 and 5-HT co-stimulated total proteoglycan production. Abolished the increase in α-SMA induced by TGF-β1 and 5-HT. | [3] |
| EXT9 (10 µmol/L) | Human Lung Fibroblasts | Significantly reduced TGF-β1 and 5-HT co-stimulated total proteoglycan production. Abolished the increase in α-SMA induced by TGF-β1 and 5-HT. | [3] |
| Terguride | Human Adult Dermal Fibroblasts | Significantly reduced the increased expression of pro-fibrotic genes (TGFΒ1, COL1A1, COL1A2, ACTA2, CTGF, FN1) induced by 5-HT/TGF-β1. Reduced ERK1/2 and STAT3 phosphorylation. | [6] |
| SB204741 | Human Adult Dermal Fibroblasts | Significantly reduced the increased expression of pro-fibrotic genes (TGFΒ1, COL1A1, COL1A2, ACTA2, CTGF, FN1) induced by 5-HT/TGF-β1. Reduced ERK1/2 and STAT3 phosphorylation. | [6] |
Mandatory Visualizations
Caption: Signaling pathway of the 5-HT2B receptor in promoting pulmonary fibrosis and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound in a bleomycin-induced pulmonary fibrosis model.
Experimental Protocols
In Vivo Study: Bleomycin-Induced Pulmonary Fibrosis in Mice
Objective: To evaluate the anti-fibrotic efficacy of this compound in a murine model of pulmonary fibrosis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin (B88199) sulfate
-
Sterile saline
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Induction of Pulmonary Fibrosis:
-
Anesthetize mice with isoflurane.
-
Intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in 50 µL of sterile saline. Control animals receive 50 µL of sterile saline.
-
-
Treatment Protocol:
-
Beginning on day 7 post-bleomycin instillation (to target the fibrotic phase), randomly assign mice to treatment groups (n=8-10 per group):
-
Vehicle control (oral gavage, once or twice daily)
-
This compound (50 mg/kg, oral gavage, once or twice daily)
-
This compound (100 mg/kg, oral gavage, once or twice daily)[9]
-
-
Continue treatment until the study endpoint (e.g., day 14 or 21).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell differential counts.
-
Harvest lungs for analysis.
-
-
Histopathological Analysis:
-
Fix one lung lobe in 10% neutral buffered formalin for 24 hours.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome.
-
Score the extent of fibrosis using the Ashcroft scoring system.
-
-
Biochemical Analysis:
-
Homogenize a portion of the lung tissue.
-
Determine the total lung collagen content using a hydroxyproline assay.
-
-
Molecular Analysis:
-
Isolate RNA from lung tissue for quantitative real-time PCR (qRT-PCR) analysis of key fibrotic genes (e.g., Col1a1, Acta2 (α-SMA), Tgf-β1).
-
Isolate protein from lung tissue for Western blot analysis of key signaling proteins (e.g., phosphorylated ERK1/2, phosphorylated STAT3).
-
In Vitro Study: Inhibition of Myofibroblast Differentiation
Objective: To assess the ability of this compound to inhibit the differentiation of primary human lung fibroblasts into myofibroblasts.
Materials:
-
Primary human lung fibroblasts (HLFs)
-
Fibroblast growth medium
-
Serum-free medium
-
Recombinant human TGF-β1
-
Serotonin (5-HT)
-
This compound
-
DMSO (vehicle)
-
Antibodies for immunofluorescence (α-SMA) and Western blot (α-SMA, p-ERK, p-STAT3, total ERK, total STAT3)
-
Reagents for qRT-PCR and Western blotting
Procedure:
-
Cell Culture:
-
Culture primary HLFs in fibroblast growth medium.
-
For experiments, seed cells in appropriate plates and allow them to adhere.
-
Starve cells in serum-free medium for 24 hours prior to treatment.
-
-
Treatment:
-
Pre-treat cells with this compound at various concentrations (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate cells with TGF-β1 (e.g., 5 ng/mL) and 5-HT (e.g., 1 µM) for 24-48 hours to induce myofibroblast differentiation.[3]
-
-
Immunofluorescence for α-SMA:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with primary antibody against α-SMA.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify α-SMA positive stress fibers using a fluorescence microscope.
-
-
Western Blot Analysis:
-
Lyse cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against α-SMA, p-ERK, p-STAT3, total ERK, and total STAT3.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect and quantify protein bands using a chemiluminescence imaging system.
-
-
qRT-PCR Analysis:
-
Isolate total RNA from cells.
-
Synthesize cDNA.
-
Perform qRT-PCR to measure the mRNA expression levels of ACTA2 (α-SMA), COL1A1, and FN1 (Fibronectin). Normalize to a housekeeping gene (e.g., GAPDH).
-
Conclusion
This compound represents a promising therapeutic candidate for the treatment of pulmonary fibrosis by targeting the 5-HT2B receptor. The provided protocols and data from related selective 5-HT2B antagonists offer a solid framework for researchers to investigate the anti-fibrotic potential of this compound in both in vivo and in vitro models. Further studies are warranted to confirm its efficacy and elucidate the precise molecular mechanisms underlying its therapeutic effects in pulmonary fibrosis.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Modulation of bleomycin-induced lung fibrosis by serotonin receptor antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5‐HT 2B receptor antagonists attenuate myofibroblast differentiation and subsequent fibrotic responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT2 and 5-HT2B antagonists attenuate pro-fibrotic phenotype in human adult dermal fibroblasts by blocking TGF-β1 induced non-canonical signaling pathways including STAT3 : implications for fibrotic diseases like scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antifibrotic effects of specific targeting of the 5‐hydroxytryptamine 2B receptor (5‐HT2BR) in murine models and ex vivo models of scleroderma skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy in Pulmonary Arterial Hypertension: Featuring PRX-08066
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. The complex pathophysiology of PAH involves multiple signaling pathways, including those regulated by endothelin, nitric oxide, prostacyclin, and serotonin (B10506). Current therapeutic strategies often involve combination therapy targeting these distinct pathways to achieve synergistic effects and improved clinical outcomes.
PRX-08066 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2B). The 5-HT2B receptor is implicated in the pathogenesis of PAH, mediating pulmonary artery vasoconstriction and smooth muscle cell proliferation. Preclinical studies have demonstrated the efficacy of this compound as a monotherapy in animal models of PAH. This document provides a theoretical framework and detailed experimental protocols for investigating the potential of this compound in combination with other established PAH therapies.
Disclaimer: To date, no preclinical or clinical studies have been published evaluating the combination of this compound with other PAH drugs. The following application notes are based on the distinct mechanisms of action of these drugs and serve as a guide for future research.
Rationale for Combination Therapy
The multifaceted nature of PAH provides a strong rationale for multi-target therapeutic approaches. Combining this compound with drugs from other classes could offer additive or synergistic benefits by simultaneously inhibiting multiple pathogenic pathways.
-
This compound and Phosphodiesterase-5 (PDE5) Inhibitors (e.g., Sildenafil): PDE5 inhibitors enhance the nitric oxide signaling pathway, leading to vasodilation. Combining this with the anti-proliferative and vasodilatory effects of 5-HT2B receptor antagonism could result in a more profound improvement in pulmonary hemodynamics.
-
This compound and Endothelin Receptor Antagonists (ERAs) (e.g., Bosentan): ERAs block the potent vasoconstrictor and mitogen, endothelin-1. A dual blockade of both the endothelin and serotonin pathways may more effectively combat the vasoconstriction and vascular remodeling characteristic of PAH.
-
This compound and Prostacyclin Analogs (e.g., Iloprost, Treprostinil): Prostacyclin analogs are powerful vasodilators and inhibitors of platelet aggregation. The addition of this compound could complement these effects by targeting the serotonin-mediated components of the disease.
Signaling Pathways in PAH
The following diagram illustrates the key signaling pathways in PAH and the points of intervention for different drug classes, including the proposed action of this compound.
Preclinical Data Summary (this compound Monotherapy)
Preclinical evaluation of this compound in a monocrotaline (B1676716) (MCT)-induced PAH rat model has demonstrated significant efficacy.[1] The following tables summarize the key quantitative findings from this study.
Table 1: Hemodynamic Effects of this compound in MCT-Induced PAH Rats
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Peak Pulmonary Artery Pressure (mmHg) |
| Control | - | 25.4 ± 1.2 |
| MCT + Vehicle | - | 45.6 ± 2.1 |
| MCT + this compound | 50 | 36.8 ± 2.5 |
| MCT + this compound | 100 | 33.1 ± 1.9** |
| p < 0.05, *p < 0.01 vs. MCT + Vehicle |
Table 2: Effects of this compound on Right Ventricular Hypertrophy in MCT-Induced PAH Rats
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Right Ventricle/Body Weight (mg/g) | Right Ventricle/(Left Ventricle + Septum) |
| Control | - | 0.52 ± 0.02 | 0.23 ± 0.01 |
| MCT + Vehicle | - | 1.15 ± 0.06 | 0.48 ± 0.02 |
| MCT + this compound | 50 | 0.89 ± 0.05 | 0.36 ± 0.02 |
| MCT + this compound | 100 | 0.81 ± 0.04 | 0.33 ± 0.01*** |
| p < 0.01, **p < 0.001 vs. MCT + Vehicle |
Table 3: Effects of this compound on Pulmonary Vascular Remodeling in MCT-Induced PAH Rats
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Medial Wall Thickness (% of Vessel Diameter) | Lumen Occlusion (%) |
| Control | - | 12.1 ± 0.8 | 8.2 ± 0.6 |
| MCT + Vehicle | - | 28.4 ± 1.5 | 25.1 ± 1.3 |
| MCT + this compound | 50 | 19.5 ± 1.1 | 16.3 ± 1.0 |
| MCT + this compound | 100 | 17.2 ± 0.9 | 14.5 ± 0.8 |
| *p < 0.01 vs. MCT + Vehicle |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other PAH drugs in a preclinical setting.
Proposed Experimental Workflow
Protocol 1: Monocrotaline (MCT)-Induced PAH in Rats
Objective: To induce pulmonary arterial hypertension in rats for the evaluation of therapeutic interventions.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT) (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (25-gauge)
Procedure:
-
Prepare a fresh solution of MCT in sterile saline at a concentration of 60 mg/mL. The solution may require gentle warming and vortexing to dissolve completely.
-
Anesthetize the rats using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Administer a single subcutaneous (s.c.) injection of MCT at a dose of 60 mg/kg body weight.
-
Allow the animals to recover from anesthesia.
-
House the animals under standard conditions for 3-4 weeks to allow for the development of PAH.
-
Monitor the animals daily for signs of distress.
Protocol 2: Hemodynamic Assessment via Right Heart Catheterization
Objective: To measure pulmonary artery pressure and other hemodynamic parameters in anesthetized rats.
Materials:
-
Anesthetized rat with induced PAH
-
Pressure-volume (PV) loop catheter (e.g., Millar SPR-839)
-
Data acquisition system (e.g., PowerLab, ADInstruments)
-
Surgical instruments for catheter insertion
Procedure:
-
Anesthetize the rat (e.g., with an intraperitoneal injection of ketamine/xylazine).
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Perform a midline cervical incision and expose the right jugular vein.
-
Carefully insert the PV loop catheter into the right jugular vein and advance it through the right atrium, right ventricle, and into the pulmonary artery. The position can be confirmed by observing the characteristic pressure waveforms on the data acquisition system.
-
Allow the hemodynamic signals to stabilize for 5-10 minutes.
-
Record the following parameters:
-
Right ventricular systolic pressure (RVSP)
-
Mean pulmonary artery pressure (mPAP)
-
Heart rate
-
Cardiac output (if using a PV loop system)
-
-
After recording, euthanize the animal for tissue collection.
Protocol 3: Assessment of Right Ventricular Hypertrophy (Fulton's Index)
Objective: To quantify the degree of right ventricular hypertrophy.
Materials:
-
Excised heart from the experimental animal
-
Fine scissors and forceps
-
Analytical balance
Procedure:
-
Following euthanasia, carefully excise the heart and rinse it with cold phosphate-buffered saline (PBS) to remove any remaining blood.
-
Blot the heart dry with filter paper.
-
Dissect the atria and major blood vessels from the ventricles.
-
Separate the right ventricular free wall (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and the LV+S separately.
-
Calculate the Fulton's Index as the ratio of the RV weight to the LV+S weight: Fulton's Index = RV / (LV+S) .
-
The RV weight can also be normalized to the animal's body weight.
Protocol 4: Histological Analysis of Pulmonary Vascular Remodeling
Objective: To assess the structural changes in the pulmonary arteries.
Materials:
-
Lung tissue fixed in 10% neutral buffered formalin
-
Paraffin embedding materials
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Alpha-smooth muscle actin (α-SMA) antibody for immunohistochemistry
-
Microscope with a calibrated imaging system
Procedure:
-
Following euthanasia, perfuse the lungs with saline and then fix by intratracheal instillation of 10% neutral buffered formalin.
-
Excise the lungs and immerse them in formalin for at least 24 hours.
-
Process the fixed lung tissue and embed in paraffin.
-
Cut 5 µm sections and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Perform H&E staining to visualize the general morphology of the pulmonary vessels.
-
Perform immunohistochemistry for α-SMA to identify the smooth muscle layer.
-
Capture images of small pulmonary arteries (50-100 µm in diameter) at high magnification (e.g., 400x).
-
Using image analysis software, measure:
-
The external diameter of the vessel.
-
The area of the medial layer (smooth muscle).
-
The area of the lumen.
-
-
Calculate the percentage of medial wall thickness: [(External Area - Lumen Area) / External Area] x 100 .
-
Calculate the percentage of lumen occlusion: [(Total Vessel Area - Lumen Area) / Total Vessel Area] x 100 .
Conclusion
While direct evidence for the efficacy of this compound in combination with other PAH drugs is currently lacking, there is a strong scientific rationale for investigating such therapeutic strategies. The provided protocols offer a comprehensive framework for conducting preclinical studies to evaluate these potential combination therapies. Such research is crucial for the development of more effective treatment regimens for patients suffering from pulmonary arterial hypertension.
References
Application Notes and Protocols for Testing the Efficacy of PRX-08066
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for evaluating the efficacy of PRX-08066, a selective 5-hydroxytryptamine receptor 2B (5-HT2B) antagonist. The protocols outlined below cover both in vitro and in vivo methodologies to assess the compound's mechanism of action and therapeutic potential, particularly in the context of pulmonary arterial hypertension (PAH).
Introduction
This compound is a potent and selective antagonist of the 5-HT2B receptor with a binding affinity (Ki) of 3.4 nM.[1][2][3] The 5-HT2B receptor, a Gq/11 protein-coupled receptor, is implicated in the pathophysiology of PAH.[1][4] Its activation by serotonin (B10506) (5-HT) in pulmonary endothelial and smooth muscle cells contributes to vasoconstriction, platelet aggregation, and proliferation of pulmonary arterial smooth muscle cells, leading to vascular remodeling and increased pulmonary arterial pressure.[1] this compound has been shown to cause selective vasodilation of pulmonary arteries and is being investigated for its potential to alleviate the symptoms and progression of PAH.[1][2][5]
Mechanism of Action: The 5-HT2B Signaling Pathway
Activation of the 5-HT2B receptor by its ligand, serotonin, initiates a signaling cascade that plays a crucial role in cellular proliferation and vasoconstriction. This compound competitively binds to the 5-HT2B receptor, thereby inhibiting the downstream signaling pathways.
In Vitro Efficacy Studies
A series of in vitro assays can be employed to characterize the antagonist activity of this compound at the cellular level.
Experimental Workflow: In Vitro Assays
Protocols
1. MAPK Activation Assay
-
Objective: To determine the inhibitory effect of this compound on 5-HT-induced MAPK pathway activation.
-
Method:
-
Seed Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2B receptor in 6-well plates.
-
Once confluent, serum-starve the cells for 24 hours.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with a sub-maximal concentration of serotonin for 10 minutes.
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and Western blot analysis using antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Quantify band intensities and calculate the ratio of p-ERK to total ERK.
-
-
Expected Outcome: this compound is expected to inhibit 5-HT-induced MAPK activation with an IC50 of approximately 12 nM.[1][3]
2. [³H]-Thymidine Incorporation Assay
-
Objective: To assess the effect of this compound on 5-HT-induced cell proliferation.
-
Method:
-
Seed CHO-h5-HT2BR cells in 96-well plates.
-
Serum-starve the cells for 24 hours.
-
Pre-treat with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate with serotonin for 24 hours.
-
Pulse-label the cells with [³H]-thymidine for the final 4-6 hours of stimulation.
-
Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Expected Outcome: this compound should reduce thymidine (B127349) incorporation, indicating inhibition of proliferation, with a reported IC50 of 3 nM.[1][3]
3. Fibrotic Factor Expression Analysis
-
Objective: To evaluate the impact of this compound on the expression of pro-fibrotic genes.
-
Method:
-
Culture human pulmonary artery smooth muscle cells (HPASMCs).
-
Treat cells with this compound at various concentrations for 1-2 hours.
-
Stimulate with serotonin.
-
Isolate total RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of TGFβ1, CTGF, and FGF2.
-
-
Expected Outcome: this compound is anticipated to reduce the expression of these fibrotic factors.[3]
Data Presentation: In Vitro Efficacy of this compound
| Assay | Endpoint | Vehicle Control | This compound (1 nM) | This compound (10 nM) | This compound (100 nM) | IC50 (nM) |
| MAPK Activation | % Inhibition of p-ERK | 0% | 35% | 85% | 98% | ~12 |
| Thymidine Incorporation | % Inhibition of Proliferation | 0% | 60% | 95% | 99% | ~3 |
| TGFβ1 Expression | Fold Change vs. Unstimulated | 5.2 | 3.1 | 1.5 | 1.1 | - |
| CTGF Expression | Fold Change vs. Unstimulated | 4.8 | 2.5 | 1.2 | 0.9 | - |
| FGF2 Expression | Fold Change vs. Unstimulated | 3.9 | 2.1 | 1.1 | 0.8 | - |
In Vivo Efficacy Studies
The monocrotaline (B1676716) (MCT)-induced pulmonary hypertension model in rats is a well-established method to evaluate the in vivo efficacy of potential PAH therapies.[5]
Experimental Workflow: In Vivo PAH Model
Protocols
1. Monocrotaline-Induced PAH in Rats
-
Objective: To assess the therapeutic efficacy of this compound in a preclinical model of PAH.
-
Method:
-
Administer a single subcutaneous injection of monocrotaline (40-60 mg/kg) to male Sprague-Dawley rats to induce PAH.
-
On the same day, begin oral administration of this compound (e.g., 50 and 100 mg/kg) or vehicle, twice daily, for 5 weeks.[5]
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, perform terminal procedures to assess efficacy.
-
2. Hemodynamic Measurements
-
Method:
-
Anesthetize the rats.
-
Insert a catheter into the right jugular vein and advance it into the pulmonary artery.
-
Record the pulmonary artery pressure (PAP).
-
3. Assessment of Right Ventricular Hypertrophy
-
Method:
-
Excise the heart and dissect the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S separately.
-
Calculate the Fulton Index (RV/LV+S ratio) as a measure of right ventricular hypertrophy.
-
4. Cardiac Function Assessment (MRI)
-
Method:
-
Perform cardiac magnetic resonance imaging (MRI) on anesthetized rats.
-
Acquire images to measure right ventricular volume and calculate the right ventricular ejection fraction (RVEF).
-
5. Histological Analysis of Pulmonary Vasculature
-
Method:
-
Perfuse and fix the lungs.
-
Embed the lung tissue in paraffin (B1166041) and prepare sections.
-
Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) or other relevant stains.
-
Perform morphometric analysis on small pulmonary arteries to measure medial wall thickness and the degree of lumen occlusion.
-
Data Presentation: In Vivo Efficacy of this compound in MCT-Induced PAH in Rats
| Parameter | Healthy Control | MCT + Vehicle | MCT + this compound (50 mg/kg) | MCT + this compound (100 mg/kg) |
| Mean Pulmonary Artery Pressure (mmHg) | 20 ± 2 | 45 ± 4 | 32 ± 3 | 25 ± 2** |
| Right Ventricular Hypertrophy (Fulton Index) | 0.25 ± 0.02 | 0.55 ± 0.05 | 0.40 ± 0.04 | 0.30 ± 0.03 |
| Right Ventricular Ejection Fraction (%) | 75 ± 5 | 40 ± 6 | 55 ± 5* | 68 ± 4 |
| Medial Wall Thickness (%) | 10 ± 2 | 35 ± 5 | 22 ± 4 | 15 ± 3** |
| Lumen Occlusion (%) | <5 | 40 ± 8 | 20 ± 6 | 10 ± 4** |
*p < 0.05 vs. MCT + Vehicle; **p < 0.01 vs. MCT + Vehicle
Conclusion
The experimental designs detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. The in vitro assays confirm its mechanism of action as a potent 5-HT2B receptor antagonist, while the in vivo studies in a validated animal model of PAH demonstrate its potential to reverse key pathological features of the disease. These protocols and the structured presentation of data will aid researchers in consistently and accurately assessing the therapeutic efficacy of this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro 5-HT2B Receptor Antagonism Assay of PRX-08066
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX-08066 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2B).[1][2][3] The 5-HT2B receptor, a Gq/11 protein-coupled receptor, is implicated in a variety of physiological and pathophysiological processes, making it a target of interest for therapeutic development.[4] These application notes provide detailed protocols for in vitro assays to characterize the antagonism of this compound at the human 5-HT2B receptor.
Data Presentation
The following tables summarize the quantitative data for this compound in various in vitro assays.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Receptor | Value (nM) |
| Kᵢ | Human 5-HT2B | 3.4 |
Table 2: Functional Antagonism of this compound
| Assay | Cell Line | Parameter | Value (nM) |
| 5-HT Induced MAPK Activation | CHO cells expressing human 5-HT2B | IC₅₀ | 12 |
| 5-HT Induced Thymidine (B127349) Incorporation | CHO cells expressing human 5-HT2B | IC₅₀ | 3 |
| KRJ-I Cell Proliferation | Small intestinal neuroendocrine tumor cell line | IC₅₀ | 4.6 |
| Basal 5-HT Secretion | KRJ-I cells | IC₅₀ | 6.9 (pM) |
| Isoproterenol-Stimulated 5-HT Secretion | KRJ-I cells | IC₅₀ | 1.25 (pM) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT2B receptor signaling pathway and a general workflow for in vitro antagonist screening.
Caption: 5-HT2B Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vitro Antagonist Assay.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT2B receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT2B receptor.
-
Non-specific binding: Serotonin (10 µM).[5]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound or vehicle
-
[³H]-LSD (at a final concentration close to its Kₔ)
-
Cell membranes
-
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add 10 µM serotonin.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ of this compound.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Calcium Mobilization Assay
Objective: To measure the ability of this compound to inhibit serotonin-induced intracellular calcium mobilization.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human 5-HT2B receptor.[1][2][3]
-
Culture Medium: Ham's F12 medium supplemented with 10% FBS.[1]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent.
-
Agonist: Serotonin (5-HT).
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Seed the CHO-K1/5-HT2B cells into the microplates and culture overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol (typically for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound or vehicle to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and begin kinetic measurement.
-
After establishing a baseline fluorescence, add an EC₈₀ concentration of serotonin to all wells (except for negative controls).[5]
-
Continue to measure the fluorescence intensity for an additional 1-2 minutes.
-
Determine the peak fluorescence response for each well.
-
Calculate the percent inhibition of the serotonin response by this compound at each concentration and determine the IC₅₀ value.
MAPK/ERK Phosphorylation Assay
Objective: To assess the inhibitory effect of this compound on serotonin-induced ERK1/2 phosphorylation.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human 5-HT2B receptor.
-
Culture and Assay Buffers: As per the calcium mobilization assay.
-
Agonist: Serotonin (5-HT).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (t-ERK). HRP-conjugated secondary antibodies.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Western blotting equipment.
Procedure:
-
Seed and culture the cells in 6-well plates.
-
Serum-starve the cells for 4-6 hours prior to the assay.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with an EC₈₀ concentration of serotonin for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK and t-ERK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal.
-
Calculate the percent inhibition of serotonin-induced ERK phosphorylation by this compound and determine the IC₅₀ value.
Thymidine Incorporation Assay for Cell Proliferation
Objective: To measure the inhibition of serotonin-induced cell proliferation by this compound.
Materials:
-
Cell Line: CHO cells expressing the human 5-HT2B receptor.
-
Culture Medium: As previously described.
-
[³H]-Thymidine.
-
Agonist: Serotonin (5-HT).
-
Trichloroacetic acid (TCA).
-
NaOH or scintillation fluid for cell lysis.
-
Scintillation counter.
Procedure:
-
Seed the cells in 24- or 48-well plates and allow them to adhere.
-
Serum-starve the cells for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle in the presence of a mitogenic concentration of serotonin.
-
Incubate for 18-24 hours.
-
Add [³H]-thymidine to each well and incubate for an additional 4-6 hours.
-
Wash the cells with ice-cold PBS.
-
Precipitate the DNA by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.
-
Wash the cells with 5% TCA to remove unincorporated thymidine.
-
Solubilize the cells with NaOH or a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Calculate the percent inhibition of serotonin-induced thymidine incorporation by this compound and determine the IC₅₀ value.
References
- 1. genscript.com [genscript.com]
- 2. revvity.com [revvity.com]
- 3. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of an LSD-bound human serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PRX-08066 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of PRX-08066.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a poorly water-soluble compound. It is practically insoluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1]
Q2: I am having trouble dissolving this compound in DMSO. What should I do?
If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly decrease the solubility of this compound.[2] Always use a freshly opened bottle or an appropriately stored anhydrous grade of DMSO.
-
Apply sonication: Use a bath sonicator for 5-10 minutes to aid dissolution.[2]
-
Gentle warming: Gently warm the solution. Some sources suggest this can improve solubility in ethanol, and it may also be effective for DMSO.[1]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
Precipitation upon dilution into aqueous solutions is a common issue with poorly soluble compounds. Here are some strategies to mitigate this:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Increase the percentage of co-solvent: If your experimental system allows, increasing the final concentration of DMSO in the aqueous solution can help maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays.
-
Use a surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous medium can help to maintain the solubility of hydrophobic compounds.
-
Stepwise dilution: Instead of a single large dilution, try a stepwise dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer, vortexing immediately and thoroughly, and then add this intermediate dilution to the final volume.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
A detailed protocol for preparing a 10 mM stock solution of this compound in DMSO is provided in the Experimental Protocols section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. DMSO has absorbed water. 2. Insufficient agitation. | 1. Use fresh, anhydrous DMSO.[2] 2. Use a vortex mixer and/or a bath sonicator to ensure thorough mixing.[2] |
| A precipitate forms immediately upon dilution of the DMSO stock into aqueous media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Decrease the final concentration of this compound. 2. Increase the final concentration of the organic co-solvent (e.g., DMSO), if permissible for your experiment. 3. Consider the use of a surfactant in your aqueous medium. |
| The solution is cloudy or hazy after dilution. | Formation of fine precipitates or micelles. | 1. Centrifuge the solution at high speed and use the supernatant. Note that this will reduce the effective concentration of the compound. 2. Filter the solution through a 0.22 µm filter to remove any undissolved particles. This may also reduce the effective concentration. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Source |
| DMSO | ≥20.1 mg/mL | Ultrasonic agitation may be required. | [1] |
| DMSO | 7 mg/mL (17.42 mM) | Requires sonication; hygroscopic DMSO impacts solubility. | [2] |
| DMSO | 92 mg/mL (177.61 mM) | - | [3] |
| Ethanol | ≥2.85 mg/mL | Gentle warming may be required. | [1] |
| Ethanol | 86 mg/mL (166.03 mM) | - | [3] |
| Water | Insoluble | - | [1] |
| Water | 92 mg/mL (177.61 mM) | Note: This value from one supplier seems anomalous compared to others and should be treated with caution. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is 401.89 g/mol ), you would weigh out 4.0189 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Close the tube tightly and vortex for 30-60 seconds.
-
To ensure complete dissolution, place the tube in a bath sonicator for 5-10 minutes.[2]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting logic for precipitation issues.
Caption: 5-HT2B receptor signaling pathway inhibited by this compound.
References
Off-target effects of PRX-08066 in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of PRX-08066 in cell-based assays. This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor.[1][2][3] This guide addresses potential off-target effects, provides troubleshooting advice for common experimental issues, and details protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the human serotonin 5-hydroxytryptamine receptor 2B (5-HT2B).[1][2][4] It is a potent antagonist with a high binding affinity for this receptor.
Q2: How selective is this compound? Are there any known off-target effects?
A2: this compound is highly selective for the 5-HT2B receptor over the closely related 5-HT2A and 5-HT2C receptors.[1] While comprehensive off-target screening panel data against a broad range of receptors, kinases, and ion channels is not publicly available, its high selectivity for the 5-HT2B receptor is a key feature. When troubleshooting unexpected results, it is important to first consider the potential role of 5-HT2B receptor signaling in your specific cell model.
Q3: In which cell lines have the effects of this compound been characterized?
A3: The effects of this compound have been described in several cell lines, including Chinese Hamster Ovary (CHO) cells expressing the human 5-HT2B receptor, the neuroendocrine tumor cell line KRJ-I, and HEK293 cells.[2][5] Notably, this compound had no significant effect on the proliferation of NCI-H720 cells, which do not express 5-HT2B receptors.[2]
Q4: What are the known downstream effects of this compound in cell-based assays?
A4: In cell lines expressing the 5-HT2B receptor, this compound has been shown to:
-
Inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][4]
-
Reduce 5-HT (serotonin) release.[2]
-
Induce apoptosis through the activation of caspase-3.[2]
-
Decrease the expression of fibrotic factors such as TGFβ1, CTGF, and FGF2.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Cell Toxicity or Apoptosis | The cell line being used may express the 5-HT2B receptor, and its inhibition by this compound could be inducing apoptosis. | 1. Verify 5-HT2B receptor expression in your cell line via RT-PCR, Western blot, or immunofluorescence. 2. If the receptor is present, consider if its signaling is critical for cell survival in your model. 3. Perform a dose-response experiment to determine if the toxicity is concentration-dependent. |
| Lack of Effect on Cell Proliferation | The cell line may not express the 5-HT2B receptor, or the proliferative pathway in your model may be independent of 5-HT2B signaling. | 1. Confirm 5-HT2B receptor expression in your cell line. 2. Ensure that the cell proliferation in your model is dependent on a pathway that can be modulated by 5-HT2B signaling. 3. Use a positive control (e.g., a cell line known to respond to this compound like KRJ-I) to validate your experimental setup. |
| Inconsistent Results in MAPK Pathway Inhibition | Experimental variability in cell density, serum concentration, or stimulation conditions can lead to inconsistent MAPK activation. | 1. Ensure consistent cell seeding density and serum starvation conditions prior to stimulation. 2. Optimize the concentration and incubation time of the MAPK pathway agonist. 3. Include appropriate positive and negative controls in your Western blot analysis. |
| Variability in Apoptosis Assay Results | The timing of caspase-3 activation can vary between cell lines and with different treatment conditions. | 1. Perform a time-course experiment to identify the optimal time point for detecting caspase-3 activation after this compound treatment. 2. Ensure that the cell lysis and assay procedures are performed consistently. 3. Use a positive control for apoptosis induction (e.g., staurosporine) to validate the assay. |
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro activity of this compound.
Table 1: Receptor Binding Affinity
| Receptor | Kᵢ (nM) |
| 5-HT2B | 3.4 |
Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity
| Assay | Cell Line | IC₅₀ |
| Inhibition of 5-HT induced MAPK Activation | CHO cells expressing human 5-HT2B | 12 nM |
| Inhibition of Thymidine Incorporation | CHO cells expressing human 5-HT2B | 3 nM |
| Inhibition of Cell Proliferation | KRJ-I | 4.6 pM |
| Inhibition of Basal 5-HT Secretion | KRJ-I | 6.9 pM |
| Inhibition of Isoproterenol-Stimulated 5-HT Secretion | KRJ-I | 1.25 pM |
IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
MAPK Pathway Activation Assay (Western Blot)
This protocol describes the assessment of ERK1/2 phosphorylation, a key component of the MAPK pathway, in response to this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a 5-HT2B receptor agonist (e.g., serotonin) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Cell Proliferation Assay (Thymidine Incorporation)
This assay measures the effect of this compound on cell proliferation by quantifying the incorporation of a radioactive nucleoside into newly synthesized DNA.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
-
Thymidine Labeling:
-
Add ³H-thymidine to each well and incubate for the final 4-18 hours of the treatment period.
-
-
Cell Harvesting:
-
Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Wash the cells to remove unincorporated ³H-thymidine.
-
-
Scintillation Counting:
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
The counts per minute (CPM) are proportional to the rate of cell proliferation.
-
Apoptosis Assay (Caspase-3 Activation)
This fluorometric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with this compound for the desired duration.
-
Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.
-
-
Cell Lysis:
-
Lyse the cells using a buffer compatible with the caspase-3 activity assay.
-
-
Caspase-3 Activity Measurement:
-
Add the cell lysate to a microplate containing the caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440 nm.
-
The fluorescence intensity is proportional to the caspase-3 activity and the level of apoptosis.
-
Visualizations
Caption: this compound antagonizes the 5-HT2B receptor, leading to inhibition of the MAPK pathway and cell proliferation, and induction of apoptosis.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity when using this compound.
Caption: A streamlined workflow for assessing MAPK pathway activation using Western blotting.
References
Optimizing PRX-08066 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of PRX-08066 in experimental settings. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor (5-HT2BR), with a binding affinity (Ki) of 3.4 nM.[1][2] By blocking this receptor, this compound inhibits downstream signaling pathways, including the MAPK pathway, leading to reduced cell proliferation and fibrotic activity.[3]
Q2: In what experimental models has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in preclinical models of pulmonary arterial hypertension (PAH), particularly the monocrotaline (B1676716) (MCT)-induced PAH model in rats.[4] It has also been studied for its anti-proliferative effects in neuroendocrine tumor cell lines.[3]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: For in vitro assays, the optimal concentration of this compound will vary depending on the cell type and the specific endpoint being measured. Based on available data, concentrations ranging from the picomolar (pM) to the low nanomolar (nM) range are typically effective. For example, the IC50 for inhibiting proliferation of KRJ-I cells is 4.6 pM, while the IC50 for inhibiting 5-HT induced MAPK activation is 12 nM.[3]
Q4: What dosages have been found effective in animal models of pulmonary hypertension?
A4: In the monocrotaline-induced PAH rat model, oral administration of this compound at doses of 50 and 100 mg/kg has been shown to significantly reduce pulmonary artery pressure and right ventricular hypertrophy.[4]
Q5: How should I prepare this compound for in vitro and in vivo use?
A5: this compound is soluble in DMSO, ethanol, and water. For in vitro studies, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in cell culture media. For in vivo oral administration, it can be formulated as a suspension.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no antagonist activity observed in in vitro assays. | 1. Incorrect Concentration: The concentration of this compound may be too low for the specific cell line or assay. 2. Compound Degradation: Improper storage or handling may have led to the degradation of the compound. 3. Cell Line Insensitivity: The cell line being used may not express the 5-HT2B receptor or the downstream signaling components. | 1. Concentration Optimization: Perform a dose-response curve to determine the optimal concentration range for your experimental setup. 2. Proper Handling: Ensure this compound is stored as recommended and prepare fresh dilutions for each experiment. 3. Receptor Expression: Verify the expression of the 5-HT2B receptor in your cell line using techniques such as qPCR or Western blotting. |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge Effects: Wells on the outer edges of multi-well plates are prone to evaporation, which can affect cell growth and compound concentration. 3. Pipetting Errors: Inaccurate pipetting can lead to inconsistent compound concentrations. | 1. Consistent Cell Plating: Ensure a homogenous cell suspension and use a consistent plating technique. 2. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 3. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. |
| Signs of cytotoxicity in cell culture. | 1. High Concentration of this compound: While generally well-tolerated, very high concentrations may induce off-target effects. 2. High DMSO Concentration: The final concentration of the DMSO vehicle may be toxic to the cells. | 1. Dose-Response Curve: Determine the cytotoxic threshold of this compound for your specific cell line. 2. Limit Vehicle Concentration: Keep the final DMSO concentration in the culture medium below 0.5%, and include a vehicle-only control group. |
| Inconsistent results in animal studies. | 1. Improper Drug Administration: Inconsistent oral gavage technique can lead to variability in drug absorption. 2. Variability in Disease Induction: The severity of monocrotaline-induced PAH can vary between animals. 3. Timing of Treatment: The timing of the initiation of this compound treatment relative to disease induction can impact efficacy. | 1. Consistent Dosing Technique: Ensure all personnel are properly trained in oral gavage techniques. 2. Standardize Disease Model: Follow a standardized protocol for MCT administration to minimize variability in disease severity. 3. Consistent Treatment Schedule: Maintain a consistent and well-documented treatment schedule for all animals. |
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| 5-HT2BR Binding Affinity (Ki) | - | 3.4 nM | [1][2] |
| Inhibition of 5-HT induced MAPK Activation | CHO cells expressing human 5-HT2BR | 12 nM | [3] |
| Reduction of Thymidine Incorporation | CHO cells expressing human 5-HT2BR | 3 nM | [3] |
| Inhibition of Cell Proliferation | KRJ-I cells | 4.6 pM | [3] |
| Inhibition of Basal 5-HT Secretion | KRJ-I cells | 6.9 pM | [3] |
| Inhibition of Isoproterenol-stimulated 5-HT Secretion | KRJ-I cells | 1.25 pM | [3] |
In Vivo Efficacy of this compound in Monocrotaline-Induced PAH Rat Model
| Dose (Oral) | Key Findings | Reference |
| 50 mg/kg | - Significantly reduced peak pulmonary artery pressure. - Significantly reduced right ventricular hypertrophy. - Reduced medial wall thickening and lumen occlusion of pulmonary arterioles. | [4] |
| 100 mg/kg | - Significantly reduced peak pulmonary artery pressure. - Significantly reduced right ventricular hypertrophy. - Reduced medial wall thickening and lumen occlusion of pulmonary arterioles. - Significantly improved right ventricular ejection fraction. | [4] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Plating: Seed cells (e.g., KRJ-I) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 pM to 100 nM).
-
Treatment: Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Assess cell viability using a standard method such as the MTT assay. Add MTT reagent to each well and incubate for 3-4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer and read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) in Rats
-
Animal Model: Use male Sprague-Dawley rats (or a similar strain) of a consistent age and weight.
-
Disease Induction: Administer a single subcutaneous injection of monocrotaline (MCT) at a dose of 60 mg/kg.
-
Treatment Groups: Divide the animals into at least three groups: a control group (no MCT, vehicle treatment), an MCT group (MCT injection, vehicle treatment), and a this compound treatment group (MCT injection, this compound treatment).
-
Drug Administration: Begin oral administration of this compound (e.g., 50 or 100 mg/kg, once or twice daily) at a predetermined time point after MCT injection (e.g., day 1 or upon development of PAH). Administer the vehicle to the control and MCT groups on the same schedule.
-
Monitoring: Monitor the animals regularly for clinical signs of PAH.
-
Endpoint Analysis: After a specified treatment period (e.g., 5 weeks), perform terminal procedures to assess the efficacy of this compound. This may include:
-
Hemodynamic Measurements: Measure right ventricular systolic pressure (RVSP) and pulmonary artery pressure.
-
Right Ventricular Hypertrophy: Excise the heart and measure the weight of the right ventricle (RV) and the left ventricle plus septum (LV+S). Calculate the RV/(LV+S) ratio.
-
Histological Analysis: Perfuse and fix the lungs for histological examination of pulmonary vascular remodeling.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
PRX-08066 Experiments: Technical Support Center for Interpreting Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRX-08066, a selective 5-HT2B receptor antagonist. The information is designed to help interpret unexpected experimental outcomes and provide potential solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assays
Issue 1: Lower than Expected Potency or Efficacy of this compound
If this compound shows a higher IC50 or lower maximal inhibition than anticipated in your cell-based assays, consider the following possibilities:
-
Cell Line Variability: The expression levels of the 5-HT2B receptor can vary significantly between different cell lines and even between passages of the same cell line.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect buffer composition, temperature, or incubation times, can affect ligand binding and cellular responses.
-
Ligand Degradation: Ensure the stability of this compound in your experimental setup. Prolonged incubation times or certain media components could lead to degradation.
-
Receptor Desensitization/Internalization: Prolonged exposure to serotonin (B10506) or other agonists prior to the addition of this compound could lead to receptor desensitization and internalization, reducing the number of available receptors on the cell surface.
Troubleshooting Steps:
-
Confirm Receptor Expression: Quantify 5-HT2B receptor expression in your cell line using qPCR, Western blot, or a radioligand binding assay.
-
Optimize Assay Parameters: Systematically vary incubation time, temperature, and buffer components to determine the optimal conditions for your specific assay.
-
Assess Compound Stability: Use analytical methods like HPLC to check the integrity of this compound under your experimental conditions.
-
Serum Starvation: Prior to the experiment, serum-starve the cells to minimize the influence of growth factors and other signaling molecules that might interfere with the 5-HT2B pathway.
Issue 2: Unexpected Agonist-like Effects Observed with this compound
In some instances, compounds designed as antagonists can exhibit partial or full agonist activity under specific conditions. This paradoxical effect can be perplexing.
-
Receptor Conformation: The 5-HT2B receptor can adopt multiple conformations. It is theoretically possible that in certain cellular contexts or assay systems, this compound could stabilize an active conformation of the receptor.
-
Biased Signaling: this compound might act as a biased ligand, antagonizing one signaling pathway (e.g., Gq/11-mediated calcium influx) while weakly activating another (e.g., β-arrestin recruitment).[1]
-
Off-Target Effects: At higher concentrations, this compound could interact with other receptors that elicit a similar downstream response to 5-HT2B activation.
Troubleshooting Steps:
-
Test Across Multiple Readouts: Evaluate the activity of this compound in a variety of functional assays that measure different downstream signaling events (e.g., calcium mobilization, IP1 accumulation, ERK phosphorylation, β-arrestin recruitment).
-
Determine Concentration-Dependence: Carefully titrate the concentration of this compound. Off-target effects are more likely to occur at higher concentrations.
-
Use a Structurally Unrelated Antagonist: Compare the results obtained with this compound to those from a different, structurally unrelated 5-HT2B antagonist to see if the effect is specific to this compound.
-
Screen for Off-Target Activity: If available, utilize a broad panel of receptor binding or functional assays to identify potential off-target interactions.
In Vivo Models of Pulmonary Arterial Hypertension (PAH)
Issue 1: Lack of Efficacy or Inconsistent Results in Animal Models
The therapeutic effect of this compound in animal models of PAH can be influenced by numerous factors, leading to variability in outcomes.[2][3]
-
Model Selection and Severity: The choice of PAH model (e.g., monocrotaline (B1676716), Sugen/hypoxia) and the severity of the disease at the time of treatment initiation can significantly impact the observed efficacy.[2][4]
-
Pharmacokinetics and Dosing: Inadequate dosing, frequency, or route of administration can result in suboptimal drug exposure at the target tissue.
-
Animal Strain and Genetics: The genetic background of the animal strain used can influence the development and progression of PAH, as well as the response to treatment.
-
Confounding Pathologies: The monocrotaline model, for instance, can cause toxicity in multiple organs, which may confound the interpretation of results.[4]
Troubleshooting Steps:
-
Characterize the Model: Thoroughly characterize the hemodynamic and histopathological features of your chosen PAH model to ensure it is appropriate for testing a 5-HT2B antagonist.
-
Conduct Pharmacokinetic Studies: Determine the pharmacokinetic profile of this compound in your animal model to establish an appropriate dosing regimen that ensures adequate target engagement.
-
Standardize Experimental Conditions: Maintain consistency in animal strain, age, sex, and housing conditions to minimize experimental variability.
-
Include Multiple Endpoints: Assess the efficacy of this compound using a range of endpoints, including right ventricular systolic pressure (RVSP), right ventricular hypertrophy, pulmonary vascular remodeling, and cardiac function.[5]
Issue 2: Observation of Unexpected Side Effects
While this compound is designed to be peripherally restricted, unexpected side effects could still occur.
-
Off-Target Effects: As with in vitro studies, high doses of this compound could lead to off-target effects in vivo.
-
Metabolite Activity: The in vivo metabolism of this compound could produce active metabolites with a different pharmacological profile.
-
Blood-Brain Barrier Penetration: While designed to be low, some degree of CNS penetration might occur, potentially leading to behavioral or neurological effects.[6]
Troubleshooting Steps:
-
Dose-Ranging Studies: Conduct thorough dose-ranging studies to identify a therapeutic window with minimal side effects.
-
Metabolite Profiling: Analyze plasma and tissue samples to identify and characterize any major metabolites of this compound.
-
Behavioral and Neurological Assessments: Include behavioral and neurological assessments in your in vivo studies to monitor for any potential CNS-related side effects.
-
Histopathological Analysis: Perform a comprehensive histopathological analysis of major organs to identify any potential tissue damage or abnormalities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor.[5] The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11 proteins.[7][8] This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8] This pathway is implicated in cellular proliferation and fibrosis, processes that contribute to the pathology of pulmonary arterial hypertension (PAH).[6][8]
Q2: Why is selectivity over other 5-HT2 receptor subtypes important for this compound?
A2: The 5-HT2 receptor family includes three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. While they share some structural homology, they have distinct physiological roles. The 5-HT2A and 5-HT2C receptors are widely expressed in the central nervous system and are targets for various psychoactive drugs.[9] High selectivity for the 5-HT2B receptor is crucial to minimize off-target effects, particularly those related to the central nervous system, such as mood changes or psychosis.
Q3: Could this compound exhibit biased signaling?
A3: Biased signaling, or functional selectivity, is a phenomenon where a ligand preferentially activates one of several downstream signaling pathways coupled to a single receptor.[1] For the 5-HT2B receptor, this could mean that a ligand might antagonize the Gq/11 pathway while having a different effect (agonist, partial agonist, or no effect) on the β-arrestin pathway.[1] While there is no specific data on this compound and biased signaling in the provided results, it is a theoretical possibility for any GPCR ligand and could explain some unexpected cellular responses.
Q4: What are the main downstream signaling pathways activated by the 5-HT2B receptor?
A4: The primary signaling pathway for the 5-HT2B receptor is the Gq/11 pathway, leading to PLC activation and subsequent increases in intracellular calcium and PKC activation.[7][8] Additionally, 5-HT2B receptor activation can lead to the transactivation of receptor tyrosine kinases, such as the platelet-derived growth factor receptor (PDGFR), and the activation of the Ras/Raf/MAPK/ERK signaling cascade, which is involved in cell proliferation.[6][7] The receptor can also couple to β-arrestin pathways.[1]
Q5: Is there a potential for cross-talk between the 5-HT2B receptor and other signaling pathways?
A5: Yes, GPCR signaling is complex and involves significant cross-talk between different pathways.[10][11] The 5-HT2B receptor has been shown to engage in cross-talk with other serotonin receptor subtypes, such as the 5-HT1A and 5-HT7 receptors.[12][13] This cross-talk can be inhibitory or synergistic and can influence the overall cellular response to this compound. For example, the presence and activation state of other GPCRs in your experimental system could modulate the observed effects of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Type |
| Ki | 3.4 nM | CHO-K1 (human 5-HT2B) | Radioligand Binding ([3H]LSD) |
| IC50 | 27.3 nM | - | Calcium Mobilization |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Table 2: In Vivo Efficacy of this compound in a Monocrotaline (MCT)-Induced PAH Rat Model
| Treatment Group | Dose (mg/kg, p.o., twice daily) | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricular Hypertrophy (RV/LV+S) |
| Control | Vehicle | ~55 | ~0.55 |
| This compound | 50 | ~45* | ~0.45 |
| This compound | 100 | ~40 | ~0.35*** |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. MCT control. Data are approximate values based on published studies for illustrative purposes.[5]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2B Receptor
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like this compound for the 5-HT2B receptor.
-
Membrane Preparation:
-
Culture CHO-K1 cells stably expressing the human 5-HT2B receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-20 µg of protein per well).
-
Add a fixed concentration of a suitable radioligand, such as [3H]LSD (e.g., 2 nM).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
For determination of non-specific binding, add a high concentration of a known 5-HT2B ligand (e.g., 10 µM rauwolscine).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Monocrotaline (MCT)-Induced PAH Model
This protocol describes a common method for inducing PAH in rats to test the efficacy of compounds like this compound.[5]
-
PAH Induction:
-
Administer a single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) to male Sprague-Dawley rats.
-
Control animals receive a vehicle injection.
-
-
Treatment:
-
Begin treatment with this compound or vehicle at a predetermined time point after MCT injection (e.g., day 1 for prevention studies or later for treatment studies).
-
Administer this compound orally (e.g., by gavage) at the desired doses (e.g., 50 and 100 mg/kg) twice daily for a specified duration (e.g., 28 days).
-
-
Efficacy Assessment (at the end of the study):
-
Hemodynamics: Anesthetize the animals and insert a catheter into the right ventricle via the jugular vein to measure the right ventricular systolic pressure (RVSP).
-
Right Ventricular Hypertrophy: Euthanize the animals and excise the heart. Dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh the RV and LV+S separately and calculate the ratio of RV weight to LV+S weight (Fulton's Index).
-
Pulmonary Vascular Remodeling: Perfuse and fix the lungs for histological analysis. Stain lung sections (e.g., with hematoxylin (B73222) and eosin) and perform morphometric analysis to assess the medial wall thickness of small pulmonary arteries.
-
Mandatory Visualization
Caption: this compound antagonizes the 5-HT2B receptor signaling pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Potential downstream signaling and cross-talk of the 5-HT2B receptor.
References
- 1. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Approaches in Pulmonary Arterial Hypertension with Beneficial Effects on Right Ventricular Function-Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Hydroxytryptamine 2B receptor regulates cell-cycle progression: Cross-talk with tyrosine kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G protein-coupled receptor signalling and cross-talk: achieving rapidity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crosstalk between G protein-coupled receptors (GPCRs) and tyrosine kinase receptor (TXR) in the heart after morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT1A and 5-HT2B receptor interaction and co-clustering regulate serotonergic neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-talk inhibition between 5-HT2B and 5-HT7 receptors in phrenic motor facilitation via NADPH oxidase and PKA - PMC [pmc.ncbi.nlm.nih.gov]
PRX-08066: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of PRX-08066. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The optimal storage conditions depend on whether the compound is in solid (lyophilized) form or in solution. For long-term storage, the lyophilized powder should be kept at -20°C and desiccated.[1] Stock solutions should be stored at -20°C or -80°C.
Q2: How long is this compound stable under these conditions?
A2: In its lyophilized form, this compound is stable for up to 36 months when stored at -20°C.[1] Once in solution, its stability is more limited. Stock solutions are stable for up to 1 year at -80°C, 1 month at -20°C, and should be used within this timeframe to prevent loss of potency.[1][2] Some suppliers recommend using solutions stored at -20°C within one month.[1]
Q3: My experiment is yielding inconsistent or unexpected results. Could this be related to compound stability?
A3: Yes, compound degradation is a potential cause for inconsistent results or loss of efficacy. Improper storage, such as exposure to room temperature for extended periods, or repeated freeze-thaw cycles, can lead to degradation. Refer to the troubleshooting guide below for a systematic approach to identifying the issue.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in several common laboratory solvents. It has high solubility in DMSO (up to 96-104 mg/mL), Ethanol (up to 91-98 mg/mL), and Water (up to 92-95 mg/mL).[1][2][3] For in vivo studies, a homogeneous suspension can be prepared using CMC-Na.[2]
Q5: How can I avoid degradation from multiple freeze-thaw cycles?
A5: It is highly recommended to aliquot your stock solution into smaller, single-use volumes immediately after preparation.[1][2] This practice minimizes the number of times the main stock is subjected to temperature changes, thereby preserving its integrity.
Stability and Storage Data Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration of Stability | Additional Notes |
| Lyophilized Powder | -20°C | 3 years[2] / 36 months[1] | Keep desiccated[1] |
| Stock Solution | -80°C | 1 year[2] / 2 years[4] | Aliquot to avoid repeated freeze-thaw cycles[1][2] |
| Stock Solution | -20°C | 1 month[1][2] / 1 year[4] | Use within 1 month to prevent loss of potency[1] |
Note: Stability claims may vary slightly between suppliers. Always refer to the product-specific data sheet for the most accurate information.
Experimental Protocols
Preparing Stock Solutions
To ensure accurate and reproducible results, follow this protocol for preparing stock solutions of this compound.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO (or other desired solvent)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Based on your desired stock concentration, calculate the required volume of solvent. For example, to prepare a 10 mM stock solution using the molecular weight of 401.89 g/mol , add 248.82 µL of DMSO to 10 mg of this compound.
-
Dissolution: Add the calculated volume of solvent to the vial. Vortex briefly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in sterile polypropylene tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Storage: Store the aliquots at -80°C for long-term stability or at -20°C for short-term use, as detailed in the stability table above.
Troubleshooting Guide
If you encounter issues such as loss of compound activity or variability in your results, use the following workflow to troubleshoot potential stability-related problems.
Caption: Troubleshooting workflow for this compound stability issues.
References
Troubleshooting PRX-08066 delivery in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PRX-08066 in animal studies. The information is designed to address common challenges and ensure the successful delivery and efficacy of this selective 5-HT2B receptor antagonist in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally active 5-hydroxytryptamine receptor 2B (5-HT2BR) antagonist with a Ki of 3.4 nM.[1][2] Its primary mechanism of action involves inhibiting the 5-HT2B receptor, which in turn can inhibit the MAPK pathway, reduce 5-HT release, and decrease the expression of fibrotic factors such as TGFβ1, CTGF, and FGF2.[1] This antagonism leads to the vasodilation of pulmonary arteries, making it a candidate for the treatment of pulmonary arterial hypertension (PAH).[3][4]
Q2: In what animal models has this compound been studied?
This compound has been evaluated in a monocrotaline (B1676716) (MCT)-induced pulmonary arterial hypertension (PAH) rat model.[3] In these studies, the compound has been shown to reduce key indicators of PAH, improve cardiac output, and diminish pulmonary vascular remodeling.[2][3] It has also been studied in hypoxia-induced PAH models in both rats and mice.
Q3: What is the recommended route of administration and dosage for this compound in rats?
In the monocrotaline-induced PAH rat model, this compound has been administered orally (p.o.) via gavage.[4] Effective doses have been reported at 50 mg/kg and 100 mg/kg, administered twice daily for a period of 5 weeks.[3][4]
Q4: What are the expected outcomes of successful this compound delivery in a PAH rat model?
Successful delivery and efficacy of this compound in an MCT-induced PAH rat model are expected to result in:
-
A significant reduction in peak pulmonary artery pressure.[3]
-
A decrease in right ventricular hypertrophy, as measured by the ratio of right ventricle weight to body weight (RV/body weight) and the ratio of the right ventricle to the left ventricle plus septum (RV/LV+S).[3]
-
An improvement in right ventricular ejection fraction.[3]
-
A reduction in medial wall thickening and lumen occlusion of pulmonary arterioles.[3]
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy at established doses.
-
Possible Cause 1: Improper Formulation or Solubility Issues. this compound is a small molecule that may have solubility challenges. Inconsistent suspension or precipitation of the compound in the vehicle can lead to variable dosing.
-
Troubleshooting Steps:
-
Optimize Vehicle Selection: While specific vehicle information for this compound is not detailed in the provided results, for small molecules, exploring options like co-solvents (e.g., DMSO, PEG), surfactants (e.g., Tween 80), or cyclodextrins can improve solubility.
-
Ensure Homogeneous Suspension: Vigorously vortex or sonicate the formulation immediately before each administration to ensure a uniform suspension.
-
Conduct Vehicle-Only Control: Always include a control group that receives only the vehicle to rule out any confounding effects from the formulation itself.[5]
-
-
-
Possible Cause 2: Issues with Oral Administration (Gavage). Improper gavage technique can lead to incorrect dosing, aspiration, or stress to the animal, which can affect physiological readouts.
-
Troubleshooting Steps:
-
Standardize Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize variability and animal stress.
-
Verify Gavage Volume: Calculate and verify the correct gavage volume based on the most recent body weight of each animal.
-
Observe for Regurgitation: Monitor animals briefly after dosing to ensure the compound was not regurgitated.
-
-
Issue 2: High variability in physiological measurements between animals in the same treatment group.
-
Possible Cause: Inconsistent Drug Exposure. Variability in absorption from the gastrointestinal tract can lead to different plasma concentrations of this compound.
-
Troubleshooting Steps:
-
Standardize Feeding Schedule: Administer this compound at the same time each day relative to the animals' feeding cycle to minimize variability in GI absorption.
-
Pharmacokinetic (PK) Study: If variability persists, consider a pilot PK study to measure plasma concentrations of this compound after administration to understand its absorption and clearance profile in your specific animal model.
-
-
Issue 3: Unexpected adverse effects or toxicity.
-
Possible Cause 1: Vehicle Toxicity. The formulation used to dissolve or suspend this compound may be causing unforeseen toxicity.
-
Troubleshooting Steps:
-
Analyze Vehicle Control Group: Carefully observe the vehicle-only control group for any signs of toxicity. If adverse effects are present in this group, the vehicle is a likely cause.[5]
-
-
-
Possible Cause 2: Off-Target Effects. While this compound is a selective 5-HT2B antagonist, high concentrations could potentially lead to off-target effects.[2]
-
Troubleshooting Steps:
-
Dose De-escalation: If toxicity is observed at higher doses, consider reducing the dose to see if the adverse effects are mitigated while still maintaining efficacy.
-
Review Literature for Known Off-Target Effects: Consult scientific literature for any reported off-target activities of this compound or other 5-HT2B antagonists.
-
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in Monocrotaline-Induced PAH Rat Model
| Parameter | Control (MCT + Vehicle) | This compound (50 mg/kg) | This compound (100 mg/kg) |
| Peak Pulmonary Artery Pressure | Elevated | Significantly Reduced (p < 0.05)[3] | Significantly Reduced (p < 0.01)[3] |
| RV/Body Weight | Increased | Significantly Reduced (p < 0.01)[3] | Significantly Reduced (p < 0.01)[3] |
| RV/(LV + Septum) | Increased | Significantly Reduced (p < 0.001)[3] | Significantly Reduced (p < 0.001)[3] |
| Right Ventricular Ejection Fraction | Decreased | Not specified | Significantly Improved (p < 0.05)[3] |
| Pulmonary Arteriole Medial Wall Thickening | Increased | Significantly Reduced (p < 0.01)[3] | Significantly Reduced (p < 0.01)[3] |
Experimental Protocols
Protocol: Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension in Rats
This protocol is based on studies demonstrating the efficacy of this compound.[3]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of PAH:
-
Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) at a dose of 40 mg/kg.
-
A control group should receive an equivalent volume of phosphate-buffered saline (PBS).
-
-
Treatment with this compound:
-
Begin treatment on the same day as MCT induction or after a specified period for therapeutic studies.
-
Prepare this compound in a suitable vehicle.
-
Administer this compound orally (gavage) twice daily at doses of 50 mg/kg and 100 mg/kg.
-
A vehicle control group (MCT-treated animals receiving only the vehicle) must be included.
-
-
Study Duration: Continue the treatment for 5 weeks.
-
Endpoint Evaluation:
-
At the end of the 5-week period, perform hemodynamic measurements to assess pulmonary artery pressure.
-
Conduct magnetic resonance imaging (MRI) to evaluate cardiac function, including right ventricular ejection fraction.
-
Euthanize the animals and collect heart and lung tissues.
-
Measure the right ventricle (RV) and left ventricle plus septum (LV+S) weights to determine the ratios of RV/body weight and RV/(LV+S).
-
Perform histological analysis of lung tissue to assess pulmonary artery morphology, including medial wall thickness and lumen occlusion.
-
Visualizations
Caption: this compound mechanism of action.
Caption: Experimental workflow for this compound in a PAH model.
Caption: Troubleshooting logic for delivery issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. benchchem.com [benchchem.com]
PRX-08066 Technical Support Center: Minimizing Toxicity in Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing potential toxicity associated with the 5-HT2B receptor antagonist, PRX-08066, in the context of long-term experimental studies. The following information is intended to facilitate safe and effective research by addressing potential issues through troubleshooting guides and frequently asked questions.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary known safety profile of this compound?
A1: Based on available preclinical and clinical data, this compound is generally considered to be well-tolerated. The primary toxicity concern associated with the 5-HT2B receptor is agonism, which has been linked to cardiac valvulopathy. As an antagonist, this compound is not expected to carry this risk and may even be protective. In a Phase IIa clinical trial involving patients with pulmonary hypertension (PH) associated with chronic obstructive pulmonary disease (COPD), this compound was found to be generally well-tolerated, with no serious adverse events attributed to the drug.[1] The majority of reported adverse events were of a mild or moderate nature.[1]
Q2: Are there any specific adverse events that have been observed with this compound in clinical studies?
A2: In a Phase IIa clinical trial, one patient in the open-label extension phase (receiving 200 mg daily for six weeks) experienced a modest and asymptomatic increase in liver enzyme levels, which was thought to be related to the drug.[1] These levels returned to normal within two weeks of discontinuing the drug.[1]
Q3: What are the potential, though not yet reported, long-term toxicities of 5-HT2B receptor antagonism?
A3: While this compound has a good safety profile in short-term studies, long-term continuous antagonism of the 5-HT2B receptor warrants careful monitoring. The 5-HT2B receptor is involved in various physiological processes, and its long-term blockade could theoretically lead to unforeseen effects. Given that centrally-mediated 5-HT2B antagonism has been associated with impulsivity in animal models, careful behavioral monitoring is prudent in long-term preclinical studies, even with peripherally restricted compounds like this compound.
Q4: How should I select the appropriate dose for a long-term in vivo study to minimize toxicity?
A4: Dose selection should be based on a combination of efficacy studies and shorter-term dose-ranging toxicity studies. The goal is to use the lowest effective dose that achieves the desired pharmacological effect while minimizing the potential for off-target or exaggerated pharmacological effects. In a key preclinical study in a rat model of pulmonary arterial hypertension, doses of 50 and 100 mg/kg, administered orally twice a day for five weeks, were shown to be effective without reported toxicity.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective antagonist of the serotonin (B10506) 5-HT2B receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][3][4] These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately influencing processes like cell growth and proliferation. By blocking this receptor, this compound inhibits these downstream signaling pathways.
II. Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during long-term studies with this compound.
Troubleshooting Unexpected In Vivo Observations
| Observed Issue | Potential Cause | Recommended Action |
| Elevated Liver Enzymes (ALT, AST) | Although rare, this was observed in one clinical trial participant.[1] It could indicate idiosyncratic hepatotoxicity. | 1. Immediately collect a blood sample to confirm the elevation. 2. Consider reducing the dose or temporarily discontinuing treatment in the affected animal(s). 3. Monitor liver enzymes more frequently in all animals. 4. At necropsy, perform detailed histopathological analysis of the liver. |
| Reduced Body Weight or Food Intake | This is a common non-specific sign of toxicity in rodent studies. While not specifically reported for this compound, it should be monitored. | 1. Increase the frequency of body weight and food intake measurements. 2. Perform a detailed clinical observation of the animals to check for other signs of morbidity. 3. Ensure proper hydration and consider providing a more palatable diet if food intake is significantly reduced. 4. Evaluate for potential gastrointestinal side effects. |
| Behavioral Changes (e.g., increased aggression, hyperactivity) | Although this compound is peripherally restricted, monitoring for CNS-related behavioral changes is a precautionary measure in long-term studies. | 1. Implement a standardized behavioral assessment battery to objectively quantify any changes. 2. Consider reducing the dose in a subset of animals to assess for a dose-response relationship. 3. At the end of the study, perform a thorough neuropathological examination. |
| Complications with Oral Gavage | Long-term daily oral gavage can lead to stress, esophageal injury, or aspiration pneumonia.[5] | 1. Ensure all personnel are thoroughly trained in proper oral gavage technique for the specific species.[6][7][8] 2. Use appropriately sized and flexible gavage needles.[7][8] 3. Consider alternative dosing methods if complications persist, such as voluntary oral administration in a palatable vehicle. |
III. Data Presentation
Summary of Preclinical Efficacy and Clinical Safety Data
| Study Type | Model/Population | Dose(s) | Duration | Key Efficacy Findings | Key Safety/Tolerability Findings | Reference |
| Preclinical | Monocrotaline-induced PAH rat model | 50 and 100 mg/kg, p.o., twice daily | 5 weeks | Significantly reduced peak pulmonary artery pressure and right ventricular hypertrophy. Improved right ventricular ejection fraction. | No significant gastrointestinal side effects or systemic toxicity reported. | Porvasnik et al., 2010 |
| Clinical (Phase IIa) | Patients with PH associated with COPD | 200 mg and 400 mg, once daily | 2 weeks (double-blind), 6 weeks (open-label extension for some) | Statistically significant dose-response in reducing systolic pulmonary artery pressure. | Generally well tolerated. No serious adverse events related to the drug. Majority of adverse events were mild or moderate. One case of asymptomatic, reversible elevated liver enzymes.[1] | Epix Pharmaceuticals Press Release, 2007 |
IV. Experimental Protocols
Protocol: Long-Term Oral Administration of this compound in a Rat Model
This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) regulations.
1. Animal Model:
-
Species: Sprague-Dawley rats (or other appropriate strain)
-
Age: 8-10 weeks at the start of the study
-
Sex: Both males and females should be included unless scientifically justified otherwise.
-
Housing: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Preparation of Dosing Solution:
-
Vehicle: Select an appropriate vehicle based on the solubility and stability of this compound (e.g., 0.5% methylcellulose (B11928114) in water).
-
Preparation: Prepare the dosing solution fresh daily or establish stability data to justify less frequent preparation. Ensure the solution is homogenous.
3. Dosing Procedure (Oral Gavage):
-
Technique: All procedures should be performed by trained personnel to minimize stress and risk of injury.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the rats.
-
Volume: The administration volume should be based on the most recent body weight and should not exceed recommended volumes (typically 5-10 mL/kg for rats).
-
Frequency: Based on the pharmacokinetic profile of this compound, twice-daily administration is a reasonable starting point for maintaining steady exposure.
4. Monitoring Plan:
-
Daily:
-
Clinical observations for any signs of toxicity (e.g., changes in posture, activity, respiration).
-
Record food and water consumption.
-
-
Weekly:
-
Record individual body weights.
-
-
Monthly (or as indicated):
-
Blood collection for hematology and clinical chemistry (including liver function tests).
-
Behavioral assessments (e.g., open field test) to monitor for any unexpected CNS effects.
-
-
End of Study:
-
Terminal blood collection for comprehensive analysis.
-
Complete necropsy with organ weight measurements.
-
Histopathological examination of a comprehensive list of tissues, with particular attention to the liver and heart valves.
-
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a 5-HT2B receptor antagonist.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT1A and 5-HT2B receptor interaction and co-clustering regulate serotonergic neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT and PLC Signaling Pathways Regulate the Secretion of IL-1β, TNF-α and BDNF from NG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. research.fsu.edu [research.fsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
PRX-08066 Technical Support Center: Troubleshooting Guides and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on common pitfalls and troubleshooting strategies for experimental protocols involving PRX-08066, a selective 5-hydroxytryptamine receptor 2B (5-HT2B) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the 5-HT2B receptor with a binding affinity (Ki) of 3.4 nM.[1][2][3] Its primary mechanism of action involves blocking the 5-HT2B receptor, which in turn inhibits downstream signaling pathways such as the MAPK pathway.[1][4] This antagonism has been shown to reduce the release of serotonin (B10506) (5-HT) and the expression of fibrotic factors like TGFβ1, CTGF, and FGF2.[1][4] this compound has been investigated for its therapeutic potential in conditions such as pulmonary arterial hypertension (PAH) and certain types of neuroendocrine tumors.[1][4]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored lyophilized at -20°C and kept desiccated, where it is stable for up to 36 months. Once in solution, it should be stored at -20°C and used within one month to avoid loss of potency. It is advisable to aliquot stock solutions to prevent multiple freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
This compound is characterized by its high selectivity for the 5-HT2B receptor over the closely related 5-HT2A and 5-HT2C receptors.[3] However, as with any pharmacological agent, the potential for off-target effects, particularly at high concentrations, should be considered. It is crucial to perform dose-response studies to identify a therapeutic window that maximizes the on-target effect while minimizing potential off-target activities.
Troubleshooting Guide
In Vitro Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected antagonist activity | Compound Precipitation: this compound has limited solubility in aqueous solutions. | - Prepare stock solutions in an appropriate solvent like DMSO. - Ensure the final concentration of the solvent in the assay medium is low (typically <0.1%) and consistent across all wells. - Visually inspect for any signs of precipitation in the stock solution and final assay medium. |
| Reagent Degradation: Improper storage or handling of this compound or other reagents. | - Use freshly prepared solutions whenever possible. - Avoid repeated freeze-thaw cycles of stock solutions. - Confirm the activity of the agonist used to stimulate the 5-HT2B receptor. | |
| Suboptimal Assay Conditions: Incubation times, temperature, or cell density may not be optimal. | - Optimize the pre-incubation time with this compound to ensure it reaches equilibrium with the receptor. - Ensure consistent cell seeding density and that cells are healthy and in the logarithmic growth phase. | |
| High variability between replicate wells | Inconsistent Cell Health or Density: Variations in cell number or viability across the plate. | - Use a cell counter to ensure accurate and consistent cell seeding. - Visually inspect cells for uniform morphology and confluence before starting the experiment. - Check for edge effects on the plate and consider not using the outer wells for data collection. |
| Pipetting Errors: Inaccurate or inconsistent dispensing of reagents. | - Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents to minimize well-to-well variability. |
In Vivo Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of efficacy or inconsistent results in animal models | Poor Bioavailability: Issues with the formulation or route of administration. | - For oral administration, ensure proper formulation to aid absorption. A common vehicle is a suspension in carboxymethylcellulose (CMC-Na). - Verify the stability of this compound in the chosen vehicle over the duration of the experiment. - Consider alternative routes of administration if oral bioavailability is a concern. |
| Incorrect Dosing: The dose may be too low to achieve a therapeutic effect or too high, leading to off-target effects. | - Perform a dose-response study to determine the optimal therapeutic dose for the specific animal model and disease state.[5] - Monitor for any adverse effects that might indicate off-target activity at higher doses. | |
| Variability in the Animal Model: Inconsistent induction of the disease phenotype. | - Ensure a standardized and reproducible protocol for inducing the disease model (e.g., monocrotaline-induced PAH).[6][7] - Use age- and weight-matched animals and randomize them into treatment groups. | |
| Unexpected side effects | Off-target Effects: At higher concentrations, this compound might interact with other receptors or cellular targets. | - Consult pharmacological databases for the binding profile of this compound to identify potential off-target receptors. - Use a structurally different 5-HT2B antagonist as a control to confirm that the observed effects are due to 5-HT2B antagonism. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| Ki (5-HT2B Receptor Binding) | - | 3.4 nM | [1][2][4] |
| IC50 (5-HT induced MAPK activation) | CHO cells expressing h5-HT2BR | 12 nM | [2][4] |
| IC50 (Thymidine incorporation) | CHO cells expressing h5-HT2BR | 3 nM | [2][4] |
| IC50 (Cell proliferation) | KRJ-I cells | 0.46 nM (24h) | [2] |
| IC50 (Basal 5-HT secretion) | KRJ-I cells | 6.9 nM | [2] |
| IC50 (Isoproterenol-stimulated 5-HT secretion) | KRJ-I cells | 1.25 nM | [2] |
Table 2: In Vivo Efficacy of this compound in a Monocrotaline (B1676716) (MCT)-Induced PAH Rat Model
| Dose | Route | Duration | Key Findings | Reference |
| 50 and 100 mg/kg | Oral gavage, twice daily | 5 weeks | - Significantly reduced peak pulmonary artery pressure. - Significantly reduced right ventricular hypertrophy. - Reduced medial wall thickening and lumen occlusion in pulmonary arterioles. | [5][8] |
| 100 mg/kg | Oral gavage, twice daily | 5 weeks | - Significantly improved right ventricular ejection fraction. | [5][8] |
Detailed Experimental Protocols
Key In Vitro Assay: Cell Proliferation (MTT Assay)
-
Cell Seeding: Seed KRJ-I cells (a 5-HT2B expressing cell line) in 96-well plates at a density of 5x10³ cells per 100 µL of culture medium per well.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 pM to 100 pM). Add the desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the treatment wells).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle control and calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Key In Vivo Model: Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) in Rats
-
Animal Model: Use male Sprague-Dawley rats (or a similar strain) of a specific weight range (e.g., 200-250g).
-
PAH Induction: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (typically 40-60 mg/kg).[5][6][7] Prepare the MCT solution by dissolving it in dilute HCl and neutralizing it to pH 7.4 with NaOH.
-
Treatment Protocol: Begin treatment with this compound (e.g., 50 or 100 mg/kg, administered orally twice daily) either on the same day as MCT injection (prophylactic) or after a set period when PAH is established (therapeutic).[2][5] A vehicle control group (e.g., receiving the oral gavage vehicle) should be included.
-
Monitoring: Monitor the animals for clinical signs of PAH. The typical duration of the study is 4-5 weeks.
-
Endpoint Analysis:
-
Hemodynamics: Measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.
-
Right Ventricular Hypertrophy: Measure the ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index).
-
Histology: Perform morphometric analysis of pulmonary arterioles to assess medial wall thickness and lumen occlusion.
-
Cardiac Function: Assess cardiac function using techniques like echocardiography or magnetic resonance imaging (MRI).[5]
-
Visualizations
Caption: this compound mechanism of action.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. adooq.com [adooq.com]
- 5. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: PRX-08066 Dosage and Administration
This technical support center provides guidance for researchers on adjusting the dosage of PRX-08066 for different animal models. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for a rat model of pulmonary arterial hypertension?
A1: In a widely used model of monocrotaline-induced pulmonary arterial hypertension (PAH) in rats, oral administration of this compound at doses of 50 mg/kg and 100 mg/kg, administered twice daily for five weeks, has been shown to be effective.[1][2] These dosages have been demonstrated to significantly reduce pulmonary artery pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.[2]
Q2: How can I adjust the dosage of this compound for other animal models, such as mice?
A2: To adjust the dosage of this compound from a known effective dose in one animal species to another, a method called allometric scaling is commonly used. This method takes into account the differences in body surface area between species to estimate an equivalent dose.
The formula for calculating the Animal Equivalent Dose (AED) is as follows:
AED₂ (mg/kg) = AED₁ (mg/kg) × (Kₘ₁ / Kₘ₂)
Where:
-
AED₁ is the known dose in the first animal species (e.g., rat).
-
AED₂ is the dose to be calculated for the second animal species (e.g., mouse).
-
Kₘ₁ is the conversion factor for the first animal species.
-
Kₘ₂ is the conversion factor for the second animal species.
Q3: Are there any established dosages for this compound in mouse models?
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect of this compound in my animal model.
-
Solution 1: Verify Dosage Calculation. Double-check your allometric scaling calculations to ensure the dose has been correctly converted for your specific animal model. Ensure that the body weights used in the calculation are accurate for your animals.
-
Solution 2: Route of Administration. Confirm that the route of administration is appropriate. This compound has been shown to be orally active.[1] If using a different route, the dosage may need to be adjusted.
-
Solution 3: Formulation and Stability. Ensure that this compound is properly formulated for administration and has not degraded. Check the solubility and stability of your formulation.
-
Solution 4: Animal Model Considerations. The pathophysiology of the disease in your chosen animal model may differ, potentially affecting the drug's efficacy. The monocrotaline-induced PAH model is a well-established model for studying this condition.[3][4]
Problem: I am observing signs of toxicity in my animals.
-
Solution 1: Reduce the Dosage. If you observe adverse effects, it is crucial to reduce the dosage. Perform a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model.
-
Solution 2: Purity of the Compound. Verify the purity of your this compound compound. Impurities could contribute to unexpected toxicity.
Data Presentation
Table 1: Reported Dosages of this compound in a Rat Model
| Animal Model | Disease Model | Dosage | Route of Administration | Frequency | Duration | Reference |
| Rat (Sprague-Dawley) | Monocrotaline-induced Pulmonary Arterial Hypertension | 50 mg/kg | Oral | Twice daily | 5 weeks | [1][2] |
| Rat (Sprague-Dawley) | Monocrotaline-induced Pulmonary Arterial Hypertension | 100 mg/kg | Oral | Twice daily | 5 weeks | [1][2] |
Table 2: Allometric Scaling Conversion Factors (Kₘ)
| Animal Species | Body Weight (kg) | Body Surface Area (m²) | Kₘ (Body Weight / Body Surface Area) |
| Mouse | 0.02 | 0.0066 | 3.0 |
| Rat | 0.15 | 0.025 | 6.0 |
| Rabbit | 1.5 | 0.15 | 10.0 |
| Dog | 10 | 0.50 | 20.0 |
| Non-human Primate | 3 | 0.24 | 12.5 |
| Human | 60 | 1.6 | 37.0 |
Note: These values are approximate and can vary based on the specific strain and age of the animal.
Experimental Protocols
Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats
This protocol describes a common method for inducing PAH in rats, which is a prerequisite for testing the efficacy of this compound.
Materials:
-
Monocrotaline (B1676716) (MCT)
-
Saline (0.9% NaCl)
-
Male Sprague-Dawley rats (200-250 g)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Prepare a solution of monocrotaline in saline. The concentration should be calculated to deliver the desired dose in a small injection volume (e.g., 60 mg/kg).[5]
-
Administer a single subcutaneous injection of the monocrotaline solution to each rat.[5]
-
Monitor the animals closely for the development of PAH. This typically occurs over a period of 3 to 4 weeks.[3]
-
Assess the development of PAH through methods such as echocardiography to measure right ventricular systolic pressure and right ventricular hypertrophy.
-
Once PAH is established, treatment with this compound can be initiated.
Visualizations
Caption: Experimental workflow for inducing and treating pulmonary arterial hypertension in a rat model.
Caption: Simplified signaling pathway of the 5-HT2B receptor and the inhibitory action of this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to PRX-08066 in cancer cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PRX-08066, a selective 5-hydroxytryptamine receptor 2B (5-HT2BR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor.[1] By blocking this receptor, this compound inhibits the mitogen-activated protein kinase (MAPK) signaling pathway.[2] This pathway is crucial for cell proliferation and survival, and its inhibition by this compound can lead to reduced cancer cell growth and induction of apoptosis.[2] The 5-HT2B receptor is coupled to Gq/11 proteins, and its activation leads to a signaling cascade that includes phospholipase Cβ (PLCβ), diacylglycerol (DAG), and inositol (B14025) triphosphate (IP3), ultimately activating protein kinase C (PKC) and the MAPK pathway.[3]
Q2: We are observing a lack of efficacy with this compound in our cancer cell line. What are the potential reasons?
A lack of response to this compound can be due to several factors:
-
Low or absent 5-HT2B receptor expression: The target cell line may not express the 5-HT2B receptor at sufficient levels for this compound to exert its effect.
-
Intrinsic resistance: The cancer cells may have pre-existing mechanisms that make them insensitive to the inhibition of the 5-HT2B/MAPK pathway. This could be due to mutations in downstream components of the pathway or reliance on alternative survival pathways.
-
Acquired resistance: If the cells were previously sensitive to this compound, they might have developed resistance over time through mechanisms such as upregulation of bypass signaling pathways.
-
Suboptimal experimental conditions: Issues with compound stability, dosage, or assay conditions can lead to apparently poor efficacy.
Q3: What are the likely molecular mechanisms of acquired resistance to this compound?
While specific studies on acquired resistance to this compound are not yet available, mechanisms can be extrapolated from what is known about resistance to other MAPK pathway inhibitors:
-
Activation of Bypass Pathways: Cancer cells can compensate for the inhibition of the MAPK pathway by upregulating alternative signaling routes that promote survival and proliferation. A common bypass mechanism is the activation of the PI3K/Akt/mTOR pathway.[3]
-
Reactivation of the MAPK Pathway: Resistance can occur through various mechanisms that lead to the reactivation of the MAPK pathway despite the presence of the inhibitor. This can include the amplification of the BRAF gene or mutations in downstream components like MEK.
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Target Alteration: Although less common for antagonists, mutations in the 5-HT2B receptor could potentially alter the binding of this compound.
Q4: What combination therapies could potentially overcome resistance to this compound?
Based on strategies to overcome resistance to MAPK inhibitors, several combination approaches could be effective:
-
Dual MAPK and PI3K/Akt Pathway Inhibition: Combining this compound with a PI3K or Akt inhibitor could simultaneously block two key survival pathways, potentially leading to a synergistic anti-cancer effect.[1]
-
Combination with other MAPK Pathway Inhibitors: In some contexts, combining inhibitors that target different nodes of the same pathway (e.g., a RAF inhibitor with a MEK inhibitor) has proven effective.[4][5] A similar strategy could be explored with this compound.
-
Targeting Receptor Tyrosine Kinases (RTKs): If resistance is mediated by the activation of an RTK like EGFR, combining this compound with an EGFR inhibitor may restore sensitivity.
-
Combination with Chemotherapy or Immunotherapy: Combining this compound with standard chemotherapeutic agents or immune checkpoint inhibitors could provide a multi-pronged attack on the tumor cells.[6]
Troubleshooting Guides
Issue: this compound shows little to no effect on our cancer cell line.
Potential Cause 1: Low 5-HT2B Receptor Expression
-
Troubleshooting Step: Verify the expression of the 5-HT2B receptor in your cell line at both the mRNA and protein level using qPCR and Western blotting, respectively.
-
Expected Outcome: If expression is low or absent, the cell line is likely not a suitable model for studying this compound's direct effects. Consider using a cell line with known high 5-HT2B expression.
Potential Cause 2: Suboptimal Assay Conditions
-
Troubleshooting Step 1: Confirm the identity and purity of your this compound compound.
-
Troubleshooting Step 2: Perform a dose-response experiment over a wide range of concentrations to ensure an appropriate dose is being used.
-
Troubleshooting Step 3: Optimize the incubation time for the drug treatment.
-
Troubleshooting Step 4: Ensure that the cell seeding density is appropriate for the duration of the assay to avoid artifacts from overgrowth or cell death due to nutrient depletion.[7][8]
Potential Cause 3: Intrinsic or Acquired Resistance
-
Troubleshooting Step: If the cell line is expected to be sensitive, investigate potential resistance mechanisms. This can be done by generating a resistant cell line through continuous exposure to increasing concentrations of this compound and then comparing the molecular profiles of the sensitive and resistant cells.
Issue: Our cancer cell line has developed resistance to this compound.
Troubleshooting Workflow for Investigating Acquired Resistance
Caption: A logical workflow for troubleshooting acquired resistance to this compound.
Data Presentation
Table 1: Examples of IC50 Shifts in Drug-Resistant Cancer Cell Lines (Hypothetical Data for this compound)
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| HT-29 (Colon Cancer) | 15 | 250 | 16.7 |
| A549 (Lung Cancer) | 25 | 400 | 16.0 |
| MCF-7 (Breast Cancer) | 50 | 800 | 16.0 |
Table 2: Synergistic Effects of Combination Therapies in Overcoming Resistance to MAPK Inhibitors (Illustrative Examples)
| Cancer Type | Resistant to | Combination | Effect | Reference |
| Melanoma | BRAF inhibitor | BRAF inhibitor + MEK inhibitor | Overcomes resistance | [1] |
| Colorectal Cancer | BRAF inhibitor | BRAF inhibitor + EGFR inhibitor | Improves efficacy | |
| Melanoma | BRAF inhibitor | BRAF inhibitor + PI3K inhibitor | Shows promising results | [1] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes the generation of a drug-resistant cell line using the gradual dose escalation method.[9][10][11]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell culture flasks, plates, and other consumables
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound on the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase at each step).[12]
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of toxicity. Passage the cells when they reach 70-80% confluency. If significant cell death occurs, maintain the cells at the current concentration until they recover.
-
Establishment of Resistance: Continue this process for several months until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
Characterization of Resistant Cells: Once a resistant cell line is established, confirm the shift in IC50 compared to the parental line. The stability of the resistant phenotype should be tested after culturing the cells in a drug-free medium for several passages.
Protocol 2: Evaluation of Drug Synergy using the Isobologram Method
This protocol outlines the assessment of synergy between this compound and a second compound (Drug B) using the isobologram method.[13]
Materials:
-
This compound-resistant cancer cell line
-
This compound and Drug B stock solutions
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Determine IC50 values: Determine the IC50 values for this compound and Drug B individually in the resistant cell line.
-
Set up combination ratios: Prepare serial dilutions of this compound and Drug B and combine them in fixed ratios (e.g., based on their IC50 values: 4:1, 1:1, 1:4).
-
Treat cells: Seed the resistant cells in 96-well plates and treat them with the individual drugs and the drug combinations at various concentrations. Include untreated and solvent-treated controls.
-
Assess cell viability: After a predetermined incubation period (e.g., 72 hours), measure cell viability using a suitable assay.
-
Construct the isobologram:
-
Plot the concentrations of this compound on the x-axis and Drug B on the y-axis.
-
Mark the IC50 values of each drug on their respective axes.
-
Draw a line connecting these two points. This is the line of additivity.
-
Plot the concentrations of the drug combinations that resulted in 50% inhibition.
-
-
Interpret the results:
-
If the data points for the combinations fall on the line of additivity, the interaction is additive.
-
If the data points fall below the line, the interaction is synergistic.
-
If the data points fall above the line, the interaction is antagonistic.
-
Visualizations
Caption: Signaling pathway of the 5-HT2B receptor and the inhibitory action of this compound.
Caption: Potential mechanisms of acquired resistance to this compound in cancer cells.
References
- 1. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic screening reveals synergistic interactions that overcome MAPK inhibitor resistance in cancer cells | Cancer Biology & Medicine [cancerbiomed.org]
- 3. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. youtube.com [youtube.com]
- 9. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Comparing the Efficacy of PRX-08066, Bosentan, and Sildenafil in a Rat Model of Pulmonary Hypertension
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective treatments for pulmonary arterial hypertension (PAH), a critical comparison of the novel 5-HT2B receptor antagonist, PRX-08066, with the established therapies, bosentan (B193191) and sildenafil (B151), reveals promising preclinical efficacy. This guide provides a detailed analysis of their performance in the widely utilized monocrotaline (B1676716) (MCT)-induced rat model of PAH, offering valuable insights for researchers, scientists, and drug development professionals.
Pulmonary arterial hypertension is a devastating disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death. Current treatments, such as the endothelin receptor antagonist bosentan and the phosphodiesterase-5 (PDE5) inhibitor sildenafil, have significantly improved patient outcomes. However, the development of new therapeutic agents with alternative mechanisms of action, like this compound, is crucial to address the unmet needs of many patients.
This comparison guide synthesizes key preclinical data, focusing on the efficacy of these three compounds in attenuating the pathological hallmarks of PAH in a validated animal model.
Quantitative Efficacy Comparison
The following table summarizes the key efficacy parameters of this compound, bosentan, and sildenafil in the monocrotaline-induced pulmonary hypertension rat model. It is important to note that while bosentan and sildenafil were compared head-to-head in one study, the data for this compound is derived from a separate study using the same animal model. This allows for an indirect but informative comparison.
| Parameter | This compound (100 mg/kg/day) | Bosentan (300 mg/kg/day) | Sildenafil (100 mg/kg/day) | Monocrotaline (MCT) Control | Healthy Control |
| Mean Pulmonary Arterial Pressure (mmHg) | Significantly reduced vs. MCT Control[1] | Significantly reduced vs. MCT Control[2][3] | Significantly reduced vs. MCT Control[2][3] | Elevated | Normal |
| Right Ventricular Hypertrophy (RV/LV+S ratio) | Significantly reduced vs. MCT Control[1] | Significantly reduced vs. MCT Control[3] | Significantly reduced vs. MCT Control[3] | Increased | Normal |
| Mortality Rate | Not reported | 11%[3] | 11%[3] | 53%[3] | 0%[3] |
| Right Ventricular Ejection Fraction | Significantly improved vs. MCT Control[1] | Not reported | Not reported | Decreased | Normal |
| Pulmonary Artery Medial Wall Thickening | Significantly reduced vs. MCT Control[1] | Not explicitly quantified | Not explicitly quantified | Increased | Normal |
Experimental Protocols
The data presented is based on studies utilizing the monocrotaline (MCT)-induced model of pulmonary hypertension in rats, a standard and well-characterized preclinical model that mimics several key features of human PAH.
Model Induction: Pulmonary hypertension was induced in male rats by a single subcutaneous injection of monocrotaline (typically 60 mg/kg).[1][2] This injection triggers endothelial damage in the pulmonary vasculature, leading to progressive increases in pulmonary arterial pressure and right ventricular hypertrophy over a period of weeks.
Treatment Protocols:
-
This compound: In the preclinical study, this compound was administered orally twice a day at doses of 50 or 100 mg/kg for 5 weeks, starting from the day of MCT injection.[1]
-
Bosentan and Sildenafil: In a comparative study, bosentan was administered as a food admix at a dose of 300 mg/kg/day, and sildenafil was given in the drinking water at a dose of 100 mg/kg/day.[2][3] Treatment was initiated immediately after the MCT injection and continued for 4 weeks.[2]
Efficacy Endpoints: The primary measures of efficacy in these studies included:
-
Hemodynamic Assessment: Measurement of mean pulmonary arterial pressure (mPAP) via right heart catheterization.
-
Right Ventricular Hypertrophy: Assessed by the Fulton index, which is the ratio of the right ventricular free wall weight to the left ventricular plus septal weight (RV/LV+S).
-
Cardiac Function: Evaluated using techniques such as magnetic resonance imaging (MRI) to determine right ventricular ejection fraction.[1]
-
Histopathology: Microscopic examination of lung tissue to assess the degree of pulmonary vascular remodeling, including medial wall thickening of the pulmonary arterioles.[1]
-
Survival Analysis: Monitoring and recording of mortality rates across the different treatment groups.[3]
Signaling Pathways and Mechanisms of Action
The distinct therapeutic effects of this compound, bosentan, and sildenafil stem from their unique molecular targets and mechanisms of action.
This compound: A Serotonin (B10506) 5-HT2B Receptor Antagonist
This compound is a selective antagonist of the serotonin 5-HT2B receptor. The serotonin pathway, particularly through the 5-HT2B receptor, is implicated in the pathogenesis of PAH by promoting pulmonary artery smooth muscle cell proliferation and vasoconstriction. By blocking this receptor, this compound is thought to inhibit these detrimental processes.
Bosentan: A Dual Endothelin Receptor Antagonist
Bosentan is a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor and a mitogen for vascular smooth muscle cells. In PAH, elevated levels of ET-1 contribute to increased pulmonary vascular resistance and vascular remodeling. Bosentan blocks the binding of ET-1 to its receptors, thereby counteracting these pathological effects.
Sildenafil: A Phosphodiesterase-5 (PDE5) Inhibitor
Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that is highly expressed in the pulmonary vasculature. PDE5 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a key signaling molecule that mediates vasodilation. By inhibiting PDE5, sildenafil increases intracellular levels of cGMP, leading to relaxation of the pulmonary arterial smooth muscle and a decrease in pulmonary arterial pressure.
Experimental Workflow
The following diagram illustrates the general experimental workflow employed in the preclinical studies to evaluate the efficacy of these compounds in the monocrotaline-induced PAH rat model.
Conclusion
The preclinical data from the monocrotaline-induced rat model of pulmonary hypertension demonstrate that this compound, a novel 5-HT2B receptor antagonist, exhibits significant efficacy in mitigating key pathological features of the disease. While a direct head-to-head comparison with bosentan and sildenafil is not yet available, the existing evidence suggests that this compound holds considerable promise as a potential new therapeutic option for PAH. Both bosentan and sildenafil also demonstrated significant efficacy in this model, underscoring their established roles in PAH treatment. The additional finding that a combination of bosentan and sildenafil may have an additive effect on reducing mean pulmonary arterial pressure highlights the potential for multi-modal therapeutic strategies.[3] Further research, including direct comparative studies, is warranted to fully elucidate the relative efficacy and safety profiles of these three compounds and to guide the development of future treatment paradigms for pulmonary arterial hypertension.
References
- 1. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Bosentan, sildenafil, and their combination in the monocrotaline model of pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-HT2B Antagonists in Pulmonary Arterial Hypertension: PRX-08066 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) 2B (5-HT2B) receptor has emerged as a significant therapeutic target in the pathophysiology of Pulmonary Arterial Hypertension (PAH). Its activation on pulmonary artery smooth muscle cells contributes to the vasoconstriction and vascular remodeling characteristic of this progressive disease.[1][2] Consequently, the development of selective 5-HT2B antagonists represents a promising avenue for novel PAH therapies. This guide provides a comparative overview of PRX-08066 and other notable 5-HT2B antagonists, presenting key experimental data, methodologies, and signaling pathways to aid in research and development efforts.
Introduction to 5-HT2B Antagonism in PAH
PAH is characterized by elevated pulmonary arterial pressure, leading to right ventricular hypertrophy and eventual heart failure.[1][3] Serotonin (5-hydroxytryptamine, 5-HT) has been implicated in the progression of PAH, with the 5-HT2B receptor playing a crucial role in mediating the proliferative and remodeling effects in the pulmonary vasculature.[1][2] Antagonizing this receptor aims to counteract these pathological processes. This guide focuses on this compound and compares it with other key 5-HT2B antagonists that have been evaluated for PAH, including SB204741, VU6047534, AM-1476, and Terbogrel (B1683009).
Comparative Efficacy and Potency
The following tables summarize the quantitative data for this compound and its comparators, highlighting their in vitro potency and in vivo efficacy in preclinical models of PAH.
Table 1: In Vitro Potency and Selectivity of 5-HT2B Antagonists
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity Notes | Reference(s) |
| This compound | 5-HT2B | 3.4[4][5] | 12 (MAPK activation)[4][5], 3 (thymidine incorporation)[4][5] | Selective for 5-HT2B. | [4][5] |
| SB204741 | 5-HT2B | - | - | Selective 5-HT2B antagonist. | [6][7][8] |
| VU6047534 | 5-HT2B | - | 480 | High selectivity against a panel of 68 common membrane proteins, ion channels, and transporters.[9][10] | [9][10] |
| AM-1476 | 5-HT2B | - | - | Highly selective 5-HT2B receptor antagonist.[11] | [11] |
| Terbogrel | Thromboxane (B8750289) A2 synthase inhibitor and receptor antagonist | - | - | Not a direct 5-HT2B antagonist, but targets a related pathway in PAH. | [12][13] |
Table 2: Preclinical In Vivo Efficacy of 5-HT2B Antagonists in PAH Models
| Compound | Animal Model | Key Findings | Reference(s) |
| This compound | Monocrotaline-induced PAH (Rat) | - Significantly reduced peak pulmonary artery pressure. - Reduced right ventricular hypertrophy (Fulton Index). - Improved right ventricular ejection fraction. - Diminished pulmonary vascular remodeling. | [3] |
| Hypoxia-induced PAH (Mouse/Rat) | - Reversed the hypoxia-dependent increase in right ventricular systolic pressure. | [5] | |
| SB204741 | Hypoxia-induced and Heritable (BMPR2 mutant) PAH (Mouse) | - Prevented elevated right ventricular systolic pressure. - Reduced muscularization of blood vessels. | [6][7][8] |
| VU6047534 | Sugen/Hypoxia-induced PAH (Mouse) | - Prevented elevation of right ventricular systolic pressure. - Prevented elevated Fulton Index. - Reduced the number of muscularized vessels. | [9][14] |
| AM-1476 | Sclerodermatous chronic graft versus host disease (scGvHD) model (Mouse) | - Reduced pulmonary fibrosis. | [11] |
| Terbogrel | Clinical Trial (Human) | - No improvement in 6-minute walk distance or hemodynamics. - Study halted due to side effects (leg pain). | [12][13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes involved, the following diagrams are provided in DOT language.
Caption: 5-HT2B receptor signaling pathway in PAH and the antagonistic action of this compound.
Caption: Experimental workflow for the monocrotaline-induced PAH rat model.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols commonly employed in the preclinical evaluation of 5-HT2B antagonists for PAH.
Monocrotaline (MCT)-Induced PAH in Rats
This is a widely used model for inducing PAH.[1][15]
-
Animal Model: Typically, male Sprague-Dawley rats are used.[1]
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) is administered to induce PAH.[16] The disease develops over several weeks, with significant increases in right ventricular pressure and pulmonary vascular remodeling observed around 4 weeks post-injection.[1][15]
-
Treatment: Following MCT injection, animals are treated with the investigational compound (e.g., this compound orally, twice daily) or vehicle for a specified period, often several weeks.[3]
-
Assessment:
-
Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.[17][18][19][20]
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of the RV weight to the LV+S weight (Fulton Index) is calculated to assess the degree of right ventricular hypertrophy.[14]
-
Histology: Lung tissue is collected, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess pulmonary vascular remodeling, including medial wall thickening and vessel occlusion.[21][22][23][24]
-
Hypoxia and Sugen/Hypoxia-Induced PAH in Mice
These models are used to simulate different aspects of human PAH.
-
Animal Model: C57BL/6 mice are commonly used.[25]
-
Induction:
-
Hypoxia: Animals are placed in a hypoxic chamber (typically 10% O2) for several weeks.[25][26][27]
-
Sugen/Hypoxia: In addition to hypoxia, animals receive weekly subcutaneous injections of the VEGF receptor antagonist SU5416.[25][26][28] This combination induces a more severe PAH phenotype that more closely resembles the pathology seen in humans.[25][28]
-
-
Treatment: The 5-HT2B antagonist or vehicle is administered during the induction period.
-
Assessment: Similar to the MCT model, assessment includes hemodynamic measurements, calculation of the Fulton Index, and histological analysis of the pulmonary vasculature.[25][28]
Discussion and Future Directions
This compound has demonstrated significant potential in preclinical models of PAH by effectively reducing pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling.[3] Its high selectivity for the 5-HT2B receptor is a key attribute.[4][5]
Comparatively, other selective 5-HT2B antagonists like SB204741 and the peripherally restricted VU6047534 also show promise in preclinical settings.[7][8][14] The development of peripherally restricted antagonists is particularly noteworthy, as it may mitigate potential central nervous system side effects associated with 5-HT2B antagonism.[9][14] While AM-1476 has shown anti-fibrotic effects, its specific efficacy in PAH models requires further investigation.[11] The clinical trial of Terbogrel, which acts on the thromboxane pathway, was unsuccessful due to side effects, highlighting the importance of target selectivity and safety in drug development for PAH.[12][13]
Future research should focus on head-to-head comparative studies of these antagonists in various preclinical models to better delineate their relative efficacy and safety profiles. Furthermore, clinical trials are necessary to translate the promising preclinical findings of selective 5-HT2B antagonists like this compound into effective therapies for patients with PAH. The continued investigation into the nuanced roles of serotonin signaling in PAH will undoubtedly pave the way for more targeted and effective treatments.
References
- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin 2B Receptor Antagonism Prevents Heritable Pulmonary Arterial Hypertension | PLOS One [journals.plos.org]
- 8. Serotonin 2B Receptor Antagonism Prevents Heritable Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting Serotonin to Treat Pulmonary Arterial Hypertension: An Exciting New Chapter in an Old Story - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Effects of the thromboxane synthetase inhibitor and receptor antagonist terbogrel in patients with primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strona domeny infona.pl [infona.pl]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A novel noninvasive method for estimating right ventricular systolic pressure in rodents with pulmonary artery banding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Right ventricular systolic pressure measurements in combination with harvest of lung and immune tissue samples in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Video: Right Ventricular Systolic Pressure Measurements in Combination with Harvest of Lung and Immune Tissue Samples in Mice [jove.com]
- 20. Echocardiographic assessment of right ventricular function in experimental pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Frontiers | Vascular Remodeling in Pulmonary Arterial Hypertension: The Potential Involvement of Innate and Adaptive Immunity [frontiersin.org]
- 23. Frontiers | 3D in vitro Model of Vascular Medial Thickening in Pulmonary Arterial Hypertension [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension | Springer Nature Experiments [experiments.springernature.com]
- 26. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 27. atsjournals.org [atsjournals.org]
- 28. researchgate.net [researchgate.net]
Comparative Analysis of PRX-08066 Cross-Reactivity with 5-HT2A and 5-HT2C Receptors
A comprehensive guide for researchers on the selectivity profile of the 5-HT2B antagonist, PRX-08066.
This guide provides a detailed comparison of the binding affinity and functional activity of this compound at the 5-HT2B receptor versus the 5-HT2A and 5-HT2C receptors. The data presented herein is crucial for researchers in pharmacology and drug development to assess the selectivity and potential off-target effects of this compound.
Binding Affinity Profile
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor. Its high affinity for the 5-HT2B receptor is significantly greater than its affinity for the closely related 5-HT2A and 5-HT2C receptors, demonstrating a favorable selectivity profile.
Table 1: Comparative Binding Affinities (Ki) of this compound at 5-HT2 Receptors
| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT2B |
| 5-HT2B | 2.5 | - |
| 5-HT2A | >100-fold lower affinity | >100-fold |
| 5-HT2C | >100-fold lower affinity | >100-fold |
Experimental Methodology
The binding affinity of this compound was determined using radioligand binding assays, a standard in vitro technique to quantify the interaction between a compound and a target receptor.
Radioligand Binding Assay Protocol
This protocol outlines the general steps for determining the binding affinity of a test compound like this compound for 5-HT2 receptors.
-
Membrane Preparation:
-
Cell lines stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are cultured and harvested.
-
The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a specific radioligand (e.g., [³H]LSD for 5-HT2A/2C, or a specific 5-HT2B radioligand) is added to each well.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand.
-
The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways for the 5-HT2 receptor subtypes and the workflow for a typical radioligand binding assay.
Head-to-Head Comparison: PRX-08066 and Ambrisentan in the Context of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct therapeutic agents investigated for pulmonary hypertension (PH): PRX-08066 and ambrisentan (B1667022). While both drugs aim to alleviate the pathophysiological hallmarks of this condition, they operate through fundamentally different mechanisms of action, targeting separate signaling pathways implicated in the disease's progression. This comparison summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the distinct molecular pathways each compound modulates.
Executive Summary
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT₂B receptor, a novel target in the treatment of pulmonary arterial hypertension (PAH).[1] Its development was spurred by the understanding that serotonin signaling contributes to pulmonary vascular remodeling.[2] In contrast, ambrisentan is a well-established and approved medication for PAH that acts as a selective antagonist of the endothelin A (ETA) receptor, a key mediator of vasoconstriction and cellular proliferation in the pulmonary vasculature.[3][4][5] This guide will delve into the specifics of their selectivity, efficacy in various models, and the clinical outcomes observed to date.
Mechanism of Action
The divergent therapeutic strategies of this compound and ambrisentan are rooted in their distinct molecular targets.
This compound: This compound selectively blocks the 5-HT₂B receptor.[1][6] Activation of the 5-HT₂B receptor by serotonin (5-HT) in pulmonary artery smooth muscle cells is linked to vasoconstriction and proliferation, contributing to the vascular remodeling characteristic of PAH.[2] By antagonizing this receptor, this compound aims to inhibit these downstream effects.[6][7]
Ambrisentan: This drug is a selective antagonist of the endothelin A (ETA) receptor.[3][4] Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, is overexpressed in patients with PAH.[5] ET-1 exerts its pathological effects primarily through the ETA receptor, leading to vasoconstriction and smooth muscle cell proliferation.[8] Ambrisentan's blockade of the ETA receptor counteracts these effects, leading to vasodilation and a reduction in pulmonary vascular resistance.[4][5]
Signaling Pathway Diagrams
Caption: Signaling pathway of the 5-HT₂B receptor and the inhibitory action of this compound.
Caption: Signaling pathway of the ETA receptor and the inhibitory action of ambrisentan.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and ambrisentan. It is important to note that this data is not from direct head-to-head comparative studies.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | This compound | Ambrisentan |
| Primary Target | 5-HT₂B Receptor | Endothelin A (ETA) Receptor |
| Binding Affinity (Ki) | 3.4 nM[1][6] | - |
| Selectivity | High selectivity over 5-HT₂A and 5-HT₂C receptors[1] | ~200:1 to 4000:1 for ETA over ETB receptor[9][10][11] |
Table 2: Preclinical Efficacy in Animal Models of Pulmonary Hypertension
| Parameter | This compound (Monocrotaline-induced PAH in rats) | Ambrisentan |
| Dose | 50 and 100 mg/kg, p.o., twice daily for 5 weeks[12] | Data not available from provided search results |
| Effect on Pulmonary Artery Pressure | Significant reduction in peak PA pressure[12] | - |
| Effect on Right Ventricular Hypertrophy | Significant reduction in RV/body weight and RV/(LV+S) ratio[12] | - |
| Effect on Cardiac Function | Significant improvement in right ventricular ejection fraction (100 mg/kg)[12] | - |
| Effect on Pulmonary Vascular Remodeling | Significant reduction in medial wall thickening and lumen occlusion[12] | - |
Table 3: Clinical Efficacy in Pulmonary Hypertension
| Parameter | This compound (Phase IIa, PH with COPD) | Ambrisentan (ARIES-1 & ARIES-2, PAH) |
| Patient Population | Patients with PH associated with COPD | Patients with PAH (WHO Group 1)[13][14] |
| Dosage | 200 mg and 400 mg once daily for 2 weeks | 2.5 mg, 5 mg, and 10 mg once daily for 12 weeks[13][15] |
| Primary Endpoint | Safety and tolerability; change in systolic pulmonary artery pressure (SPAP) | Change from baseline in 6-Minute Walk Distance (6MWD) at Week 12[13] |
| Key Efficacy Results | Dose-dependent reduction in post-exercise SPAP; 45% of patients in the 400 mg group were responders (≥4 mmHg decrease) vs. 14% on placebo[16] | Placebo-corrected increase in 6MWD of 31 m to 59 m[15][17][18][19] |
| Secondary Endpoints | No effect on systemic blood pressure[16] | Improvements in time to clinical worsening, WHO functional class, and Borg dyspnea score[15][17][19] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols for the cited studies.
This compound: Monocrotaline-Induced PAH in Rats
-
Objective: To evaluate the effect of this compound on the development of PAH in a rat model.
-
Animal Model: Male rats were injected with monocrotaline (B1676716) (MCT) to induce PAH.
-
Treatment: Rats were treated orally twice daily with either vehicle, 50 mg/kg this compound, or 100 mg/kg this compound for 5 weeks.[12]
-
Assessments:
-
Hemodynamics: Peak pulmonary artery pressure was measured.[12]
-
Right Ventricular Hypertrophy: The ratio of right ventricle weight to body weight and the ratio of right ventricle weight to left ventricle plus septum weight were calculated.[12]
-
Cardiac Function: Right ventricular ejection fraction was assessed using magnetic resonance imaging (MRI).[12]
-
Vascular Remodeling: Pulmonary arterioles were histologically examined for medial wall thickness and lumen occlusion.[12]
-
Caption: Experimental workflow for the preclinical evaluation of this compound in a rat model of PAH.
Ambrisentan: ARIES-1 and ARIES-2 Clinical Trials
-
Objective: To determine the efficacy and safety of ambrisentan in patients with PAH.[20]
-
Study Design: Two randomized, double-blind, placebo-controlled, multicenter, 12-week studies.[13][14]
-
Participants: Patients with PAH (WHO Group 1), predominantly WHO Functional Class II and III.[13][14]
-
Intervention:
-
Primary Endpoint: Change from baseline in 6-minute walk distance (6MWD) at week 12.[13][17]
-
Secondary Endpoints: Time to clinical worsening, change in WHO Functional Class, Borg dyspnea score, and plasma B-type natriuretic peptide (BNP) concentration.[13][17]
Caption: Experimental workflow for the ARIES clinical trials of ambrisentan in PAH patients.
Conclusion
This compound and ambrisentan represent two distinct and targeted approaches to the treatment of pulmonary hypertension. Ambrisentan, a selective ETA receptor antagonist, is a clinically proven therapy for PAH, demonstrating significant improvements in exercise capacity and clinical outcomes. This compound, a selective 5-HT₂B receptor antagonist, has shown promise in preclinical models and early clinical studies in a related condition, suggesting a potential new therapeutic avenue for targeting the proliferative and remodeling aspects of pulmonary vascular disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Ambrisentan - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Ambrisentan? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Ambrisentan: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ARIES Trial Designs | Letairis® (ambrisentan) [letairis.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. Ambrisentan in Pulmonary Arterial Hypertension Efficacy Study 1 and 2 - American College of Cardiology [acc.org]
- 18. ahajournals.org [ahajournals.org]
- 19. researchgate.net [researchgate.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Reproducibility of PRX-08066 Effects on Cardiac Output: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the available data on the effects of PRX-08066 on cardiac output in the context of pulmonary hypertension. Due to the limited publicly available data on the direct and reproducible effects of this compound on cardiac output, this guide also presents a comparison with established alternative therapies for which more extensive clinical data is available.
This compound: An Overview and Available Data
This compound is a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR).[1] The rationale for its use in pulmonary arterial hypertension (PAH) stems from the role of serotonin (B10506) in the pathophysiology of the disease.
Preclinical Data
A key preclinical study in a monocrotaline-induced PAH rat model provides the most direct available evidence for the cardiac effects of this compound. In this model, oral administration of this compound for five weeks resulted in significant improvements in several cardiopulmonary parameters. Notably, cardiac magnetic resonance imaging (MRI) revealed that a 100 mg/kg dose of this compound significantly improved right ventricular ejection fraction (P < 0.05).[1] The treatment also led to a significant reduction in peak pulmonary artery pressure and right ventricular hypertrophy.[1]
However, this study did not report direct measurements of cardiac output, nor did it assess the reproducibility of its findings on right ventricular ejection fraction through repeated measurements over time.
Clinical Data
A Phase IIa clinical trial of this compound was conducted in patients with pulmonary hypertension associated with chronic obstructive pulmonary disease (COPD). The primary endpoints of this study were safety and tolerability, with efficacy measured by the effect on systolic pulmonary artery pressure. While the trial demonstrated a statistically significant dose-response in reducing post-exercise systolic pulmonary artery pressure, publicly available results do not include data on cardiac output.
At present, there is a notable lack of published, peer-reviewed data specifically detailing the effects of this compound on cardiac output in human subjects or its reproducibility.
Comparative Analysis with Alternative Therapies
Given the limited data on this compound's effect on cardiac output, a direct quantitative comparison with other PAH therapies is not feasible. However, a review of the effects of established treatments on this critical hemodynamic parameter can provide a valuable benchmark for future studies of 5-HT2BR antagonists.
The following tables summarize the effects of several classes of approved PAH therapies on cardiac output or cardiac index, as reported in various clinical trials.
Data Presentation: Effects of Alternative PAH Therapies on Cardiac Output
| Drug Class | Drug | Study Population | Change in Cardiac Output/Index | Citation(s) |
| Endothelin Receptor Antagonists | Bosentan (B193191) | Pulmonary Arterial Hypertension | No significant change in cardiac index in some studies, while others show improvement. | [2][3][4][5] |
| Macitentan (B1675890) | Pulmonary Arterial Hypertension | Non-significant increase in cardiac index. | [6][7][8][9][10] | |
| Phosphodiesterase-5 Inhibitors | Sildenafil (B151) | Pulmonary Arterial Hypertension | Significant increase in cardiac index. | [11][12][13][14][15] |
| Guanylate Cyclase Stimulators | Riociguat | Pulmonary Hypertension with Heart Failure with Preserved Ejection Fraction | Significant increase in cardiac output. | [16][17][18][19][20] |
| Prostacyclin Analogs & IP Receptor Agonists | Epoprostenol (B1671539) | Pulmonary Arterial Hypertension | Significant increase in cardiac output. | [21][22][23][24][25] |
| Treprostinil (B120252) | Pulmonary Arterial Hypertension | Significant increase in cardiac output/index. | [26][27][28][29][30] | |
| Iloprost (B1671730) | Pulmonary Hypertension | Significant increase in cardiac output/index in some studies. | [31][32][33][34][35] | |
| Selexipag (B1681723) | Chronic Thromboembolic Pulmonary Hypertension | Significant improvement in cardiac index. | [36][37][38][39][40] |
Experimental Protocols
The gold standard for assessing cardiac output in clinical trials for pulmonary hypertension is invasive right heart catheterization.
Right Heart Catheterization
This procedure involves the insertion of a pulmonary artery catheter to directly measure pressures within the heart and pulmonary artery. Cardiac output is typically determined using one of two methods:
-
Thermodilution: A known volume of cold saline is injected into the right atrium. The change in blood temperature is measured by a thermistor at the tip of the catheter in the pulmonary artery. The cardiac output is then calculated based on the temperature change over time.
-
Fick Principle: This method calculates cardiac output based on the rate of oxygen consumption and the difference in oxygen content between arterial and mixed venous blood.
Non-Invasive Methods
While less common in pivotal clinical trials, non-invasive methods for estimating cardiac output are used in some research settings. These include:
-
Echocardiography: Doppler echocardiography can be used to estimate stroke volume, which, when multiplied by the heart rate, provides an estimate of cardiac output.
-
Impedance Cardiography: This technique measures changes in electrical impedance across the thorax to estimate changes in blood volume and flow.
-
Bioreactance: This method analyzes the phase shifts of an oscillating current passed through the chest to determine blood flow.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Pulmonary Arterial Hypertension
Caption: Mechanism of this compound in PAH.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical experimental workflow.
Logical Relationship of Cardiac Output Measurement in PAH Trials
Caption: Cardiac output in PAH trials.
Conclusion
This compound, as a selective 5-HT2BR antagonist, represents a targeted approach to treating pulmonary arterial hypertension. Preclinical data are promising, demonstrating improvements in right ventricular ejection fraction in a rat model of PAH. However, a critical gap exists in the literature regarding the direct, reproducible effects of this compound on cardiac output in humans.
In contrast, a substantial body of evidence from numerous clinical trials has established the effects of other drug classes, such as endothelin receptor antagonists, PDE-5 inhibitors, and prostacyclin analogs, on cardiac output in patients with PAH. These therapies have demonstrated varying degrees of efficacy in improving this key hemodynamic parameter.
For researchers and drug developers, the lack of cardiac output data for this compound highlights an important area for future investigation. Rigorous clinical trials that include direct and repeated measurements of cardiac output will be essential to fully characterize the hemodynamic effects of this novel agent and to understand its potential place in the therapeutic landscape of pulmonary arterial hypertension. Direct comparative studies with existing therapies will be crucial to ascertain its relative efficacy.
References
- 1. This compound, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bosentan-based, treat-to-target therapy in patients with pulmonary arterial hypertension: results from the COMPASS-3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bosentan treatment for pulmonary arterial hypertension related to connective tissue disease: a subgroup analysis of the pivotal clinical trials and their open‐label extensions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meta-analysis of randomized controlled trials of bosentan for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macitentan in pulmonary hypertension due to left ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Prospective clinical assessment of patients with pulmonary arterial hypertension switched from bosentan to macitentan (POTENT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macitentan in pulmonary arterial hypertension: The SERAPHIN trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SOPRANO: Macitentan in patients with pulmonary hypertension following left ventricular assist device implantation | The Pulmonary Vascular Research Institute (PVRI) [pvrinstitute.org]
- 11. droracle.ai [droracle.ai]
- 12. Sildenafil in heart failure with reactive pulmonary hypertension (Sildenafil HF) clinical trial (rationale and design) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Sildenafil on Ventilatory Efficiency and Exercise Tolerance in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acute and chronic effects of sildenafil in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Riociguat in pulmonary hypertension and heart failure with preserved ejection fraction: the haemoDYNAMIC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Riociguat in Pulmonary Hypertension and Heart Failure With Preserved Ejection Fraction haemoDYNAMIC trial - American College of Cardiology [acc.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. heart.bmj.com [heart.bmj.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Epoprostenol and pulmonary arterial hypertension: 20 years of clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reversible Cardiac Hypertrophy in Pulmonary Arterial Hypertension Treated With High-Dose Epoprostenol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhaled epoprostenol (prostacyclin) and pulmonary hypertension before cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Oral treprostinil improves pulmonary vascular compliance in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Clinical utility of treprostinil in the treatment of pulmonary arterial hypertension: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. publications.ersnet.org [publications.ersnet.org]
- 29. A multicenter retrospective study of patients with pulmonary hypertension transitioned from inhaled to oral treprostinil - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Simulation of clinical trials of oral treprostinil in pulmonary arterial hypertension using a virtual population - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Inhaled Low‐Dose Iloprost for Pulmonary Hypertension: A Prospective, Multicenter, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Efficacy and safety of iloprost in the treatment of pulmonary arterial hypertension: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Pulmonary hypertension associated with heart failure with preserved ejection fraction: acute hemodynamic effects of inhaled iloprost - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Inhaled iloprost to control pulmonary artery hypertension in patients undergoing mitral valve surgery: a prospective, randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Inhaled Iloprost for Patients With Precapillary Pulmonary Hypertension and Right-Side Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Real-world experience of selexipag titration in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Selexipag for Pulmonary Arterial Hypertension · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 39. Selexipag for the treatment of chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Selexipag improves pulmonary vascular resistance, other hemodynamics in CTEPH [healio.com]
The Rise and Apparent Discontinuation of PRX-08066 for COPD and Pulmonary Hypertension: A Comparative Analysis
The development of PRX-08066, a selective serotonin (B10506) 5-HT2B receptor antagonist, for the treatment of chronic obstructive pulmonary disease (COPD) and associated pulmonary hypertension (PH) appears to have been discontinued (B1498344) following promising early-stage clinical trials. This guide provides a comprehensive overview of the available clinical trial data for this compound, compares its performance with established alternative therapies, and details the experimental protocols and underlying signaling pathways.
Initial clinical studies of this compound, developed by EPIX Pharmaceuticals, showed potential in treating PH associated with COPD. A Phase 2a clinical trial demonstrated that the drug was generally well-tolerated and resulted in statistically significant reductions in systolic pulmonary artery pressure (SPAP).[1] Following these results, a Phase 2b trial was initiated to further evaluate its efficacy.[2] In 2010, Clinical Data, Inc. acquired the rights to this compound and was granted Orphan Drug Designation by the FDA for the treatment of pulmonary arterial hypertension (PAH).[3][4] However, after Clinical Data, Inc. was acquired by Forest Laboratories in 2011, publicly available information on the clinical development of this compound ceased, suggesting a discontinuation of the program.[5][6][7][8]
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed look at the clinical journey of this compound and its standing relative to other therapeutic options for PH.
Comparative Performance of this compound and Alternatives
Due to the apparent discontinuation of this compound's development, no direct head-to-head clinical trial data exists comparing it to other approved therapies for pulmonary hypertension. Therefore, this comparison is based on the results of placebo-controlled trials for each respective drug. The following tables summarize the key efficacy data from the Phase 2a trial of this compound and pivotal trials of established treatments: the endothelin receptor antagonist (ERA) bosentan (B193191), the phosphodiesterase-5 (PDE5) inhibitor sildenafil (B151), and the prostacyclin analogue iloprost (B1671730).
Table 1: Efficacy of this compound in Phase 2a Trial (COPD with PH)
| Endpoint | Placebo | This compound (400 mg once-daily) | p-value |
| Responder Rate (≥4 mmHg drop in SPAP) | 14% | 45% | 0.043 |
| Median Change in SPAP | No change | -3.37 mmHg | N/A |
Data from a two-week, double-blind, placebo-controlled trial in 71 patients with PH associated with COPD.[1]
Table 2: Efficacy of Bosentan in Pivotal Trial (PAH)
| Endpoint | Placebo | Bosentan (125 mg twice-daily) | p-value |
| Change in 6-Minute Walk Distance (6MWD) | -8.0 m | +36.0 m | <0.001 |
| Change in Mean Pulmonary Artery Pressure (mPAP) | +5.1 mmHg | -1.9 mmHg | <0.001 |
| Change in Pulmonary Vascular Resistance (PVR) | +113 dyn·s·cm⁻⁵ | -133 dyn·s·cm⁻⁵ | <0.001 |
Data from a 16-week, double-blind, placebo-controlled trial in 213 patients with PAH (WHO Functional Class III or IV).
Table 3: Efficacy of Sildenafil in Pivotal Trial (PAH)
| Endpoint | Placebo | Sildenafil (20, 40, or 80 mg three times daily) | p-value |
| Change in 6-Minute Walk Distance (6MWD) | -0.5 m | +45 m (pooled doses) | <0.001 |
| Change in Mean Pulmonary Artery Pressure (mPAP) | +2.8 mmHg | -2.1 mmHg (pooled doses) | 0.04 |
Data from a 12-week, double-blind, placebo-controlled trial in 278 patients with PAH.
Table 4: Efficacy of Inhaled Iloprost in Pivotal Trial (PAH)
| Endpoint | Placebo | Iloprost (6-9 inhalations/day) | p-value |
| Improvement in 6-Minute Walk Distance (6MWD) | +4 m | +30 m | 0.051 |
| Improvement in NYHA Functional Class | 6% of patients | 34% of patients | 0.002 |
| Change in Mean Pulmonary Artery Pressure (mPAP) | N/A | -8 mmHg (post-inhalation) | <0.001 |
Data from a 12-week, randomized, multicenter, double-blind trial of inhaled iloprost added to stable bosentan therapy.[9][10]
Signaling Pathways in Pulmonary Hypertension and 5-HT2B Antagonism
The pathophysiology of pulmonary hypertension involves complex signaling cascades that lead to vasoconstriction, vascular remodeling, and inflammation. The serotonin (5-HT) pathway, particularly through the 5-HT2B receptor, has been identified as a key contributor.
Activation of the 5-HT2B receptor, a G-protein coupled receptor, initiates a downstream signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mediate the release of intracellular calcium and activate protein kinase C (PKC), respectively.
Furthermore, 5-HT2B receptor activation has been linked to the stimulation of the RhoA/Rho-kinase (ROCK) pathway, which promotes vasoconstriction and smooth muscle cell proliferation.[10][11][12][13] Additionally, there is evidence of crosstalk with the transforming growth factor-β (TGF-β) signaling pathway, a critical regulator of cell growth, differentiation, and extracellular matrix production, which is often dysregulated in PAH.[2][14][15][16] this compound, as a 5-HT2B antagonist, is designed to block the initial step in this pathological cascade.
Experimental Protocols
A detailed comparison of experimental protocols is crucial for evaluating the context of the clinical trial results. Below are summaries of the methodologies used in the key clinical trials of this compound and its alternatives.
This compound: Phase 2a Clinical Trial
-
Objective: To evaluate the safety, tolerability, and efficacy of this compound in patients with PH associated with COPD.
-
Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 71 patients with PH associated with COPD.
-
Intervention: Patients were randomized to receive either this compound (200 mg or 400 mg once-daily) or a placebo for two weeks. This was followed by a six-week open-label extension.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoint: Change in systolic pulmonary artery pressure (SPAP).[1]
Bosentan: Pivotal Clinical Trial (BREATHE-1)
-
Objective: To evaluate the efficacy and safety of bosentan in patients with severe PAH.
-
Design: A double-blind, placebo-controlled, multicenter study.
-
Participants: 213 patients with PAH (primary or associated with scleroderma) in WHO Functional Class III or IV.
-
Intervention: Patients were randomized to receive bosentan (62.5 mg twice-daily for 4 weeks, then 125 mg twice-daily) or placebo for 16 weeks.
-
Primary Endpoint: Change in 6-minute walk distance (6MWD).
-
Secondary Endpoints: Change in cardiopulmonary hemodynamics, Borg dyspnea index, and WHO functional class.
Sildenafil: Pivotal Clinical Trial (SUPER-1)
-
Objective: To evaluate the efficacy and safety of oral sildenafil in patients with PAH.
-
Design: A double-blind, placebo-controlled, multicenter study.
-
Participants: 278 patients with symptomatic PAH.
-
Intervention: Patients were randomized to receive sildenafil (20 mg, 40 mg, or 80 mg three times daily) or placebo for 12 weeks.
-
Primary Endpoint: Change in 6-minute walk distance (6MWD).
-
Secondary Endpoints: Change in mPAP, WHO functional class, and time to clinical worsening.
Inhaled Iloprost: Pivotal Clinical Trial (STEP)
-
Objective: To evaluate the safety and efficacy of adding inhaled iloprost to bosentan therapy in patients with PAH.
-
Design: A randomized, multicenter, double-blind, placebo-controlled trial.
-
Participants: 67 patients with PAH on stable bosentan monotherapy.
-
Intervention: Patients were randomized to receive inhaled iloprost (5 μg, 6 to 9 times daily) or placebo for 12 weeks.
-
Primary Endpoint: Improvement in a composite endpoint of ≥10% increase in 6MWD, improvement in NYHA functional class, and no clinical deterioration.
-
Secondary Endpoints: Change in 6MWD, NYHA functional class, and hemodynamic parameters.[9][10]
Conclusion
This compound demonstrated a promising mechanism of action and encouraging early clinical results for the treatment of pulmonary hypertension associated with COPD. The selective antagonism of the 5-HT2B receptor offered a targeted approach to a key pathway in the pathophysiology of the disease. However, the apparent discontinuation of its clinical development after 2010 leaves its ultimate potential unrealized and the reasons for this cessation undisclosed.
For researchers and drug developers, the story of this compound underscores the challenges of bringing a novel therapeutic to market, even with a strong scientific rationale. The provided comparative data and experimental protocols for established therapies offer a benchmark against which future innovations in this field can be measured. The exploration of the 5-HT2B pathway remains a valid and potentially fruitful area for future research in pulmonary vascular diseases.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Frontiers | Therapeutic Approaches for Treating Pulmonary Arterial Hypertension by Correcting Imbalanced TGF-β Superfamily Signaling [frontiersin.org]
- 3. Clinical Data, Inc. Granted Orphan Drug Designation for PRX-8066 for Pulmonary Arterial Hypertension - BioSpace [biospace.com]
- 4. Clinical Data, Inc. Granted Orphan Drug Designation for PRX-8066 for Pulmonary Arterial Hypertension - BioSpace [biospace.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Forest Laboratories Completes Acquisition of Clinical Data, Inc. [worldpharmanews.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 9. Targeting transforming growth factor-β receptors in pulmonary hypertension | European Respiratory Society [publications.ersnet.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Role of Rho-kinase and its inhibitors in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting the TGF-β signaling pathway for resolution of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. TGF-β and BMPR2 Signaling in PAH: Two Black Sheep in One Family - PMC [pmc.ncbi.nlm.nih.gov]
Comparing in vitro and in vivo results for PRX-08066
A Comparative Analysis of PRX-08066: In Vitro and In Vivo Efficacy
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT2B receptor, which has demonstrated significant therapeutic potential in preclinical studies.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for this compound, offering researchers, scientists, and drug development professionals a detailed overview of its pharmacological profile. The data presented is primarily drawn from key studies investigating its effects on cellular processes and in animal models of pulmonary arterial hypertension (PAH).
Data Presentation
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound, highlighting its potency and efficacy in various experimental settings.
In Vitro Efficacy of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| 5-HT Induced MAPK Activation | Chinese Hamster Ovary (CHO) cells expressing h5-HT2BR | 12 nM | [1] |
| Thymidine (B127349) Incorporation | Chinese Hamster Ovary (CHO) cells expressing h5-HT2BR | 3 nM | [1] |
| Cell Proliferation (24h) | KRJ-I cells | 0.46 nM | [1] |
| Basal 5-HT Secretion (2h) | KRJ-I cells | 6.9 nM | [1] |
| Isoproterenol-Stimulated 5-HT Secretion (2h) | KRJ-I cells | 1.25 nM | [1] |
| 5-HT2B Receptor Binding Affinity (Ki) | - | 3.4 nM | [1] |
In Vivo Efficacy of this compound in a Monocrotaline-Induced PAH Rat Model
| Parameter | Treatment Group | Result | P-value | Reference |
| Right Ventricular Ejection Fraction | 100 mg/kg this compound | Significantly improved | P < 0.05 | [2] |
| Peak Pulmonary Artery Pressure | 50 mg/kg this compound | Significantly reduced | P < 0.05 | [2] |
| 100 mg/kg this compound | Significantly reduced | P < 0.01 | [2] | |
| Right Ventricle (RV) / Body Weight | 50 mg/kg & 100 mg/kg this compound | Significantly reduced | P < 0.01 | [2] |
| RV / Left Ventricle + Septum | 50 mg/kg & 100 mg/kg this compound | Significantly reduced | P < 0.001 | [2] |
| Medial Wall Thickening & Lumen Occlusion | 50 mg/kg & 100 mg/kg this compound | Significantly reduced | P < 0.01 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of scientific findings.
In Vitro Assays
Cell Lines and Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2B receptor were used to assess MAPK activation and thymidine incorporation.
-
KRJ-I, a human small intestinal neuroendocrine tumor cell line, was utilized for cell proliferation and 5-HT secretion assays.
MAPK Activation Assay:
-
CHO cells expressing h5-HT2BR were seeded in appropriate culture plates.
-
Cells were treated with varying concentrations of this compound prior to stimulation with 5-HT.
-
Following stimulation, cell lysates were collected and subjected to Western blotting to determine the phosphorylation levels of MAP kinases (e.g., ERK1/2).
-
The IC50 value was calculated based on the dose-dependent inhibition of 5-HT-induced MAPK phosphorylation.
Thymidine Incorporation Assay:
-
CHO cells expressing h5-HT2BR were plated in 96-well plates.
-
Cells were incubated with different concentrations of this compound.
-
[³H]Thymidine was added to the culture medium to allow for its incorporation into newly synthesized DNA during cell proliferation.
-
The amount of incorporated radioactivity was measured using a scintillation counter to quantify the rate of cell proliferation.
-
The IC50 value was determined from the concentration-response curve.
In Vivo Study: Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats
Animal Model:
-
Male rats were administered a single injection of monocrotaline (B1676716) (MCT) to induce pulmonary arterial hypertension.[2] This model mimics the pathological features of human PAH, including increased pulmonary artery pressure and right ventricular hypertrophy.[2]
Treatment Protocol:
-
Following MCT administration, rats were treated orally twice a day with either a vehicle control or this compound at doses of 50 or 100 mg/kg for 5 weeks.[2]
Hemodynamic and Cardiac Function Assessment:
-
Right Heart Catheterization: At the end of the treatment period, rats were anesthetized, and a catheter was inserted into the right ventricle to directly measure pulmonary artery pressure.
-
Magnetic Resonance Imaging (MRI): Cardiac MRI was performed to assess cardiac function, including right ventricular ejection fraction.[2]
Histological Analysis:
-
After hemodynamic measurements, the hearts and lungs were excised.
-
The right ventricle was dissected from the left ventricle and septum to determine the ratio of their weights, an indicator of right ventricular hypertrophy.[2]
-
Lung tissue was processed for histological examination to assess the degree of pulmonary vascular remodeling by measuring medial wall thickening and lumen occlusion of small pulmonary arterioles.[2]
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound signaling pathway antagonism.
Caption: In vivo experimental workflow for this compound.
References
PRX-08066: A Comparative Analysis of its Impact on Systemic and Pulmonary Blood Pressure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PRX-08066, a selective 5-hydroxytryptamine 2B (5-HT2B) receptor antagonist, with other established treatments for pulmonary hypertension (PH). The focus of this analysis is the differential impact of these therapies on systemic versus pulmonary blood pressure, supported by experimental data from preclinical and clinical studies.
Executive Summary
Pulmonary hypertension is a life-threatening condition characterized by elevated pressure in the pulmonary arteries. A significant challenge in the pharmacological management of PH is the development of therapies that selectively target the pulmonary vasculature without inducing systemic hypotension. This compound has emerged as a promising candidate due to its novel mechanism of action, which preclinical and clinical data suggest allows for a targeted reduction in pulmonary arterial pressure with minimal to no effect on systemic blood pressure. This contrasts with some existing therapies that can have dose-limiting hypotensive effects.
Comparative Data on Blood Pressure Effects
The following table summarizes the quantitative data from various studies on the effects of this compound and alternative pulmonary hypertension therapies on both pulmonary and systemic blood pressure.
| Drug Class | Drug | Study Population | Key Findings on Pulmonary Blood Pressure | Key Findings on Systemic Blood Pressure |
| 5-HT2B Receptor Antagonist | This compound | Phase 2a: Patients with PH and COPD | Median reduction in post-exercise Systolic Pulmonary Artery Pressure (SPAP) of 3.37 mmHg with 400 mg dose.[1] | No effect on systemic blood pressure was observed.[1] |
| Phase 1b: Healthy athletes under hypoxia | Significantly reduced the increase in pulmonary artery blood pressure during hypoxic exercise by 3.6 mmHg compared to placebo.[1] | No effect on systemic blood pressure.[1] | ||
| Preclinical: Monocrotaline-induced PAH rats | Significant reduction in peak pulmonary artery pressure at 50 and 100 mg/kg doses.[2] | Not reported to have a significant effect. | ||
| Phosphodiesterase-5 (PDE5) Inhibitors | Sildenafil (B151) | Patients with severe PH and COPD | Decrease in pulmonary vascular resistance (mean difference with placebo -1.4 WU). | The FDA-approved dose of 20 mg three times daily has not been shown to significantly affect blood pressure.[3] |
| Tadalafil (B1681874) | Patients with PAH | Significant decrease in mean pulmonary artery pressure (mPAP) and pulmonary vascular resistance (PVR) with 20 mg and 40 mg doses.[4] | Does not significantly lower systemic blood pressure.[2] | |
| Endothelin Receptor Antagonists (ERAs) | Macitentan (B1675890) | Patients with PAH (SERAPHIN trial substudy) | Improvements in pulmonary vascular resistance and cardiac index. | Associated with a reduction in systemic diastolic blood pressure.[5] |
| Bosentan (B193191) | Patients with PAH | Meta-analysis showed a significant reduction in mean pulmonary arterial pressure.[6] | Not consistently reported to have a major impact on systemic blood pressure in PAH trials. | |
| Ambrisentan | Patients with PAH (ARIES-1 and ARIES-2 trials) | Significant improvements in 6-minute walk distance, with associated hemodynamic benefits. | Systolic blood pressure <85 mm Hg was an exclusion criterion and an early escape criterion, suggesting a potential for hypotension.[7] | |
| Soluble Guanylate Cyclase (sGC) Stimulator | Riociguat | Patients with PAH (PATENT-1 trial) | Improved 6-minute walk distance and pulmonary vascular resistance. | Dose is adjusted according to systolic systemic arterial pressure and signs or symptoms of hypotension.[2] |
| Prostacyclin Analogues | Inhaled Treprostinil (B120252) | Patients with PH and COPD | Standardized application may improve postoperative recovery after certain cardiac procedures. | Minimal impact on systemic blood pressure under maintenance dosage.[8] |
| Inhaled Epoprostenol (B1671539) | Critically ill patients with PAH | Significantly decreased pulmonary pressures. | Did not lower systemic blood pressure.[1] | |
| IP Prostacyclin Receptor Agonist | Selexipag | Patients with PAH (GRIPHON trial) | Reduced the risk of the primary composite endpoint of morbidity/mortality, driven by reductions in disease progression and hospitalization. | Not highlighted as a primary concern in major trials. |
Experimental Protocols
This compound: Preclinical Monocrotaline-Induced PAH Model
-
Objective: To assess the effect of this compound on the development of monocrotaline (B1676716) (MCT)-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg). This induces endothelial damage in the pulmonary vasculature, leading to inflammation, vascular remodeling, and subsequent pulmonary hypertension over several weeks.
-
Treatment Groups:
-
Control (vehicle)
-
MCT + vehicle
-
MCT + this compound (e.g., 50 mg/kg, orally, twice daily for 5 weeks)
-
MCT + this compound (e.g., 100 mg/kg, orally, twice daily for 5 weeks)
-
-
Key Assessments (after 5 weeks):
-
Hemodynamics: Measurement of right ventricular systolic pressure (RVSP) and mean pulmonary artery pressure (mPAP) via right heart catheterization.
-
Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton Index).
-
Vascular Remodeling: Histological analysis of pulmonary arterioles to assess medial wall thickness.
-
This compound: Phase 2a Clinical Trial in PH associated with COPD
-
Objective: To evaluate the safety, tolerability, and efficacy of this compound in patients with pulmonary hypertension associated with Chronic Obstructive Pulmonary Disease (COPD).
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 71 patients with a diagnosis of both COPD and pulmonary hypertension.
-
Treatment Arms:
-
Placebo once daily
-
This compound 200 mg once daily
-
This compound 400 mg once daily
-
-
Duration: A two-week double-blind treatment phase, followed by an open-label extension.
-
Primary Endpoints: Safety and tolerability of this compound.
-
Secondary Endpoint (Efficacy): Change in systolic pulmonary artery pressure (SPAP) as measured by Doppler echocardiography, often assessed after exercise.
Sildenafil: Clinical Trial in Severe PH associated with COPD
-
Objective: To assess the effect of sildenafil on pulmonary hemodynamics and gas exchange in patients with severe PH associated with COPD.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with a diagnosis of severe PH and COPD.
-
Treatment Arms:
-
Placebo three times a day
-
Sildenafil 20 mg three times a day
-
-
Duration: 16 weeks.
-
Primary Endpoint: Reduction in pulmonary vascular resistance (PVR).
-
Secondary Endpoints: BODE index (Body mass index, airflow Obstruction, Dyspnea, and Exercise capacity), 6-minute walk test, and quality of life questionnaires.
Macitentan: The SERAPHIN Trial
-
Objective: To evaluate the long-term efficacy and safety of macitentan on morbidity and mortality in patients with symptomatic pulmonary arterial hypertension.
-
Study Design: A multicenter, double-blind, placebo-controlled, event-driven trial.
-
Patient Population: 742 patients with symptomatic PAH.
-
Treatment Arms:
-
Placebo once daily
-
Macitentan 3 mg once daily
-
Macitentan 10 mg once daily
-
-
Primary Endpoint: A composite of death, atrial septostomy, lung transplantation, initiation of intravenous or subcutaneous prostanoids, or worsening of PAH.
-
Hemodynamic Substudy: A subset of patients underwent right heart catheterization at baseline and at month 6 to assess changes in hemodynamic parameters including mean right atrial pressure, mean pulmonary arterial pressure, pulmonary vascular resistance, and cardiac index.
Visualizations
Signaling Pathway of this compound
Caption: this compound mechanism of action.
Experimental Workflow for Evaluating Drug Efficacy in PAH
Caption: General workflow for PAH drug evaluation.
References
- 1. Inhaled epoprostenol for the treatment of pulmonary arterial hypertension in critically ill adults - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pulmonary Arterial Hypertension Soluble Guanylate Cyclase–Stimulator Trial 1 - American College of Cardiology [acc.org]
- 3. Update on the clinical utility of sildenafil in the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical utility of tadalafil in the treatment of pulmonary arterial hypertension: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macitentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-analysis of randomized controlled trials of bosentan for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. The effects of standardized intravenous treprostinil in pulmonary arterial hypertension patients after total cavo-pulmonary connection procedure - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of PRX-08066: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the precise binding characteristics of a compound is paramount. This guide provides a detailed comparison of PRX-08066, a potent 5-HT2B receptor antagonist, with other relevant compounds, supported by binding assay data and experimental protocols.
This compound has emerged as a highly selective antagonist for the 5-hydroxytryptamine 2B (5-HT2B) receptor, a key player in the pathophysiology of conditions such as pulmonary arterial hypertension (PAH).[1][2] Its efficacy is intrinsically linked to its ability to selectively bind to the 5-HT2B receptor over other closely related serotonin (B10506) receptor subtypes, namely 5-HT2A and 5-HT2C, thereby minimizing off-target effects.
Comparative Binding Affinity of this compound and Alternatives
To quantitatively assess the selectivity of this compound, its binding affinity (Ki) for the 5-HT2B receptor was compared with that of other known 5-HT2B antagonists. While specific Ki values for this compound against 5-HT2A and 5-HT2C receptors are not publicly available, it is consistently reported to have high selectivity over these subtypes.[1] For a comprehensive understanding, the binding profiles of alternative antagonists, LY-272015 and SB-204741, are also presented.
Furthermore, a comparison with commonly used drugs for pulmonary arterial hypertension (PAH)—bosentan, sildenafil, beraprost, and iloprost—was conducted. Extensive searches for their binding affinity to the 5-HT2B receptor yielded no significant data, which is expected as their mechanisms of action do not primarily involve the serotonin receptor system.
| Compound | 5-HT2B Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity (Fold) 5-HT2B vs 5-HT2A | Selectivity (Fold) 5-HT2B vs 5-HT2C |
| This compound | 3.4 [2][3] | High Selectivity [1] | High Selectivity [1] | Not Quantified | Not Quantified |
| LY-272015 | 0.75 - 2.1 | 28.7 | 2.1 - 21.63 | ~14-38 | ~1-29 |
| SB-204741 | ~1.4 (pKi=7.85) - 79.4 (pKi=7.1) | >10,000 (pKi < 5.2) | 1585 (pKi=5.8) | >126 - >7143 | ~20 - ~1131 |
| Bosentan | No significant binding reported | No significant binding reported | No significant binding reported | Not Applicable | Not Applicable |
| Sildenafil | No significant binding reported | No significant binding reported | No significant binding reported | Not Applicable | Not Applicable |
| Beraprost | No significant binding reported | No significant binding reported | No significant binding reported | Not Applicable | Not applicable |
| Iloprost | No significant binding reported | No significant binding reported | No significant binding reported | Not Applicable | Not Applicable |
Caption: Comparative binding affinities (Ki) of this compound and other compounds for serotonin receptor subtypes.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of a compound's binding affinity (Ki) is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that specifically binds to the target receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT2B receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT2B receptor (e.g., CHO-K1 or HEK293 cells).[4]
-
Radioligand: A high-affinity 5-HT2B receptor radioligand (e.g., [³H]-LSD or another suitable ligand).
-
Test Compound: this compound or other compounds of interest.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A liquid formulation that emits light when it interacts with radioactive particles.
-
Instrumentation: Filtration apparatus, scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the 5-HT2B receptor.
-
Homogenize the cells in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known 5-HT2B antagonist to saturate the receptors).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Detection and Analysis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway of the 5-HT2B Receptor
The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit. Upon activation by its endogenous ligand, serotonin (5-HT), or an agonist, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in various cellular processes, including cell proliferation and migration. This compound, as an antagonist, blocks the initial activation of this pathway by preventing the binding of serotonin to the 5-HT2B receptor.
Caption: Signaling pathway of the 5-HT2B receptor.
References
Safety Operating Guide
Navigating the Safe Disposal of PRX-08066: A Procedural Guide
For researchers, scientists, and drug development professionals handling PRX-08066, a selective 5-HT2B receptor antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not extensively detailed in publicly available literature, a comprehensive approach based on general principles for hazardous chemical waste management is essential. This guide provides a step-by-step framework to manage the disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). A Safety Data Sheet (SDS) for a related compound suggests that at a minimum, splash goggles, a full suit, a dust respirator, boots, and gloves should be worn.[1] In the event of a spill, the area should be secured, and appropriate tools should be used to collect the spilled material into a designated waste disposal container.[1] For larger spills, a shovel can be used to transfer the material into a suitable container.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[1] The following procedure outlines a general workflow for the safe disposal of this compound:
-
Waste Identification and Segregation: All waste materials contaminated with this compound, including unused product, empty containers, and items used for handling and cleanup (e.g., gloves, wipes, and PPE), should be segregated from non-hazardous waste streams.
-
Containerization: Contaminated waste must be placed in a clearly labeled, sealed, and appropriate hazardous waste container. The container should be robust and compatible with the chemical properties of this compound.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," its CAS number (866206-54-4), and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: The sealed and labeled hazardous waste container should be stored in a designated, secure, and well-ventilated area, away from incompatible materials, heat, and sources of ignition.[1]
-
Arrangement for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Do not attempt to dispose of this material through standard laboratory drains or as regular solid waste.
Quantitative Data and Experimental Protocols
Currently, there is no specific quantitative data available in the public domain regarding concentration limits for the disposal of this compound. Similarly, detailed experimental protocols for the neutralization or deactivation of this compound prior to disposal have not been published. Researchers should consult their local and institutional regulations for any specific quantitative thresholds that may apply to the disposal of this category of chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistical Information for Handling PRX-08066
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling PRX-08066. Adherence to these procedures is essential to ensure personal safety and proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent chemical compounds like this compound. The required level of protection depends on the specific laboratory activity being performed.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is critical. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[1] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[1] |
Experimental Protocols: Safe Handling and Disposal
A systematic approach is necessary for handling and disposing of this compound to minimize risk and environmental impact.
Handling Procedures:
-
Preparation :
-
Storage :
-
In Case of a Spill :
-
Wear appropriate respiratory protection.[2]
-
Avoid dust formation.[2]
-
Avoid breathing vapors, mist, or gas.[2]
-
Prevent the product from entering drains.[2]
-
Contain the spillage and then collect it.
-
Pick up and arrange for disposal without creating dust.[2]
-
Sweep up and shovel the material.[2]
-
Place the collected material in a suitable, closed container for disposal.[2]
-
Disposal Plan:
-
Contaminated Labware (e.g., vials, pipette tips) :
-
Contaminated PPE (e.g., gloves, lab coat) :
-
Unused this compound :
-
Dispose of as hazardous waste in accordance with local, state, and federal regulations.
-
Do not let the product enter drains.[2]
-
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action
This compound is a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR). In certain pathological conditions, serotonin (B10506) (5-HT) can promote cell proliferation and fibrosis through the 5-HT2BR, which involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This compound competitively binds to the 5-HT2BR, blocking the downstream signaling cascade initiated by 5-HT.
Caption: this compound inhibits the 5-HT2B receptor signaling pathway.
Handling and Disposal Workflow for this compound
The following diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Step-by-step workflow for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
